molecular formula C11H9BrO3 B3290790 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid CAS No. 86793-66-0

5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid

Cat. No.: B3290790
CAS No.: 86793-66-0
M. Wt: 269.09 g/mol
InChI Key: FTQXVWZXFFMHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid is a high-purity chemical compound with the CAS Number 86793-66-0 and a molecular weight of 269.09 g/mol. It belongs to the class of benzofuran derivatives, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities . This compound serves as a versatile benzofuran scaffold or chemical building block for the synthesis of more complex molecules in drug discovery and development programs. Researchers value this specific derivative for its molecular structure, which includes a bromine atom and an ethyl group on the benzofuran core, making it a suitable intermediate for further functionalization through various coupling reactions. Benzofuran carboxylic acid derivatives are of significant interest in antimicrobial research. Some related halogenated benzofuran compounds have demonstrated preliminary antimicrobial activity against a selection of Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis , as well as antifungal activity against Candida strains . The presence of both the bromo and carboxylic acid functional groups on this scaffold provides distinct sites for chemical modification, allowing medicinal chemists to explore structure-activity relationships and optimize properties like potency and selectivity. This product is intended for use in laboratory research only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-ethyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-2-7-8-5-6(12)3-4-9(8)15-10(7)11(13)14/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQXVWZXFFMHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC2=C1C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86793-66-0
Record name 5-bromo-3-ethylbenzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid , a specialized heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., Pim-1) and receptor ligands (e.g., Sigma-1).

The content is synthesized from homologous series data, first-principles chemical logic, and validated synthetic protocols for benzofuran-2-carboxylates.

Chemical Identity & Core Profile

This compound represents a trisubstituted benzofuran scaffold. The 5-bromo position offers a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-carboxylic acid serves as a focal point for amidation or esterification to generate diverse libraries. The 3-ethyl group is a critical lipophilic spacer that differentiates this analogue from the more common 3-methyl variants, potentially altering binding pocket occupancy in target proteins.

Identity Matrix
PropertyDetail
Systematic Name This compound
Molecular Formula C₁₁H₉BrO₃
Molecular Weight 269.09 g/mol
Core Scaffold Benzofuran (Benzo[b]furan)
Key Substituents 5-Bromo (Aryl halide), 3-Ethyl (Alkyl), 2-Carboxyl (Acid)
SMILES CCC1=C(C(=O)O)OC2=C1C=C(Br)C=C2
Solubility Soluble in DMSO, DMF, MeOH; Poorly soluble in water.[1][2]
pKa (Predicted) ~3.2 – 3.5 (Carboxylic acid moiety)

Synthesis & Manufacturing Protocol

The synthesis of 3-substituted benzofuran-2-carboxylates typically employs the Rap-Stoermer condensation or a base-mediated cyclization of o-acylphenols with haloacetic acid derivatives.

Precursor Selection
  • Starting Material A: 5-Bromo-2-hydroxypropiophenone (CAS: 17764-93-1).[3][4] The propiophenone moiety provides the ethyl group at the C3 position.

  • Starting Material B: Ethyl bromoacetate (or Ethyl chloroacetate).

  • Reagents: Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt); DMF or Acetone.

Step-by-Step Methodology
Phase 1: O-Alkylation and Cyclization (One-Pot)

This step forms the benzofuran ring via an intramolecular aldol-type condensation followed by dehydration.

  • Charge : In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-hydroxypropiophenone (1.0 eq) in anhydrous DMF (5–10 volumes).

  • Base Addition : Add anhydrous K₂CO₃ (2.5 eq). The solution may turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.

  • Alkylation : Dropwise add Ethyl bromoacetate (1.2 eq).

  • Reflux : Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The intermediate O-alkylated ether is often transient; the system cyclizes to the Ethyl 5-bromo-3-ethyl-1-benzofuran-2-carboxylate ester under these conditions.

  • Workup : Cool to room temperature. Pour into ice-cold water. The ester typically precipitates as a solid. Filter, wash with water, and dry.[5] Recrystallize from Ethanol/Water if necessary.

Phase 2: Hydrolysis to Free Acid
  • Dissolution : Suspend the ethyl ester (from Phase 1) in Ethanol (10 volumes).

  • Saponification : Add NaOH (2.0 eq, 10% aqueous solution).

  • Reaction : Reflux for 1–2 hours until the solid dissolves and TLC shows consumption of the ester.

  • Isolation : Cool the mixture. Acidify carefully with HCl (1M) to pH ~2.

  • Precipitation : The This compound will precipitate as a white to off-white solid.

  • Purification : Filter and wash with cold water. Dry under vacuum over P₂O₅.

Mechanistic Pathway (Visualization)

The following diagram illustrates the transformation from the propiophenone precursor to the final carboxylic acid scaffold.

SynthesisPathway Precursor 5-Bromo-2-hydroxypropiophenone (C9H9BrO2) Intermediate O-Alkylated Intermediate (Transient) Precursor->Intermediate + Reagent K2CO3/DMF Reagent Ethyl Bromoacetate (BrCH2COOEt) Reagent->Intermediate Cyclization Intramolecular Aldol & Dehydration Intermediate->Cyclization - HBr Ester Ethyl 5-bromo-3-ethyl- benzofuran-2-carboxylate Cyclization->Ester - H2O Acid 5-Bromo-3-ethyl-1-benzofuran- 2-carboxylic acid Ester->Acid 1. NaOH/EtOH 2. HCl (H3O+)

Caption: Synthesis pathway via Rap-Stoermer condensation logic, proceeding from propiophenone alkylation to hydrolytic cleavage.

Predicted Spectral Data

As exact experimental spectra are rarely published for this specific ethyl analogue, the following data is derived from validated homologue shifts (e.g., the 3-methyl variant).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.40 (br s, 1H): –COOH (Carboxylic acid proton).

    • δ 7.95 (d, J = 2.0 Hz, 1H): H-4 (Ortho to Br, deshielded by ring current).

    • δ 7.65 (d, J = 8.5 Hz, 1H): H-7.

    • δ 7.55 (dd, J = 8.5, 2.0 Hz, 1H): H-6.

    • δ 2.95 (q, J = 7.5 Hz, 2H): –CH₂–CH₃ (Methylene at C3).

    • δ 1.25 (t, J = 7.5 Hz, 3H): –CH₂–CH₃ (Methyl terminal).

  • Mass Spectrometry (ESI):

    • [M-H]⁻: 267.0 / 269.0 (1:1 Isotopic pattern due to ⁷⁹Br/⁸¹Br).

Biological Applications & Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, serving as a template for several therapeutic classes.

A. Pim-1 Kinase Inhibitors

Benzofuran-2-carboxylic acids are known inhibitors of Pim-1 kinase , a proto-oncogene overexpressed in hematological malignancies (leukemia/lymphoma).

  • Mechanism : The carboxylic acid forms a salt bridge with a conserved lysine (e.g., Lys67) in the ATP-binding pocket.

  • Role of 3-Ethyl : The ethyl group fills the hydrophobic pocket more effectively than a methyl group, potentially increasing potency via van der Waals interactions.

B. Sigma-1 Receptor Ligands

Derivatives where the carboxylic acid is converted to an amide (e.g., N-(3-(piperidin-1-yl)propyl)amide) show high affinity for Sigma-1 receptors .

  • Therapeutic Area : Neuroprotection, depression, and cocaine addiction.

  • SAR Insight : The 5-bromo group allows for further diversification (e.g., adding an aryl group) to probe the "Region II" hydrophobic binding site of the receptor.

Bioactivity Scaffold 5-Bromo-3-ethyl-1-benzofuran- 2-carboxylic acid Mod1 Direct Binding (Salt Bridge via COOH) Scaffold->Mod1 Mod2 Amide Derivatization (Linker attachment) Scaffold->Mod2 Mod3 Suzuki Coupling at C5 (Library Expansion) Scaffold->Mod3 Target1 Pim-1 Kinase (Oncology) Target2 Sigma-1 Receptor (CNS Disorders) Target3 Antimicrobial Agents (S. aureus) Mod1->Target1 Mod2->Target2 Mod3->Target3

Caption: Pharmacophore versatility of the scaffold in oncology, CNS, and infectious disease research.

Safety & Handling

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).

  • Precursor Hazard : Ethyl bromoacetate is a potent lachrymator and highly toxic. All synthesis steps involving this reagent must be performed in a functioning fume hood.

  • Storage : Store in a cool, dry place. The carboxylic acid is stable at room temperature but should be protected from strong oxidizers.

References

  • Xiang, Y., et al. (2011). "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(10), 3050–3056. Link

  • Kowalewska, M., et al. (2013).[6] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 183717.[6] Link

  • Vaidya, V. P., et al. (2010). "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry, 50B. Link

  • PubChem Compound Summary . "Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate" (Homologue Data). National Center for Biotechnology Information. Link

  • Organic Syntheses . "Ethyl β-phenyl-β-hydroxypropionate (Reformatsky Reaction Context)." Org.[5] Synth. 1941, 21, 51. Link

Sources

Structure-activity relationship of 3-ethyl substituted benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Structure-Activity Relationship of 3-Ethyl Substituted Benzofurans Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzofuran nucleus is a prominent heterocyclic scaffold that is widely distributed in natural products and synthetic compounds, forming the core of numerous clinically relevant drugs. Its versatile physicochemical properties and ability to interact with a diverse range of biological targets have established it as a "privileged structure" in medicinal chemistry.[1][2] While extensive research has focused on substitutions at the C2 and C5 positions, the influence of substituents at the C3 position remains a nuanced and critical area of investigation for modulating pharmacological activity and selectivity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of benzofuran derivatives with a specific focus on the 3-ethyl substitution. We will explore the causal effects of this alkyl substitution on molecular properties, target interactions, and pharmacological outcomes, drawing from authoritative studies in cancer, neurodegenerative disease, and infectious disease research. Furthermore, this guide details validated synthetic routes and bioassay protocols to provide a comprehensive resource for the design and evaluation of novel 3-ethyl substituted benzofuran-based therapeutic agents.

The Benzofuran Scaffold: A Cornerstone of Medicinal Chemistry

Benzofuran, an aromatic organic compound consisting of a fused benzene and furan ring, is a foundational motif in drug discovery.[3][4] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and neuroprotective properties.[5][6][7] The therapeutic success of benzofuran-containing drugs such as the antiarrhythmic agent Amiodarone and the β-blocker Bufuralol underscores the scaffold's pharmacological importance.[8]

The biological activity of benzofuran derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core.[8] Early SAR studies frequently identified substitutions at the C2 position, such as ester or heterocyclic rings, as crucial for cytotoxic and anticancer activity.[3][5] However, a growing body of evidence demonstrates that modification at the C3 position is a key strategy for fine-tuning potency, improving selectivity, and imparting novel pharmacological profiles. The introduction of an ethyl group at this position offers a compelling modification—it increases lipophilicity and provides specific steric bulk without introducing reactive functional groups, thereby influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with target proteins.

The Strategic Importance of the C3-Ethyl Substitution

The substitution pattern on the benzofuran ring dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen-bonding capabilities. The C3 position, being adjacent to the oxygen heteroatom and part of the furan ring, plays a critical role in defining the molecule's interaction with biological targets.

Steric and Electronic Influence

An ethyl group at the C3 position introduces a short, flexible, and lipophilic alkyl chain. This seemingly simple modification has profound consequences:

  • Steric Hindrance: The ethyl group can provide the necessary bulk to orient the molecule optimally within a binding pocket or, conversely, create steric hindrance to prevent binding to off-target proteins, thus enhancing selectivity.

  • Lipophilicity: The addition of an ethyl group increases the molecule's overall lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[6]

  • Conformational Flexibility: The ethyl group can adopt various conformations, potentially allowing the molecule to adapt to the topology of different binding sites.

The following diagram illustrates the logical flow from structural modification to biological effect.

SAR_Logic sub C3-Ethyl Substitution on Benzofuran Core props Altered Molecular Properties sub->props steric Steric Bulk props->steric lipo Increased Lipophilicity props->lipo interact Modified Target Interaction props->interact affinity Binding Affinity interact->affinity select Target Selectivity interact->select bio Pharmacological Outcome interact->bio potency Potency (EC50/IC50) bio->potency adme ADME Profile bio->adme

Caption: Causal pathway from C3-ethyl substitution to pharmacological effect.

Core SAR Findings in 3-Ethylbenzofuran Derivatives

While broad SAR studies on 3-ethylbenzofurans are limited, specific examples across different therapeutic areas provide critical insights into the role of this moiety.

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

A pivotal study on indole-2-carboxamides as allosteric modulators for the CB1 receptor highlights the profound impact of C3 alkyl groups.[9] The parent compound in the series, ORG27569, is a 5-chloro-3-ethyl-1H-indole-2-carboxamide. Subsequent SAR studies revealed that the C3 alkyl group was critical for the ligand's allosteric effects. Specifically, the presence and size of the alkyl group at this position dramatically influenced both binding affinity and the degree of cooperativity with the orthosteric binding site.[9] This suggests that the 3-ethyl group provides an optimal balance of size and lipophilicity to fit into the allosteric pocket of the CB1 receptor, a G-protein coupled receptor with a complex topology. This finding is significant as it demonstrates that the 3-ethyl group can be instrumental in achieving selective modulation of challenging drug targets.

Inhibition of Ischemic Cell Death

Research into 3-substituted-benzofuran-2-carboxylic esters as inhibitors of ischemic cell death provides valuable, directly comparable data.[10] A series of analogs were synthesized and evaluated for their ability to protect cardiac myocytes from oxygen and glucose deprivation. The study demonstrated that modifications at the C3 position were paramount for potency. While the most potent compounds contained sulfur-linked side chains, the underlying principles of substitution at C3 are clear. The introduction of various substituents at this position directly modulates the compound's protective effect. An ethyl group, in this context, would contribute to the overall lipophilicity, which could enhance cell permeability and target engagement within the cell. The data from this study strongly supports the hypothesis that the C3 position is a critical "hotspot" for tuning the biological activity of benzofurans.[10]

Application in Antibiotic and Antiviral Agents

Patents and studies on novel therapeutic agents frequently include 3-ethylbenzofuran as a core structural fragment. For instance, certain acrylamide derivatives developed as antibiotic agents incorporate a (3-ethylbenzofuran-2-yl)methyl group, indicating its utility as a scaffold in designing molecules for complex biological targets.[11] Similarly, a 1-(3-Ethylbenzofuran-2-yl) moiety has been used in the development of inhibitors for the SARS-CoV-2 Nsp14 N7-Methyltransferase, an essential viral enzyme.[12] In these larger, more complex molecules, the 3-ethylbenzofuran fragment serves as a key recognition element, providing a rigid, well-defined shape and lipophilic character to facilitate binding to the enzyme's active site.

Synthetic Protocol: Synthesis of 3-Ethylbenzofuran-2-Carboxylic Acid

A reliable and scalable synthesis is fundamental to any SAR study. The following protocol describes a common and effective method for preparing a key 3-ethyl substituted benzofuran intermediate. This self-validating process ensures high purity and consistent yields, which are critical for accurate biological evaluation.

Synthetic Workflow Diagram

Synthesis_Workflow start Salicylaldehyde + Ethyl 2-bromobutanoate cyclization Darzens-type Condensation & Intramolecular Cyclization start->cyclization reagents Base (K2CO3) Solvent (Acetone) reagents->cyclization intermediate Ethyl 3-ethylbenzofuran- 2-carboxylate cyclization->intermediate hydrolysis Saponification (NaOH, EtOH/H2O) intermediate->hydrolysis product 3-Ethylbenzofuran- 2-carboxylic Acid hydrolysis->product

Caption: General workflow for the synthesis of a 3-ethylbenzofuran core.

Step-by-Step Methodology

Objective: To synthesize Ethyl 3-ethylbenzofuran-2-carboxylate as a versatile intermediate.

Materials:

  • Salicylaldehyde

  • Ethyl 2-bromobutanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Diethyl ether, Saturated Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.5 eq).

  • Addition of Reagent: Add ethyl 2-bromobutanoate (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Insight: The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of salicylaldehyde. The resulting phenoxide then attacks the α-carbon of the bromoester in an Sₙ2 reaction. A subsequent intramolecular condensation and dehydration leads to the formation of the benzofuran ring.

  • Workup and Isolation: After cooling, filter off the potassium carbonate and concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether, wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure Ethyl 3-ethylbenzofuran-2-carboxylate.

  • Saponification (Optional): To obtain the corresponding carboxylic acid, dissolve the purified ester in a mixture of ethanol and water. Add NaOH (2.0 eq) and reflux for 4 hours. After cooling, acidify the mixture with 2N HCl to precipitate the carboxylic acid, which can be collected by filtration.

Biological Evaluation Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the biological activity of newly synthesized 3-ethylbenzofuran derivatives, a robust and reproducible bioassay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for measuring cellular metabolic activity and, by extension, cell viability and cytotoxicity.

Experimental Workflow Diagram

MTT_Workflow seed 1. Seed Cells in 96-well plate (e.g., 5,000 cells/well) incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 treat 3. Treat with 3-Ethylbenzofuran Derivatives (serial dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formation of Formazan) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO, 100 µL/well) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze

Sources

An In-depth Technical Guide to 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid, a member of the pharmacologically significant benzofuran class of heterocyclic compounds. While specific experimental data for this particular molecule is limited in public databases, this document synthesizes information from closely related analogs and the broader family of benzofuran derivatives to offer insights into its physicochemical properties, potential synthetic pathways, and prospective biological activities. Benzofuran scaffolds are integral to numerous natural products and synthetic drugs, exhibiting a wide spectrum of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide serves as a foundational resource for researchers interested in the exploration and development of novel benzofuran-based therapeutic agents.

Introduction to the Benzofuran Scaffold

The benzofuran moiety, consisting of a fused benzene and furan ring system, is a cornerstone in medicinal chemistry and drug discovery.[2][5] Its prevalence in nature and the diverse biological activities exhibited by its derivatives underscore its importance.[1][3] Compounds incorporating the benzofuran nucleus have demonstrated a remarkable array of pharmacological effects, including but not limited to, anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities.[3][4][6] The structural rigidity and electronic properties of the benzofuran ring system make it an attractive scaffold for designing molecules that can effectively interact with various biological targets. Notable examples of benzofuran-containing drugs include Amiodarone, an antiarrhythmic agent, and Griseofulvin, an antifungal drug.[1][6] The continuous exploration of novel benzofuran derivatives is a vibrant area of research aimed at discovering new therapeutic leads.[1][2]

Physicochemical Properties of this compound

PropertyValue/InformationSource
PubChem Status Listed, but no definitive CID or extensive experimental data.PubChemLite[7]
Molecular Formula C11H9BrO3PubChemLite[7]
Monoisotopic Mass 267.9735 DaPubChemLite[7]
Predicted XlogP 3.7PubChemLite[7]
SMILES CCC1=C(OC2=C1C=C(C=C2)Br)C(=O)OPubChemLite[7]
InChI InChI=1S/C11H9BrO3/c1-2-7-8-5-6(12)3-4-9(8)15-10(7)11(13)14/h3-5H,2H2,1H3,(H,13,14)PubChemLite[7]
InChIKey FTQXVWZXFFMHDP-UHFFFAOYSA-NPubChemLite[7]

Synthesis and Chemical Reactivity

A standard and versatile method for the synthesis of benzofuran-2-carboxylic acid derivatives involves the reaction of a substituted salicylaldehyde with a dialkyl malonate followed by cyclization.[8] A plausible synthetic route for this compound is outlined below.

Proposed Synthetic Pathway

Synthetic_Pathway A 5-Bromosalicylaldehyde C Intermediate Adduct A->C Knoevenagel Condensation (Piperidine, Ethanol) B Diethyl Propionylmalonate B->C D Ethyl 5-Bromo-3-ethyl-1-benzofuran-2-carboxylate C->D Intramolecular Cyclization (Heat) E This compound D->E Hydrolysis (NaOH, H2O/EtOH)

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Step 1: Knoevenagel Condensation. To a solution of 5-bromosalicylaldehyde in ethanol, add diethyl propionylmalonate and a catalytic amount of piperidine. Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. Upon completion of the initial condensation, continue to heat the reaction mixture to facilitate intramolecular cyclization, likely with the elimination of water and ethanol, to yield Ethyl 5-Bromo-3-ethyl-1-benzofuran-2-carboxylate.

  • Step 3: Hydrolysis. Cool the reaction mixture and add a solution of sodium hydroxide in a mixture of water and ethanol. Reflux the mixture until the ester is completely hydrolyzed (monitored by TLC).

  • Step 4: Work-up and Purification. After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Potential Biological and Pharmacological Significance

The biological profile of this compound has not been explicitly reported. However, based on the extensive research on structurally related benzofuran derivatives, it is plausible to anticipate a range of biological activities.

  • Anticancer Activity: Numerous benzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] The presence of a halogen, such as bromine, at the 5-position can enhance lipophilicity and potentially improve cell membrane permeability, a desirable trait for anticancer agents.[9]

  • Antimicrobial Activity: The benzofuran scaffold is a recognized pharmacophore for the development of antimicrobial agents.[4] Derivatives have shown activity against a spectrum of bacteria and fungi.[1] The carboxylic acid moiety could contribute to the molecule's ability to interfere with microbial metabolic pathways.

  • Anti-inflammatory Activity: Some benzofuran derivatives are known to inhibit inflammatory pathways. The core structure can serve as a template for designing inhibitors of enzymes such as cyclooxygenases (COX).

Logical Framework for Biological Investigation

Biological_Investigation_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Evaluation A This compound B In vitro Cytotoxicity Assays (e.g., MTT, XTT) A->B Anticancer Potential C Antimicrobial Susceptibility Testing (e.g., MIC, MBC) A->C Antimicrobial Potential D Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) B->D E Cell Cycle Analysis B->E F Apoptosis Assays B->F H Infection Models C->H G Animal Models of Cancer D->G

Sources

Technical Guide: Benzofuran-2-Carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into Benzofuran-2-carboxylic acid derivatives , a privileged scaffold in medicinal chemistry. It is structured to support decision-making in hit-to-lead optimization and synthetic planning.

Executive Summary: The Privileged Scaffold

Benzofuran-2-carboxylic acid (B2CA) represents a "privileged structure" in drug discovery—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Unlike the isolated furan ring, which is often associated with metabolic toxicity (via cis-enedial formation), the fused benzene ring in the benzofuran system confers aromatic stability, while the C2-carboxylic acid moiety serves as a versatile "warhead" or anchor for diversifiable vectors.

Key Therapeutic Areas:

  • Cardiovascular: Class III antiarrhythmics (e.g., Amiodarone analogs).

  • Oncology: Tubulin polymerization inhibitors and NF-κB signaling modulators.

  • Antimicrobial: InhA inhibitors (Tuberculosis) and Gyrase B inhibitors.

Structural & Electronic Properties

Understanding the electronic distribution is prerequisite to rational design.

  • Aromaticity & Lipophilicity: The benzofuran ring is isosteric with indole but significantly more lipophilic (LogP ~ 2.0 for benzofuran vs. 1.1 for indole). This makes B2CA derivatives excellent for penetrating the blood-brain barrier (CNS targets) or cell membranes (intracellular kinases).

  • Electronic Vector: The oxygen atom at position 1 exerts an inductive electron-withdrawing effect (-I) but a resonant electron-donating effect (+M).

  • The C2-Position (Metabolic Blockade): Unsubstituted benzofurans are prone to P450-mediated oxidation at the C2-C3 double bond. Substitution at C2 (e.g., with a carboxylic acid or amide) sterically and electronically deactivates this position, significantly enhancing metabolic stability compared to the parent scaffold.

Synthetic Methodologies

We prioritize high-yielding, scalable routes. While transition-metal catalyzed methods offer novelty, the Rap-Stoermer condensation remains the industrial standard for reliability.

Primary Route: Rap-Stoermer Condensation

This base-catalyzed reaction between salicylaldehydes and


-halocarbonyls is the most robust method for generating the B2CA core.

Mechanism:

  • Phenoxide formation (base).

  • S_N2 displacement of the halide.

  • Intramolecular Aldol-type condensation.

  • Dehydration to aromatize.

Advanced Route: Pd-Catalyzed C-H Functionalization

For late-stage diversification, particularly at C3, Palladium-catalyzed C-H activation is superior.

  • Catalyst: Pd(OAc)₂

  • Oxidant: Ag₂CO₃ or Cu(OAc)₂

  • Directing Group: The C2-carboxylic acid (or amide) can act as a directing group to install aryl or alkyl moieties at C3.

Visualization of Synthetic Logic

SyntheticPathways Salicylaldehyde Salicylaldehyde (Precursor) Intermediate O-Alkylated Intermediate Salicylaldehyde->Intermediate K2CO3, DMF (Rap-Stoermer) Haloester Alpha-Haloester (e.g., Ethyl bromoacetate) Haloester->Intermediate B2CA_Ester Benzofuran-2-Ester (Scaffold) Intermediate->B2CA_Ester Cyclization (-H2O) Hydrolysis Hydrolysis B2CA_Ester->Hydrolysis B2CA_Acid Benzofuran-2-COOH (Core Acid) Hydrolysis->B2CA_Acid AmideCoupling Amide Coupling (R-NH2) B2CA_Acid->AmideCoupling FinalDrug Bioactive Amide (Target) AmideCoupling->FinalDrug

Caption: Figure 1. The Rap-Stoermer pathway offers the most reliable access to the B2CA scaffold, allowing for subsequent divergence via amide coupling.

Validated Experimental Protocol

Objective: Synthesis of N-(4-hydroxyphenyl)benzofuran-2-carboxamide (a potent NF-κB inhibitor). Rationale: This protocol demonstrates the conversion of the acid to a bioactive amide, a critical transformation in medicinal chemistry.

Step 1: Scaffold Synthesis (Rap-Stoermer)
  • Reagents: Salicylaldehyde (10 mmol), Ethyl bromoacetate (12 mmol), Anhydrous

    
     (25 mmol), DMF (20 mL).
    
  • Procedure:

    • Dissolve salicylaldehyde in DMF. Add

      
       and stir at RT for 30 min (Phenoxide formation).
      
    • Add ethyl bromoacetate dropwise.

    • Heat the mixture to 80–90°C for 4–6 hours. Note: Monitoring by TLC is crucial; look for the disappearance of the aldehyde spot.

    • Pour into ice-water (100 mL). The ester product usually precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

    • Hydrolysis: Reflux the ester in 10% NaOH/Ethanol (1:1) for 2 hours. Acidify with HCl to pH 2. The free acid precipitates.

Step 2: Amide Coupling (The "Self-Validating" Step)
  • Reagents: Benzofuran-2-carboxylic acid (1.0 equiv), 4-Aminophenol (1.1 equiv), EDCI (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv), DMF.

  • Procedure:

    • Dissolve the acid in dry DMF under

      
       atmosphere.
      
    • Add DIPEA, EDCI, and HOBt. Stir for 15 min to activate the acid (Active ester formation).

    • Add 4-Aminophenol. Stir at RT for 12–16 hours.

    • Validation Check: Quench with water. Extract with EtOAc. Wash organic layer with 1N HCl (removes unreacted amine), then sat.

      
       (removes unreacted acid). This "acid-base wash" is the self-validating step ensuring chemical purity of the neutral amide.
      
    • Dry over

      
       and concentrate.
      

Medicinal Chemistry & SAR Analysis

The biological activity of B2CA derivatives is tightly controlled by substitution patterns.[1]

Structure-Activity Relationship (SAR) Map

SAR_Map Core Benzofuran Core C2 C2 Position (COOH/Amide) CRITICAL for Potency • Amides > Esters for cytotoxicity • N-phenyl amides target NF-κB Core->C2 Primary Pharmacophore C3 C3 Position Selectivity Vector • Aryl groups increase lipophilicity • Alkyl groups modulate solubility Core->C3 C5 C5 Position Metabolic/Electronic • Halogens (Cl, Br, I) increase t1/2 • OH/OMe modulate redox potential Core->C5 Metabolic Stability C7 C7 Position Steric Gate • Bulky groups here can induce torsion Core->C7

Caption: Figure 2. SAR logic for Benzofuran-2-carboxylic acid derivatives. The C2 position drives primary binding, while C5 modulates metabolic clearance.

Quantitative Activity Data (Anticancer)

The following table summarizes the impact of N-phenyl substitutions on the amide moiety against human cancer cell lines (e.g., ACHN renal cancer), highlighting the importance of the C2-Amide vector.

Compound IDR (Amide Substituent)C5-SubstituentIC50 (µM) - ACHNMechanism Note
BF-1 PhenylH> 50Inactive baseline
BF-2 4-HydroxyphenylH2.74 Potent NF-κB inhibition
BF-3 4-MethoxyphenylH12.5Loss of H-bond donor
BF-4 4-HydroxyphenylCl1.10 Halogen enhances lipophilicity/potency
BF-5 3,4,5-TrimethoxyphenylH0.05Tubulin inhibition (Colchicine site)

Data Source: Synthesized from diverse medicinal chemistry literature including Bioorg. Med. Chem. Lett. and Eur. J. Med. Chem.

ADME & Safety Considerations

A critical aspect often overlooked is the toxicity associated with the furan moiety.

  • Metabolic Activation: The furan ring is a "structural alert" in toxicology. CYP450 enzymes can oxidize the furan double bond to form a reactive cis-enedial, which covalently binds to proteins (hepatotoxicity).

    • Mitigation:Benzofusion (as in benzofuran) significantly stabilizes the ring compared to simple furans. Furthermore, C2-substitution (e.g., the carboxylic acid/amide) blocks the primary site of metabolic attack, rendering B2CA derivatives much safer than 2-unsubstituted benzofurans.

  • Solubility: Planar benzofurans often suffer from poor aqueous solubility.

    • Strategy: Introduce solubilizing groups (morpholine, piperazine) at the C5 or C7 position, or utilize the carboxylic acid as a salt (e.g., sodium or meglumine salt).

References

  • Review of Benzofuran Synthesis: Beilstein J. Org. Chem. 2011, 7, 1860–1867. Link

  • Anticancer Activity & NF-κB Inhibition: Bioorg.[2] Med. Chem. Lett. 2015, 25, 2545–2549.[3] Link

  • C-H Arylation Protocols: J. Org. Chem. 2019, 84, 1234–1245. Link

  • Toxicological Profile of Benzofurans: Agency for Toxic Substances and Disease Registry (ATSDR). Link

Sources

Unlocking the Pharmacological Potential of 5-Bromo-Benzofuran Derivatives: A Technical Guide to Synthesis, Mechanisms, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran ring is a privileged heterocyclic pharmacophore found in numerous biologically active natural products and synthetic drugs. However, the strategic halogenation of this scaffold—specifically the introduction of a bromine atom at the C5 position—fundamentally alters its stereoelectronic profile.

This in-depth technical guide explores the causality behind the enhanced biological activity of 5-bromo-benzofuran derivatives. By acting as a highly polarizable halogen bond donor and increasing the overall lipophilicity (LogP) of the molecule, the 5-bromo substitution significantly improves membrane permeability and target binding affinity. This whitepaper synthesizes current literature, detailing the mechanistic rationale, comparative biological activities, and self-validating experimental protocols required for the development of these promising therapeutic agents.

Mechanistic Rationale: The Role of the 5-Bromo Substitution

In medicinal chemistry, the choice of a halogen substituent is never arbitrary. The 5-bromo-benzofuran scaffold serves as a highly effective building block for drug discovery due to three core physicochemical phenomena:

  • Halogen Bonding (Sigma-Hole Interactions): Bromine is highly polarizable. The electron-withdrawing nature of the benzofuran ring induces an anisotropic distribution of electron density around the bromine atom, creating a region of positive electrostatic potential (the

    
    -hole). This allows the 5-bromo group to form highly directional, non-covalent interactions with electron-rich moieties (e.g., carbonyl oxygens in the peptide backbones of enzyme active sites).
    
  • Lipophilicity and Pharmacokinetics: The addition of bromine increases the lipophilicity of the benzofuran core. This is critical for penetrating the lipopolysaccharide layer of Gram-negative bacteria and crossing the blood-brain barrier in central nervous system target applications.

  • Metabolic Stability: Halogenation at the C5 position blocks potential sites of cytochrome P450-mediated aromatic hydroxylation, thereby increasing the biological half-life of the derivative in vivo.

Key Biological Activities and Target Pathways

5-bromo-benzofuran derivatives exhibit a broad spectrum of pharmacological activities. Through strategic derivatization (e.g., forming ureas, carbamates, or triazoles), researchers can direct the scaffold toward specific biological targets.

  • Antimicrobial Activity: Derivatives such as 5-bromobenzofuranyl aryl ureas and 1,2,3-triazole hybrids demonstrate potent activity against both Gram-positive and Gram-negative bacterial strains. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with essential metabolic enzymes.

  • Anticancer & Cytotoxic Activity: Hybridizing the 5-bromo-benzofuran core with moieties like quinazolinone yields compounds with significant cytotoxicity against tumor cell lines. The planar nature of the benzofuran allows for DNA intercalation, while the bromine atom enhances binding affinity to the hinge regions of various kinases.

  • Anti-inflammatory Activity: Compounds such as (5-bromobenzofuran-2-yl) phenyl methanone oximes have shown anti-inflammatory efficacy comparable to standard NSAIDs like Diclofenac, likely through the modulation of the COX/LOX signaling pathways.

G Core 5-Bromo-Benzofuran Scaffold AntiMicrobial Antimicrobial Activity Core->AntiMicrobial AntiCancer Anticancer Activity Core->AntiCancer AntiInflam Anti-inflammatory Activity Core->AntiInflam Target1 Cell Wall Disruption AntiMicrobial->Target1 Target2 Kinase Inhibition AntiCancer->Target2 Target3 COX/LOX Modulation AntiInflam->Target3

Fig 1: Pharmacological pathways and primary biological targets of 5-bromo-benzofuran derivatives.

Quantitative Data Synthesis

To facilitate lead optimization, the following table summarizes the comparative biological activities of various 5-bromo-benzofuran hybrid classes based on recent literature.

Derivative ClassPrimary Biological ActivityTarget / MechanismKey Findings / EfficacyReference
Aryl Ureas & Carbamates AntimicrobialCell wall synthesis inhibitionBroad-spectrum activity against Gram (+/-) strains.
Phenyl Methanones Anti-inflammatoryCOX/LOX pathway modulationEfficacy comparable to standard Diclofenac (in vivo).
Quinazolinone Hybrids Anticancer / CytotoxicKinase inhibition / ApoptosisHigh cytotoxicity against tumor cell lines.
1,2,3-Triazole Hybrids AntimicrobialEnzyme active site bindingExcellent yield and potent antibacterial MIC values.
Boronic Acids Multi-target / PrecursorSuzuki-Miyaura couplingKey building block for novel kinase inhibitors.

Experimental Protocols: Synthesis and Biological Evaluation

As a Senior Application Scientist, I emphasize that protocols must be self-validating. A procedure without built-in quality control checkpoints is a liability in drug development.

Protocol A: Self-Validating Synthesis of 5-Bromobenzofuranyl Aryl Ureas

This workflow details the synthesis of urea derivatives, which are highly active antimicrobial agents.

Step 1: Benzofuran Ring Formation (Cyclization)

  • Procedure: React 5-bromo salicylaldehyde with diethyl bromomalonate in the presence of dry acetone and anhydrous potassium carbonate (

    
    ). Reflux for 8 hours.
    
  • Causality:

    
     acts as a mild base to deprotonate the phenolic -OH, driving the nucleophilic attack on the bromomalonate. Acetone is chosen as an aprotic solvent to prevent side reactions.
    
  • Validation Check: Monitor via Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot and the emergence of a new fluorescent spot under UV (254 nm) confirms the formation of 5-bromo-2-ethyl carboxylate.

Step 2: Hydrazide and Azide Conversion

  • Procedure: Treat the resulting ester with hydrazine hydrate in ethanol to form the hydrazide. Subsequently, react the hydrazide with sodium nitrite (

    
    ) in dioxane and acetic acid at strictly 0–5°C to yield 5-bromobenzofuran-2-carbonyl azide.
    
  • Causality: Maintaining a temperature below 5°C is critical. Higher temperatures will cause the premature thermal decomposition of the azide.

  • Validation Check: Fourier Transform Infrared (FT-IR) spectroscopy must show a sharp, distinct azide peak at ~2140

    
    .
    

Step 3: Curtius Rearrangement & Urea Derivatization

  • Procedure: Reflux the isolated azide with a primary amine in anhydrous toluene.

  • Causality: Heat triggers the Curtius rearrangement, expelling nitrogen gas (

    
    ) to form a highly reactive isocyanate intermediate. The primary amine immediately traps the isocyanate to form the stable aryl urea.
    
  • Validation Check: The visible evolution of

    
     gas bubbles indicates the rearrangement is occurring. Final product purity must be confirmed via 
    
    
    
    NMR (monitoring the distinct N-H proton shifts).
Protocol B: In Vitro Antimicrobial Broth Microdilution Assay

To evaluate the synthesized compounds, a rigorous, controlled microdilution assay is required to determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Standardize the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Compound Dilution: Prepare two-fold serial dilutions of the 5-bromo-benzofuran derivative in DMSO.

    • Critical Rule: The final concentration of DMSO in the test wells must not exceed 1% v/v to prevent solvent-induced cellular toxicity.

  • Inoculation & Incubation: Add the bacterial suspension to the 96-well microtiter plates containing the diluted compounds. Incubate at 37°C for 18–24 hours.

  • Self-Validating Controls:

    • Positive Control: Standard broad-spectrum antibiotic (e.g., Ciprofloxacin) to ensure assay sensitivity.

    • Negative Control: Nutrient broth + 1% DMSO + Inoculum. (Validates that the solvent itself does not inhibit bacterial growth).

    • Sterility Control: Nutrient broth only. (Validates aseptic technique).

  • Endpoint Determination: Add 30 µL of resazurin dye (0.015%) to all wells and incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial metabolic activity (growth). The MIC is the lowest concentration well that remains blue.

Workflow Step1 Precursor Synthesis (5-Bromosalicylaldehyde) Step2 Cyclization (Benzofuran Ring) Step1->Step2 Step3 Derivatization (Ureas, Triazoles) Step2->Step3 Step4 In Vitro Screening (MIC / IC50) Step3->Step4

Fig 2: End-to-end workflow from precursor synthesis to in vitro biological screening.

Conclusion and Future Perspectives

The 5-bromo-benzofuran scaffold is far more than a static structural element; it is a dynamic participant in target binding. The strategic placement of the bromine atom leverages halogen bonding and optimized lipophilicity to drive potent antimicrobial, anticancer, and anti-inflammatory activities. Future drug development efforts should focus on utilizing 5-bromobenzofuran-2-yl boronic acid in Suzuki-Miyaura cross-coupling reactions to generate massive, high-throughput libraries of kinase inhibitors and advanced hybrid pharmacophores.

References

  • Title: (5-Bromobenzofuran-2-yl)
  • Source: jchps.com (Journal of Chemical and Pharmaceutical Sciences)
  • Source: asianpubs.org (Asian Journal of Organic & Medicinal Chemistry)
  • Title: Synthesis, characterization, molecular docking studies and biological evaluation of some novel hybrids based on quinazolinone, benzofuran and imidazol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Identity, Structural Provenance, and Retrosynthetic Strategy

Executive Summary & Core Identity

In the landscape of heterocyclic drug discovery, 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid represents a high-value scaffold. Its structural motif—combining a lipophilic ethyl group at the C3 position with a reactive bromine handle at C5—makes it an ideal precursor for fragment-based drug design (FBDD), particularly in the development of anti-arrhythmic agents (analogous to Amiodarone) and antimicrobial benzofurans.

This guide provides the definitive identification data, a validated search methodology for procurement, and a derived industrial synthesis route to overcome supply chain scarcity.

Chemical Identity Card
ParameterTechnical Specification
Chemical Name This compound
CAS Registry Number 86793-66-0
Molecular Formula C₁₁H₉BrO₃
Molecular Weight 269.09 g/mol
InChIKey FTQXVWZXFFMHDP-UHFFFAOYSA-N
SMILES CCC1=C(C(=O)O)OC2=C1C=C(C=C2)Br
Appearance Off-white to pale yellow solid
Predicted pKa ~3.5 (Carboxylic acid)

Search Methodology & Verification (E-E-A-T)

The Challenge: Ambiguity in benzofuran nomenclature often leads to procurement errors. Vendors may list this compound under non-standard names such as "5-bromo-3-ethylbenzofuran-2-oic acid" or omit the "1-" locant.

The Protocol: To ensure you are sourcing the correct isomer (specifically the 3-ethyl, not the 3-methyl or 3-H variant), rely on the InChIKey rather than the name. The InChIKey FTQXVWZXFFMHDP-UHFFFAOYSA-N is a fixed digital signature that is invariant to naming conventions.

Digital Verification Workflow

The following diagram illustrates the self-validating search logic used to confirm the identity of CAS 86793-66-0 against vendor databases.

SearchWorkflow Start Target Molecule: This compound GenID Generate Identifiers (ChemDraw/MarvinSketch) Start->GenID SMILES SMILES: CCC1=C(C(=O)O)OC2=C1C=C(C=C2)Br GenID->SMILES InChI InChIKey: FTQXVWZXFFMHDP-UHFFFAOYSA-N GenID->InChI Database Query Aggregator Databases (PubChem / SciFinder / eMolecules) SMILES->Database InChI->Database Match Exact Match Found? Database->Match Vendor Verify Vendor Specs: CAS: 86793-66-0 MW: 269.09 Match->Vendor Yes Flag Flag: Potential Isomer Error (Check C3 Position) Match->Flag No / Ambiguous Valid Valid Vendor->Valid Procure

Figure 1: Digital verification workflow ensuring structural fidelity during database interrogation.

Retrosynthetic Analysis & Production Strategy

While CAS 86793-66-0 is commercially available, supply can be intermittent. A robust laboratory synthesis route is essential for project continuity.

Scientific Rationale: Direct bromination of 3-ethylbenzofuran-2-carboxylic acid often yields mixtures. A de novo construction of the benzofuran ring is superior. The most reliable route utilizes the Rap-Stoermer or Feist-Bénary type condensation, starting from a substituted phenol ketone.

Proposed Synthetic Route[3]
  • Precursor Selection: We start with 5-bromo-2-hydroxypropiophenone . The propionyl group (ethyl ketone) provides the pre-installed 3-ethyl substituent, eliminating the need for difficult C3-alkylation later.

  • Cyclization: Reaction with ethyl bromoacetate in the presence of a base (K₂CO₃) effects an O-alkylation followed by an intramolecular Aldol-type condensation to close the furan ring.

  • Hydrolysis: The resulting ester is saponified to yield the free acid.

Synthesis Start 5-Bromo-2-hydroxypropiophenone (Starting Material) Inter1 Intermediate: O-Alkylated Phenoxy Ketone Start->Inter1 Alkylation Reagent1 Ethyl Bromoacetate + K2CO3 / DMF Reagent1->Inter1 Ester Ethyl 5-bromo-3-ethyl- benzofuran-2-carboxylate Inter1->Ester Intramolecular Condensation Step2 Cyclization (Reflux) (- H2O) Step2->Ester Final TARGET: 5-Bromo-3-ethyl- 1-benzofuran-2-carboxylic acid (CAS 86793-66-0) Ester->Final Hydrolysis Reagent2 NaOH / EtOH (Saponification) Reagent2->Final

Figure 2: Retrosynthetic pathway utilizing the modified Rap-Stoermer condensation logic.

Experimental Considerations
  • Stoichiometry: Use 1.1 equivalents of ethyl bromoacetate to ensure complete consumption of the phenol.

  • Temperature: The cyclization step often requires reflux temperatures (80-100°C) in DMF or Acetone to overcome the steric bulk of the ethyl group.

  • Purification: The intermediate ester is often a low-melting solid or oil; purification via silica gel chromatography (Hexane/EtOAc) is recommended before hydrolysis to ensure the final acid meets >98% purity specs.

Applications in Drug Discovery

The This compound scaffold is a versatile "linker" molecule.

  • Suzuki-Miyaura Coupling: The C5-Bromine is an excellent electrophile for palladium-catalyzed cross-coupling with aryl boronic acids, allowing for the extension of the core into bi-aryl systems common in kinase inhibitors.

  • Amide Coupling: The C2-Carboxylic acid can be activated (using HATU or EDC/HOBt) to form amides. This is the standard linkage used in generating libraries of benzofuran-carboxamides for screening against GPCR targets.

  • Bioisosterism: The 3-ethyl group provides steric bulk and lipophilicity (logP modulation) distinct from the more common 3-methyl or 3-H analogs, potentially improving metabolic stability by blocking the C3 position from oxidation.

References

  • PubChem. Compound Summary: this compound (InChIKey: FTQXVWZXFFMHDP-UHFFFAOYSA-N).[1][2] Retrieved from [Link]

  • Molaid Chemicals. Chemical Properties and Safety Data for CAS 86793-66-0. Retrieved from [Link]

Sources

Therapeutic Potential of 3-Alkyl-5-Halobenzofurans: A Technical Guide to Pharmacophore Design, Synthesis, and Clinical Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran ring system is a privileged scaffold in medicinal chemistry. Specifically, the 3-alkyl-5-halobenzofuran derivative class has emerged as a critical structural motif for overcoming the pharmacokinetic limitations of traditional therapeutics. By strategically positioning an alkyl group at the C3 position and a halogen at the C5 position, researchers can precisely tune a molecule's lipophilicity, metabolic stability, and receptor-binding conformation. This technical guide explores the mechanistic rationale, primary therapeutic applications—particularly in metabolic disorders—and the self-validating experimental workflows required to synthesize and evaluate these compounds.

Pharmacophore Rationale: The 3-Alkyl-5-Halo Advantage

The structural design of 3-alkyl-5-halobenzofurans is rooted in rational drug design, addressing both pharmacodynamic target engagement and pharmacokinetic survivability [1].

  • The 5-Halo Substituent (Metabolic Shielding & Halogen Bonding): The introduction of a halogen (e.g., chlorine or bromine) at the C5 position serves two primary functions. First, it acts as a metabolic block, preventing cytochrome P450-mediated aromatic oxidation at one of the most electron-rich positions of the benzofuran ring. Second, the halogen atom participates in highly directional non-covalent interactions known as halogen bonding (

    
    -hole interactions) with backbone carbonyls in the target protein's binding pocket [2].
    
  • The 3-Alkyl Substituent (Conformational Locking): The C3-alkyl group (often a methyl or ethyl moiety) provides necessary steric bulk. This bulk restricts the free rotation of adjacent functional groups (such as a C2-sulfonyl or C2-aroyl group), locking the molecule into a bioactive dihedral angle. Furthermore, the alkyl group increases the overall lipophilicity (

    
    ), which is essential for crossing lipid bilayers, including the blood-brain barrier for CNS targets.
    

Primary Therapeutic Applications

Metabolic Disorders: Aldose Reductase Inhibition

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, responsible for reducing excess glucose to sorbitol. In chronic hyperglycemia, sorbitol accumulation leads to severe osmotic and oxidative stress, driving diabetic complications such as neuropathy and retinopathy [3]. Historically, AR inhibitors (ARIs) featuring carboxylic acid or hydantoin groups failed in clinical trials due to poor tissue penetration and severe side effects [4].

The discovery of 6-(5-chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one revolutionized this space. This 5-chloro-3-methylbenzofuran derivative acts as a highly selective, non-carboxylic acid ARI with an unprecedented in vitro potency (


) [5]. The molecule achieved 98% oral bioavailability and a sustained plasma half-life of 26 hours, successfully normalizing sorbitol levels in the sciatic nerve of diabetic rats [6].

AR_Pathway Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose AR Aldose Reductase (Enzyme) Glucose->AR Sorbitol Sorbitol AR->Sorbitol Stress Osmotic & Oxidative Stress Sorbitol->Stress Complications Diabetic Complications Stress->Complications Inhibitor 5-Halo-3-Alkylbenzofuran Derivative Inhibitor->AR Potent Inhibition

Fig 1: Aldose Reductase inhibition pathway by 5-halo-3-alkylbenzofuran derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of 3-alkyl-5-halobenzofurans.

Protocol A: Synthesis of 5-Halo-3-Alkylbenzofuran Intermediates

This methodology utilizes a Perkin-type cyclization to construct the functionalized benzofuran core [7].

  • O-Alkylation: React 5-halo-2-hydroxyacetophenone (1.0 eq) with ethyl bromoacetate (1.1 eq) in the presence of anhydrous

    
     (2.0 eq) in dry N,N-dimethylformamide (DMF) at 80°C for 4 hours.
    
    • Causality:

      
       is a weak base that selectively deprotonates the phenol without triggering unwanted aldol condensation of the acetophenone. Anhydrous DMF ensures rapid nucleophilic substitution without hydrolyzing the ester.
      
  • Saponification: Treat the resulting intermediate with 1M NaOH in a THF/water (1:1) mixture for 2 hours at room temperature. Acidify with 1M HCl to pH 2 to precipitate the free 2-(4-halo-2-acetylphenoxy)acetic acid.

    • Causality: The free carboxylic acid is an absolute requirement for the subsequent intramolecular cyclization. THF maintains the solubility of the lipophilic intermediate during hydrolysis.

  • Perkin-Type Cyclization: Reflux the isolated alkanoic acid with anhydrous sodium acetate (3.0 eq) in acetic anhydride (10 volumes) at 140°C for 12 hours. Quench over ice water and extract with ethyl acetate.

    • Causality: Acetic anhydride acts as a potent dehydrating agent, while sodium acetate provides the basic environment needed to form the enolate. This synergistic environment drives the intramolecular aldol-type condensation and subsequent dehydration, locking the molecule into the highly stable, aromatic 5-halo-3-alkylbenzofuran system.

Synthesis Start 5-Halo-2-hydroxyacetophenone + Ethyl bromoacetate Alkylation O-Alkylation (K2CO3, DMF, 80°C) Start->Alkylation Intermediate 2-(4-Halo-2-acetylphenoxy)acetic acid Alkylation->Intermediate Cyclization Perkin-type Cyclization (NaOAc, Ac2O, 140°C) Intermediate->Cyclization Product 5-Halo-3-methylbenzofuran Target Cyclization->Product

Fig 2: General synthetic workflow for 5-halo-3-alkylbenzofurans via cyclization.

Protocol B: Ex Vivo Aldose Reductase Target Engagement Assay

This protocol measures the in vivo efficacy of the synthesized compounds in normalizing polyol metabolites [5].

  • Animal Dosing & Tissue Harvest: Administer the 3-alkyl-5-halobenzofuran derivative orally to streptozotocin-induced diabetic rats. After 24 hours, euthanize the animals and rapidly excise the sciatic nerve.

    • Causality: The sciatic nerve is selected because it lacks robust sorbitol dehydrogenase activity, making it a physiological "sink" for sorbitol. This provides the most sensitive and relevant readout of AR target engagement for diabetic neuropathy.

  • Homogenization & Deproteinization: Homogenize the excised tissue in ice-cold 0.5M perchloric acid. Centrifuge at 10,000 × g for 10 minutes at 4°C.

    • Causality: Perchloric acid instantly denatures metabolic enzymes, halting any post-mortem conversion of glucose to sorbitol. This ensures the measured levels accurately reflect the in vivo state at the exact time of sacrifice.

  • LC-MS/MS Quantification: Neutralize the supernatant with potassium carbonate, filter, and inject into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode to monitor specific MRM transitions for sorbitol.

    • Causality: LC-MS/MS provides superior sensitivity and specificity compared to traditional coupled-enzyme assays, allowing for the precise quantification of picomolar sorbitol concentrations in microgram quantities of nerve tissue.

Quantitative Data Presentation

The structural advantages of the 3-alkyl-5-halobenzofuran scaffold translate directly into superior pharmacokinetic and pharmacodynamic profiles when compared to older generations of inhibitors.

CompoundPrimary TargetIn Vitro

In Vivo

(mg/kg)

Plasma

(h)
6-(5-Chloro-3-methylbenzofuran-2-sulfonyl)-2H-pyridazin-3-one Aldose Reductase840 pM0.83.0526.0
5-Bromo-3-methylbenzofuran-2-carboxylic acid Aldose Reductase~12.5 nMN/A2.80N/A
Zopolrestat (Clinical Reference)Aldose Reductase3.10 nM5.03.304.5

Data synthesized from [Mylari et al., 2003][5] and [PubChem, 2025][1].

Conclusion

The 3-alkyl-5-halobenzofuran pharmacophore represents a masterclass in rational drug design. By leveraging the steric influence of the C3-alkyl group and the metabolic shielding/halogen bonding of the C5-halogen, researchers can design highly potent, orally bioavailable therapeutics. As demonstrated in the development of next-generation aldose reductase inhibitors, this scaffold successfully bridges the gap between high in vitro potency and robust in vivo pharmacokinetics.

References

  • Mylari, B. L., Armento, S. J., Beebe, D. A., Conn, E. L., Coutcher, J. B., Dina, M. S., ... & Zembrowski, W. J. (2003). "A Highly Selective, Non-Hydantoin, Non-Carboxylic Acid Inhibitor of Aldose Reductase with Potent Oral Activity in Diabetic Rat Models: 6-(5-Chloro-3-methylbenzofuran-2-sulfonyl)-2-H-pyridazin-3-one." Journal of Medicinal Chemistry, 46(12), 2283-2286. URL:[Link]

  • Kwiecien, H., & Szychowska, M. (2006). "Synthesis and Reduction of 5-Halo- and 5-Nitro-1-(benzofuran-3-yl)-2-phenylethanones." Tetrahedron. URL:[Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11423797, 5-Chloro-3-methylbenzofuran." PubChem. URL:[Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 12337500, 5-Bromo-3-methyl-1-benzofuran." PubChem. URL:[Link]

  • Kousaxidis, A., Kalfagianni, K.-M., Seretouli, E., & Nicolaou, I. (2025). "An Investigation of 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives as Aldose Reductase Inhibitors." Medicines, 12(3), 16. URL:[Link]

  • Gakpey, A., Aidoo, E. A., Jumah, P., & Hanson, E. (2025). "Targeting aldose reductase using natural African compounds as promising agents for managing diabetic complications." Frontiers in Bioinformatics, 5. URL:[Link]

Sources

C11H9BrO3 Benzofuran Derivatives: Molecular Characteristics, Synthesis, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity and Structural Diversity

The molecular formula C11H9BrO3 defines a highly versatile class of brominated benzofuran derivatives. These compounds possess a[1] and a precise monoisotopic mass of 267.9735 Da [1].

In medicinal chemistry, the benzofuran core—a bicyclic system comprising a benzene ring fused to a furan ring—is recognized as a privileged pharmacophore. Derivatives of this scaffold are heavily utilized in the development of novel antimicrobial, antifungal, and cytotoxic agents[2]. The strategic incorporation of a bromine atom (a heavy halogen) serves two critical functions: it significantly modulates the lipophilicity of the molecule to enhance membrane permeability, and it provides an essential synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) during active pharmaceutical ingredient (API) development.

Because C11H9BrO3 is a molecular formula, it encompasses several distinct structural isomers depending on the regiochemistry of the bromine atom and the arrangement of the ester or carboxylic acid functional groups[3].

Physicochemical Profiling of Key Isomers

Understanding the physicochemical variances between C11H9BrO3 isomers is critical for predicting pharmacokinetic behavior, such as oral bioavailability and target-site distribution. The table below summarizes the quantitative data for four prominent isomers utilized in drug discovery.

Table 1: Physicochemical Properties of C11H9BrO3 Benzofuran Isomers

Compound NameSubstitution PatternExact Mass (Da)LogP (Predicted)Polar Surface Area (Ų)
Ethyl 6-bromobenzofuran-3-carboxylate [1]Core Bromination (C6)267.97353.2039.40
Methyl 3-(bromomethyl)-benzofuran-2-carboxylate [4]Aliphatic Bromination267.97352.83~39.40
Ethyl 7-bromo-1-benzofuran-2-carboxylate [5]Core Bromination (C7)267.97403.3739.44
5-bromo-3-ethyl-benzofuran-2-carboxylic acid [3]Core Bromination (C5)267.97353.7037.30

Mechanistic Synthesis and Self-Validating Protocol

Synthesizing specific C11H9BrO3 isomers, such as ethyl 6-bromobenzofuran-3-carboxylate, requires precise electrophilic aromatic substitution. The following protocol outlines a highly regioselective bromination workflow, engineered with self-validating checkpoints to ensure high yield and structural integrity.

Protocol: Regioselective Bromination of Ethyl Benzofuran-3-carboxylate
  • Step 1: Precursor Solvation. Dissolve 10.0 mmol of ethyl benzofuran-3-carboxylate in 20 mL of anhydrous glacial acetic acid (AcOH) under an inert argon atmosphere.

    • Causality: Acetic acid acts as a polar protic solvent that stabilizes the transient bromonium ion intermediate. This accelerates the electrophilic aromatic substitution on the electron-rich benzofuran ring without the need for a harsh Lewis acid catalyst (such as FeBr3), which could prematurely cleave the ester linkage.

  • Step 2: Electrophile Addition. Cool the reaction vessel to 0°C using an ice-water bath. Add 1.05 equivalents of elemental bromine (Br2) dropwise over 15 minutes.

    • Causality: Bromination is a highly exothermic process. Strict thermal control at 0°C mitigates the kinetic energy of the system, preventing non-specific polybromination and preserving the oxidative stability of the furan oxygen.

  • Step 3: In-Process LC-MS Validation (Self-Validating Checkpoint). After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot, dilute in HPLC-grade methanol, and analyze via LC-MS.

    • Validation: This protocol is structurally self-validating through isotopic signature analysis. The reaction is confirmed successful only when the precursor mass disappears and a distinct 1:1 doublet at m/z 267.97 and 269.97 ([M+H]+) emerges. This 1:1 ratio is the definitive mass spectrometric signature of a single bromine atom incorporation, driven by the natural ~50.69% / 49.31% isotopic abundance of ⁷⁹Br and ⁸¹Br. The appearance of a triplet at higher m/z indicates over-bromination, signaling a failure in temperature control or stoichiometry.

  • Step 4: Biphasic Quenching. Pour the crude mixture into 50 mL of ice-cold saturated aqueous sodium thiosulfate (Na2S2O3).

    • Causality: The thiosulfate anion acts as a potent reducing agent, instantly neutralizing any unreacted electrophilic Br2 into inert bromide ions (Br-). This decisively halts the reaction cascade and prevents downstream oxidative contamination during organic extraction.

  • Step 5: Isolation. Extract the aqueous layer with dichloromethane (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude C11H9BrO3 product.

High-Throughput Validation Workflow

G Precursor Benzofuran Carboxylate Precursor Bromination Electrophilic Bromination (Br2, AcOH, 0°C to RT) Precursor->Bromination Add Reagents InProcess LC-MS Validation (Target m/z: 268/270) Bromination->InProcess Sample Aliquot InProcess->Bromination Incomplete Reaction Quench Na2S2O3 Quench (Neutralize Br2) InProcess->Quench 1:1 Isotope Confirmed Purification Silica Gel Chromatography (Hexane/EtOAc) Quench->Purification Phase Separation Product Pure C11H9BrO3 MW: 269.09 g/mol Purification->Product >95% Purity

Workflow for synthesis and self-validating LC-MS quality control of C11H9BrO3 benzofurans.

Pharmacological Significance and Mechanism of Action

Benzofuran derivatives containing the C11H9BrO3 framework are frequently investigated for their cytotoxic and antifungal properties[2]. Research indicates that specific 2- and 3-benzofurancarboxylic acid derivatives exhibit potent antifungal activity by mobilizing intracellular Ca²⁺, a mechanism analogous to the activity seen in amiodarone (a complex benzofuran-derived antiarrhythmic drug with known fungicidal off-target effects)[2].

Furthermore, in oncology, these planar, rigid scaffolds are capable of π–π stacking interactions. Crystallographic studies of brominated benzofurans reveal centroid–centroid distances of approximately 3.66 Å between adjacent molecules, a structural feature that allows these compounds to effectively intercalate with or bind to hydrophobic pockets in target proteins, such as tubulin, leading to G2-M phase cell cycle arrest and apoptosis in cancer cell lines[2].

References

Sources

Advanced Literature Review and Technical Guide: The 5-Bromo-3-ethylbenzofuran Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug discovery, it is essential to recognize that molecular scaffolds are rarely passive structural frameworks. The 5-bromo-3-ethylbenzofuran core is a prime example of a privileged pharmacophore—a meticulously designed system where electronic distribution and steric bulk actively participate in target binding. Benzofuran derivatives have long been recognized for their broad spectrum of biological activities, including potent antimicrobial and anticancer properties[1][2]. Specifically, the 5-bromo-3-ethyl substitution pattern serves as a highly specialized intermediate, acting as the critical backbone for [3] and advanced antimicrobial agents[4].

This technical whitepaper deconstructs the structural rationale, synthetic methodologies, and therapeutic applications of the 5-bromo-3-ethylbenzofuran scaffold, providing actionable, field-proven insights for drug development professionals.

Structural Rationale & Electronic Properties

The specific substitution pattern of 5-bromo-3-ethylbenzofuran is driven by precise mechanistic requirements in medicinal chemistry:

  • The Benzofuran Core: Provides a rigid, planar aromatic system capable of strong

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within target protein binding pockets[1].
    
  • The 3-Ethyl Appendage: Introduces a flexible, lipophilic moiety. In the context of lipid-metabolizing enzymes, this ethyl group mimics the aliphatic tail of endogenous substrates, anchoring the molecule within hydrophobic binding clefts[5].

  • The 5-Bromo Substituent: This halogen serves a dual causality. Biologically, it acts as a bioisosteric block against rapid cytochrome P450-mediated hepatic oxidation, which typically targets the 5-position of indole and benzofuran rings. Synthetically, the aryl bromide is an indispensable handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate extended libraries of bioactive compounds[6].

Synthetic Methodologies: The Nitroalkene Route

Traditional cyclizations to form substituted benzofurans often require harsh acidic conditions and multiple purification steps that degrade overall yield. Recent advancements favor a one-pot reduction-Nef-cyclization cascade starting from nitroalkene precursors[7]. This method minimizes intermediate loss and avoids the isolation of highly unstable nitronate species.

Experimental Protocol: One-Pot Synthesis of 5-Bromo-3-ethylbenzofurans

This protocol is designed as a self-validating system, incorporating built-in quality control checkpoints to ensure mechanistic integrity.

Reagents: 5-bromo-2-hydroxy-


-ethylnitroalkene (1.0 equiv), Sodium borohydride (NaBH

, 1.5 equiv), Anhydrous Methanol, 6M HCl, Ethyl Acetate.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the nitroalkene precursor in anhydrous methanol (0.2 M) under an inert argon atmosphere.

    • Causality: Methanol serves as a protic solvent that stabilizes the incoming borohydride transition state during the initial reduction.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add NaBH

    
     in small portions.
    
    • Causality: Strict temperature control prevents the over-reduction of the nitro group to an amine. NaBH

      
       specifically targets the electron-deficient olefin, trapping the intermediate as a nitronate salt[7].
      
    • Validation Checkpoint 1: TLC monitoring (Hexanes/EtOAc 8:2) must show the disappearance of the bright yellow nitroalkene spot and the emergence of a highly UV-active, polar intermediate.

  • Nef Reaction Initiation: Stir the mixture at room temperature for 2 hours. Dropwise, add 6M HCl until the pH reaches 1-2.

    • Causality: The highly acidic environment triggers a Nef-type reaction, converting the nitronate into a reactive oxo-species.

  • Intramolecular Cyclization: Heat the acidified mixture to 80 °C (reflux) for 2 hours.

    • Causality: Thermal energy overcomes the activation barrier for the intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group, thermodynamically driving the formation of the aromatized benzofuran system[7].

  • Workup & Isolation: Quench with saturated aqueous NaHCO

    
    , extract with ethyl acetate (3x), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
    • Validation Checkpoint 2:

      
      H NMR (CDCl
      
      
      
      ) of the purified product must confirm the disappearance of vinylic protons and the appearance of the characteristic ethyl quartet (
      
      
      2.8 ppm) and triplet (
      
      
      1.3 ppm), alongside the intact aromatic signals for the 5-bromo-benzofuran core[7].

SynthesisWorkflow N1 Nitroalkene Precursor (Substituted β-nitrostyrene) N2 Selective Reduction (NaBH4, MeOH, 0-80°C) N1->N2 N3 Nitronate Intermediate (Trapped in situ) N2->N3 N4 Nef Reaction & Cyclization (Aqueous Acid, Reflux) N3->N4 N5 5-Bromo-3-ethylbenzofuran (Core Scaffold) N4->N5

Workflow for the one-pot synthesis of 5-bromo-3-ethylbenzofuran from nitroalkenes.

Therapeutic Applications & Mechanisms

Thromboxane Synthetase (TXAS) Inhibition

Derivatives such as[8] are foundational intermediates in the synthesis of benzo-fused thromboxane synthetase inhibitors[3]. TXAS is the downstream enzyme responsible for converting Prostaglandin H2 (PGH2) into Thromboxane A2 (TXA2), a potent vasoconstrictor and pro-thrombotic agent. By competitively binding to the active site of TXAS, these benzofuran derivatives halt platelet aggregation, offering a critical therapeutic strategy for treating ischemic heart disease, stroke, and peripheral vascular disease[9].

TXASPathway AA Arachidonic Acid (Membrane Phospholipids) COX Cyclooxygenase (COX-1 / COX-2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS Thromboxane Synthase (TXAS) PGH2->TXAS TXA2 Thromboxane A2 (Platelet Aggregation) TXAS->TXA2 INHIB 5-Br-3-Et-Benzofuran Derivatives INHIB->TXAS Competitive Inhibition

Mechanism of Thromboxane Synthase (TXAS) inhibition by benzofuran derivatives.

Antimicrobial and Anticancer Activity

Beyond cardiovascular applications, the benzofuran scaffold demonstrates extraordinary inhibitory potency against panels of human cancer cell lines and microorganisms[10]. Synthetic benzofurans act as potent antimicrobial agents, particularly against Gram-positive pathogens like Staphylococcus aureus, often exhibiting equipotent or superior activity compared to reference antibiotics on a nanomolar scale[2][4]. In oncology, specific benzofuran conjugates induce programmed cell death (apoptosis) by inhibiting anti-apoptotic proteins like Bcl-2 and act as tubulin polymerization inhibitors, disrupting microtubule dynamics during mitosis[1].

Quantitative Structure-Activity Relationship (SAR) Data

To optimize the pharmacokinetics and pharmacodynamics of the scaffold, various substitutions have been evaluated. The table below summarizes the quantitative impact of structural modifications on the benzofuran core.

Table 1: Quantitative Synthesis & Activity Profile of Benzofuran Scaffolds

Scaffold / DerivativeApplication / TargetQuantitative MetricMechanistic / Synthetic Rationale
2-Benzyl-5-bromo-3-ethylbenzofuran Antimicrobial (S. aureus)40% Yield / Nanomolar ActivitySynthesized via NaBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

reduction/Nef cyclization. The C2-benzyl group drastically enhances lipophilicity for bacterial cell wall penetration[2][7].
5-Bromo-3-ethylbenzofuran-2-carboxylic acid TXAS Inhibitor PrecursorSub-

M
IC

(Class Average)
The C2-carboxylate forms critical salt bridges with the TXAS active site; the C3-ethyl mimics the PGH2 aliphatic tail[8].
Benzofuran-isatin conjugates Anticancer (Colon Cancer)Significant Bcl-2 InhibitionInduces intrinsic/extrinsic apoptosis by increasing cleaved PARP levels and disrupting microtubule dynamics[1].
Nitroalkene Precursors Synthetic IntermediateUp to 91% Yield (Optimized)Utilizing a one-pot DABCO-assisted or acid-mediated cyclization maximizes throughput and prevents intermediate degradation[7].

Conclusion

The 5-bromo-3-ethylbenzofuran scaffold represents a masterclass in rational drug design. By combining the rigid


-stacking capabilities of the benzofuran core with the metabolic stability of the 5-bromo substituent and the lipophilic anchoring of the 3-ethyl group, medicinal chemists can access a highly versatile intermediate. Whether utilized as a precursor for potent thromboxane synthetase inhibitors or diversified via cross-coupling into novel antimicrobial agents, this scaffold remains a cornerstone of modern therapeutic development.

References

  • Abbas, A. A., & Dawood, K. M. (2022). "Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents." Expert Opinion on Drug Discovery, 17(12), 1357-1376. URL:[Link]

  • Abbas, A. A., & Dawood, K. M. (2023). "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances, 13, 10735. URL:[Link]

  • Huang, C., et al. (2016). "Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors." European Journal of Organic Chemistry, 2016(15). URL:[Link]

  • Pfizer Inc. (1985). "Benzo-fused thromboxane synthetase inhibitors." US Patent US4496572A1.
  • Molaid Chemical Database. "5-bromo-3-ethylbenzofuran-2-carboxylic acid | CAS 86793-66-0." Molaid. URL: [Link]

Sources

Physicochemical Profiling and Solubility Dynamics of 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid (CAS: 86793-66-0) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of biologically active molecules, including D-dopachrome tautomerase (D-DT) inhibitors[1] and novel anticancer agents targeting NF-κB pathways[2]. From a physicochemical perspective, the compound presents a classic solubility challenge in drug discovery: it possesses a highly lipophilic benzofuran core coupled with an ionizable carboxylic acid moiety[3].

This whitepaper provides an in-depth technical analysis of its solubility profile, detailing the causality behind its phase behavior and providing self-validating experimental workflows for both kinetic and thermodynamic solubility assessments.

Structural Causality and Solvation Mechanics

The solubility of this compound is dictated by the competing energetic forces of its crystal lattice and its solvation capacity in various media.

  • Lipophilic Core: The fused benzofuran ring, augmented by the 3-ethyl and 5-bromo substituents, significantly increases the molecular volume and lipophilicity (estimated LogP ~ 4.0 - 4.5). This high lipophilicity drives poor intrinsic aqueous solubility (

    
    ) due to the high energy cost of cavity formation in water[4].
    
  • Ionizable Moiety: The 2-carboxylic acid group acts as a critical solvation handle. With an estimated

    
     between 3.0 and 3.5, the compound remains fully protonated (neutral) in acidic environments like the stomach (pH ~ 1.2), resulting in near-zero solubility. However, in physiological intestinal fluid or blood plasma (pH 7.4), the carboxylic acid deprotonates into a carboxylate anion. This ionization enables strong ion-dipole interactions with water, exponentially increasing its solubility in accordance with the Henderson-Hasselbalch equation[5].
    

G A Neutral Acid Form (pH < 3.0) B High Crystal Lattice Energy Poor Aqueous Solubility A->B C Deprotonation (pH > 4.5) A->C Increase pH D Carboxylate Anion (Ionized State) C->D E Enhanced Solvation High Aqueous Solubility D->E

pH-dependent ionization and solvation pathway of the carboxylic acid group.

Quantitative Solubility Data

Because the solubility of this compound is highly dependent on the solid-state form and the pH of the medium, data is stratified by solvent type and ionization state. The following table summarizes the estimated solubility profile based on standardized physicochemical profiling of benzofuran-2-carboxylic acid derivatives[6].

Solvent / MediumpHEstimated SolubilityMechanistic Rationale
Water (Unbuffered) ~ 4.0< 5 µg/mLNeutral species dominates; high lipophilicity limits solvation.
Simulated Gastric Fluid (SGF) 1.2< 1 µg/mLFully protonated; crystal lattice energy exceeds hydration energy.
Phosphate Buffered Saline (PBS) 7.4> 100 µg/mLIonized as a carboxylate salt; strong ion-dipole interactions.
Dimethyl Sulfoxide (DMSO) N/A> 50 mg/mLPolar aprotic solvent effectively disrupts hydrogen bonding.
Ethanol N/A~ 10 mg/mLProtic solvent with a moderate dielectric constant; good solvation.

Self-Validating Experimental Workflows

To accurately profile this compound, researchers must employ two distinct methodologies: Kinetic Solubility (for early-stage high-throughput screening) and Thermodynamic Solubility (for late-stage lead optimization)[7].

G A 5-Bromo-3-ethyl-1-benzofuran- 2-carboxylic acid B Kinetic Solubility (High-Throughput) A->B Early Discovery C Thermodynamic Solubility (Lead Optimization) A->C Late Stage D DMSO Stock Dilution into Aqueous Buffer B->D F Shake-Flask Method (24h Equilibration) C->F E Nephelometry (Light Scattering) D->E G LC-MS/UV Quantification F->G

Solubility assessment workflow for benzofuran derivatives.

Kinetic Solubility via Nephelometry

Causality: Kinetic solubility measures the precipitation point of a compound when shifted from an organic solvent into an aqueous medium. By starting with a DMSO stock, the protocol intentionally bypasses the crystal lattice energy, often resulting in a supersaturated, metastable state[8]. This is highly relevant for in vitro bioassays where compounds are dosed from DMSO stocks[4].

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to create a 10 mM master stock.

  • Serial Dilution: Create a 10-point serial dilution of the compound in DMSO across a 96-well plate.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a secondary UV-transparent microtiter plate. Rapidly add 198 µL of PBS (pH 7.4) to each well (final DMSO concentration = 1%)[9].

  • Incubation: Seal and incubate the plate at 37°C for 2 hours with gentle orbital shaking.

  • Detection: Scan the plate using a laser nephelometer. Unsolved particles will scatter the laser light.

  • Data Analysis: Plot the intensity of scattered light against concentration. The "kick-off" point (where light scattering sharply increases) defines the kinetic solubility limit[9].

Thermodynamic Solubility via the Shake-Flask Method

Causality: Thermodynamic solubility represents the true equilibrium between the solid crystalline phase and the dissolved phase[10]. It is the "gold standard" for formulation development. Because this compound is an ionizable acid, its dissolution can consume the buffering capacity of the medium, artificially lowering the pH and halting its own dissolution. Therefore, this protocol must be a self-validating system that verifies both the final pH and the final solid state[11].

Step-by-Step Protocol:

  • Solid Addition: Add an excess of the crystalline compound (~5 mg) into a 2 mL glass vial.

  • Buffer Addition: Add 1 mL of the target aqueous medium (e.g., PBS pH 7.4).

  • Equilibration: Cap the vial and place it on an orbital shaker at 25°C (or 37°C for physiological relevance) for 24 to 48 hours to ensure complete thermodynamic equilibrium[12].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm hydrophilic PVDF membrane[10].

  • Validation Step 1 (pH Check): Measure the pH of the filtrate. Crucial: If the pH has dropped significantly below 7.4, the measured solubility corresponds to the new, lower pH, not the target pH.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using against a known calibration curve[12].

  • Validation Step 2 (Solid State Check): Recover the residual solid from the filter, dry it under vacuum, and analyze it via X-ray Powder Diffraction (XRPD). This verifies whether the compound remained as the free acid or converted into a less soluble hydrate or salt during the 24-hour incubation[11].

References

  • In vitro solubility assays in drug discovery Source: PubMed (National Institutes of Health) URL: [Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: European Journal of Pharmaceutical Sciences URL:[Link]

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]

  • Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement Source: Taylor & Francis (Pharmaceutical Development and Technology) URL:[Link]

Sources

Methodological & Application

Synthesis of 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid from salicylaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic Acid from Salicylaldehyde

Introduction & Strategic Rationale

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently explored as potent estrogen receptor β (ERβ) agonists, anti-cancer therapeutics, and neurological agents[1]. The target molecule, this compound[2], presents a unique synthetic challenge due to the specific 2,3,5-trisubstitution pattern on the heteroaromatic core.

Why not acylate the benzofuran core directly? A common novice approach is to synthesize the unsubstituted benzofuran-2-carboxylate and attempt a Friedel-Crafts acylation to install the C3-alkyl group. However, reducing the resulting 3-acetyl group to an ethyl group (e.g., via Clemmensen or catalytic hydrogenation) in the presence of a 5-bromo substituent risks severe reductive dehalogenation.

To ensure absolute regiocontrol and preserve the halogen, this protocol utilizes a bottom-up approach. We construct the functionalized aromatic precursor (5-bromo-2-hydroxypropiophenone) first, followed by a Rap-Stoermer condensation[3] to simultaneously close the furan ring and install the C2-carboxylic ester[4].

Retrosynthetic Pathway & Workflow

Synthesis N1 Salicylaldehyde N2 5-Bromosalicylaldehyde N1->N2 Step 1: Br2, AcOH (Bromination) N3 1-(5-Bromo-2-hydroxyphenyl)propan-1-ol N2->N3 Step 2: EtMgBr, THF (Grignard Addition) N4 5-Bromo-2-hydroxypropiophenone N3->N4 Step 3: MnO2, CH2Cl2 (Oxidation) N5 Ethyl 5-bromo-3-ethylbenzofuran-2-carboxylate N4->N5 Step 4: Ethyl bromoacetate, K2CO3 (Rap-Stoermer Condensation) N6 This compound N5->N6 Step 5: NaOH, EtOH, then HCl (Saponification)

Fig 1: Five-step synthesis of this compound.

Step-by-Step Experimental Protocols

Step 1: Electrophilic Bromination

Objective: Synthesis of 5-bromosalicylaldehyde.

  • Causality: The phenolic -OH group is strongly activating and directs electrophiles to the ortho and para positions. The aldehyde is meta-directing. The 5-position (para to the -OH) is sterically and electronically favored, ensuring high regioselectivity.

  • Procedure: Dissolve salicylaldehyde (1.0 eq) in glacial acetic acid. Cool the flask to 0 °C using an ice bath. Add a solution of bromine (Br₂, 1.05 eq) in acetic acid dropwise over 30 minutes. Stir the mixture at room temperature for 2 hours. Pour the mixture into crushed ice.

  • Validation Checkpoint: The reaction is self-validating via the disappearance of the deep red bromine color. The product will crash out as a pale yellow precipitate. Filter and recrystallize from ethanol.

Step 2: Nucleophilic Grignard Addition

Objective: Synthesis of 1-(5-bromo-2-hydroxyphenyl)propan-1-ol.

  • Causality: The starting material contains a highly acidic phenolic proton (pKa ~10). This proton will rapidly quench one equivalent of the Grignard reagent to form an unreactive magnesium phenoxide. Therefore, exactly 2.2 equivalents of Ethylmagnesium bromide (EtMgBr) must be used to ensure the second equivalent successfully attacks the aldehyde carbonyl.

  • Procedure: Dissolve 5-bromosalicylaldehyde (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C. Add EtMgBr (3.0 M in diethyl ether, 2.2 eq) dropwise. Stir at room temperature for 4 hours. Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) will show the disappearance of the UV-active aldehyde spot and the appearance of a more polar alcohol spot.

Step 3: Selective Oxidation

Objective: Synthesis of 5-bromo-2-hydroxypropiophenone.

  • Causality: The benzylic secondary alcohol must be oxidized to a ketone without cleaving the carbon-carbon bond or over-oxidizing the phenol. Activated Manganese Dioxide (MnO₂) is a mild, heterogeneous oxidant perfectly suited for selective benzylic oxidations[1].

  • Procedure: Dissolve the crude diol from Step 2 in CH₂Cl₂. Add activated MnO₂ (10.0 eq). Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint: Filter the black suspension through a pad of Celite to remove the manganese salts. The filtrate should be a clear, pale-yellow solution. Concentration yields the ketone cleanly without the need for chromatography.

Step 4: Rap-Stoermer Condensation

Objective: Synthesis of ethyl 5-bromo-3-ethylbenzofuran-2-carboxylate.

  • Causality: This is the critical ring-forming step. Anhydrous K₂CO₃ is a weak base that selectively deprotonates the phenol. The resulting phenoxide undergoes an Sₙ2 attack on the α-carbon of ethyl bromoacetate. The intermediate ether's active methylene is then deprotonated, triggering an intramolecular Knoevenagel-type aldol condensation with the propiophenone carbonyl. Dehydration is thermodynamically driven by the aromatization of the benzofuran ring[3].

  • Procedure: Dissolve 5-bromo-2-hydroxypropiophenone (1.0 eq) and ethyl bromoacetate (1.2 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.5 eq). Heat the mixture to 90 °C for 6 hours[4]. Cool to room temperature, pour into ice water, and extract with ethyl acetate. Purify via silica gel column chromatography.

  • Validation Checkpoint: Under 254 nm UV light, the newly formed benzofuran core will exhibit a distinct, brilliant blue fluorescence on the TLC plate, confirming successful aromatization.

Step 5: Saponification

Objective: Synthesis of this compound.

  • Causality: Base-catalyzed hydrolysis irreversibly cleaves the ester. Subsequent acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the pure product to precipitate.

  • Procedure: Dissolve the ester in a 4:1 mixture of Ethanol/Water. Add NaOH (3.0 eq). Reflux at 80 °C for 2 hours. Cool the mixture and evaporate the ethanol under reduced pressure. Cool the remaining aqueous layer in an ice bath and acidify dropwise with concentrated HCl until pH 2 is reached.

  • Validation Checkpoint: A thick white/off-white solid will instantly precipitate upon reaching pH 2. Filter, wash with cold water, and dry under high vacuum to yield the final target compound.

Quantitative Data Summary

Reaction StepTransformationTempTimeExpected YieldIn-Process Validation (TLC)
1 Electrophilic Bromination0 °C → 25 °C2 h85–90%Product R_f ~0.6 (Hex/EtOAc 4:1)
2 Nucleophilic Addition0 °C → 25 °C4 h75–80%Disappearance of UV-active aldehyde
3 Selective Oxidation25 °C12 h80–85%Appearance of ketone (R_f ~0.7)
4 Rap-Stoermer Condensation90 °C6 h70–75%Highly fluorescent blue spot under UV
5 Saponification80 °C2 h90–95%Product stays at baseline until acidified

References

Sources

Protocol for Perkin rearrangement to form 3-ethyl benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Perkin Rearrangement to Form 3-Ethyl Benzofurans

Abstract This application note details the synthesis of 3-ethylbenzofuran scaffolds via the Perkin rearrangement (coumarin–benzofuran ring contraction). While the classic Perkin rearrangement transforms 3-halocoumarins into benzofuran-2-carboxylic acids, the specific formation of a 3-ethyl substituted benzofuran requires the strategic selection of 4-ethyl-3-halocoumarin as the precursor. This guide covers the mechanistic rationale, a step-by-step experimental protocol for the ring contraction, and the subsequent decarboxylation required to isolate the neutral 3-ethylbenzofuran pharmacophore. These scaffolds are critical in the development of anti-arrhythmic agents (e.g., Amiodarone analogues) and uricosuric drugs (e.g., Benzbromarone).

Part 1: Scientific Foundation & Mechanism

The Reaction Scope

The Perkin rearrangement is a base-catalyzed ring contraction of 3-halocoumarins.[1][2] The transformation is driven by the degradation of the six-membered lactone ring (coumarin) into a five-membered ether ring (benzofuran).

To synthesize a 3-ethylbenzofuran , the substituent mapping is critical:

  • Coumarin Position 4

    
    Benzofuran Position 3 
    
  • Coumarin Position 3

    
    Benzofuran Position 2 (Carboxylic Acid) [2][3]
    

Therefore, the required starting material is 3-bromo-4-ethylcoumarin .

Mechanistic Pathway

The reaction proceeds through an addition-elimination sequence:

  • Ring Fission: Hydroxide attacks the lactone carbonyl (C2), opening the ring to form a phenoxide-carboxylate intermediate.

  • Recyclization: The generated phenoxide anion performs an intramolecular nucleophilic attack on the carbon bearing the halogen (originally C3 of the coumarin).[2]

  • Expulsion: The halide is displaced, closing the 5-membered furan ring to yield 3-ethylbenzofuran-2-carboxylic acid.

PerkinRearrangement Start 3-Bromo-4-ethylcoumarin Inter1 Ring Opening (Hydroxide Attack) Start->Inter1 + KOH/EtOH Reflux Inter2 Phenoxide Intermediate (Z-Isomer) Inter1->Inter2 Lactone Cleavage Transition Intramolecular SN2 Attack Inter2->Transition Rotation ProductAcid 3-Ethylbenzofuran- 2-carboxylic acid Transition->ProductAcid - Br⁻ Ring Closure ProductFinal 3-Ethylbenzofuran (Neutral) ProductAcid->ProductFinal Decarboxylation (Cu/Quinoline, Heat)

Figure 1: Mechanistic pathway of the Perkin rearrangement converting 4-ethyl-substituted coumarin to 3-ethylbenzofuran derivatives.

Part 2: Experimental Protocol

Pre-requisite: Precursor Synthesis

Note: Commercially available 4-ethylcoumarin must be brominated prior to rearrangement.

  • Substrate: 4-Ethylcoumarin (Synthesized via Pechmann condensation of phenol + ethyl propionylacetate).

  • Bromination: React 4-ethylcoumarin with bromine (

    
    ) in chloroform or N-bromosuccinimide (NBS) to yield 3-bromo-4-ethylcoumarin .
    
Core Protocol: The Rearrangement

Objective: Conversion of 3-bromo-4-ethylcoumarin to 3-ethylbenzofuran-2-carboxylic acid.

Reagents & Equipment:

  • Substrate: 3-Bromo-4-ethylcoumarin (10 mmol, ~2.53 g)

  • Base: Potassium Hydroxide (KOH), 20% ethanolic solution (30 mL)

  • Solvent: Ethanol (Absolute)

  • Apparatus: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Methodology:

StepActionCritical Technical Note
1. Solubilization Dissolve 3-bromo-4-ethylcoumarin (10 mmol) in Ethanol (20 mL) in the RB flask.Ensure complete dissolution before adding base to prevent localized concentration gradients.
2. Base Addition Add 30 mL of 20% ethanolic KOH dropwise over 10 minutes.The solution will darken (formation of phenoxide). Exothermic reaction; handle with care.
3. Reflux Heat the mixture to reflux (

C) for 2–3 hours .
Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for disappearance of the coumarin spot.
4. Workup (Phase 1) Cool reaction to room temperature. Evaporate ethanol under reduced pressure.Do not evaporate to complete dryness; leave a viscous residue.
5. Acidification Dissolve residue in minimal distilled water (20 mL). Cool in an ice bath (

C). Slowly add conc. HCl until pH

1-2.
Caution: Vigorous precipitation of the carboxylic acid will occur. Ensure efficient stirring.
6. Isolation Filter the white/off-white precipitate.[2] Wash with cold water (

mL).
Remove inorganic salts (KBr/KCl).
7. Purification Recrystallize from aqueous ethanol or methanol.Yield Target: >85%. Product: 3-ethylbenzofuran-2-carboxylic acid.
Post-Processing: Decarboxylation (Optional)

If the target is the neutral 3-ethylbenzofuran (removing the -COOH group).

  • Mix the dry 3-ethylbenzofuran-2-carboxylic acid with copper powder (catalytic amount) in quinoline.

  • Heat to

    
    C for 1 hour (until 
    
    
    
    evolution ceases).
  • Cool, dilute with ether, wash with dilute HCl (to remove quinoline), dry, and concentrate.

Part 3: Workflow Visualization

ProtocolWorkflow Setup Reagent Prep: 3-Bromo-4-ethylcoumarin + 20% KOH/EtOH Reaction Reflux (80°C, 3 hrs) Monitor via TLC Setup->Reaction Quench Evaporation & Acidification (HCl to pH 1) Reaction->Quench Isolation Filtration & Washing (Remove KBr) Quench->Isolation Product1 Solid Product: 3-Ethylbenzofuran-2-carboxylic acid Isolation->Product1 Decarb Decarboxylation (Cu/Quinoline, 200°C) Product1->Decarb Optional Final Target Scaffold: 3-Ethylbenzofuran Decarb->Final

Figure 2: Operational workflow for the synthesis and isolation of 3-ethylbenzofuran derivatives.

Part 4: Troubleshooting & Optimization

  • Low Yield during Ring Contraction:

    • Cause: Incomplete ring opening or side reactions (polymerization).

    • Solution: Ensure the KOH concentration is sufficient (at least 2-3 equivalents). If the reaction is sluggish, switch to Microwave Irradiation (300W,

      
      C, 5-10 mins) which has been shown to improve yields to >95% for Perkin rearrangements [3].
      
  • Impurity Profile:

    • If the product contains unreacted coumarin, the initial bromination might have been incomplete. Ensure the starting material is pure 3-bromo-4-ethylcoumarin.

    • If the product is colored (yellow/brown), it indicates phenol oxidation. Perform the reaction under an inert atmosphere (

      
      ) to minimize oxidative degradation of the phenoxide intermediate.
      

References

  • Perkin, W. H. (1870).[2][3][4] "On the hydride of aceto-salicyl". Journal of the Chemical Society, 23, 368–371. Link

  • Bowden, K., & Battah, S. (1998).[3] "Reactions of carbonyl compounds in basic solutions. Part 32. The Perkin rearrangement". Journal of the Chemical Society, Perkin Transactions 2, (7), 1603–1608. Link

  • Marriott, K. S., et al. (2012). "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction". Tetrahedron Letters, 53(26), 3319–3321. Link

  • Khan, M. A., et al. (2017).[5] "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds". Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.[5] Link

Sources

Microwave-assisted synthesis of 5-bromobenzofuran-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 5-Bromobenzofuran-2-Carboxylic Acids

Executive Summary

Benzofuran-2-carboxylic acids are critical pharmacophores in drug discovery, serving as scaffolds for anti-inflammatory agents, antimicrobial compounds, and inhibitors of specific enzymes like PTP1B and hepatitis C NS5B polymerase.[1] Traditional synthesis (Rap-Stoermer or Perkin rearrangement) often requires prolonged reflux (4–24 hours) and harsh conditions.[1]

This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol for generating 5-bromobenzofuran-2-carboxylic acid. By utilizing dielectric heating, this method reduces reaction time from hours to minutes while improving yield and purity.[1] The protocol focuses on the O-alkylation of 5-bromosalicylaldehyde with ethyl bromoacetate followed by in-situ intramolecular cyclization and subsequent hydrolysis.

Reaction Mechanism & Logic

The synthesis proceeds via a two-stage cascade sequence, often performed in a "one-pot" manner under microwave irradiation.

  • O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group of 5-bromosalicylaldehyde is deprotonated by a base (K₂CO₃), facilitating nucleophilic attack on ethyl bromoacetate.[1]

  • Intramolecular Cyclization (Knoevenagel-type): The resulting ether intermediate undergoes base-catalyzed cyclization via the aldehyde carbonyl, followed by dehydration (elimination of water) to aromatize the benzofuran ring.[1]

  • Hydrolysis: The ethyl ester is saponified to the free carboxylic acid.

Mechanistic Pathway Diagram

BenzofuranSynthesis Start 5-Bromosalicylaldehyde (Reagent A) Inter1 O-Alkylated Intermediate (Aryl Ether) Start->Inter1 + K2CO3, DMF MW: 120°C, 15 min ReagentB Ethyl Bromoacetate (Reagent B) ReagentB->Inter1 Transition Cyclization Transition State (Aldol-type) Inter1->Transition - HBr Ester Ethyl 5-bromobenzofuran- 2-carboxylate Transition->Ester - H2O (Dehydration) Final 5-Bromobenzofuran- 2-carboxylic acid Ester->Final + NaOH/EtOH Hydrolysis

Caption: Mechanistic flow from 5-bromosalicylaldehyde to the final carboxylic acid scaffold via microwave-assisted cyclization.

Experimental Protocol

Materials & Reagents
  • Precursor: 5-Bromosalicylaldehyde (CAS: 1761-61-1)

  • Alkylating Agent: Ethyl bromoacetate (CAS: 105-36-2)

  • Base: Potassium Carbonate (anhydrous, K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)[1]

  • Workup: Ethyl acetate, 1N HCl, Brine, MgSO₄.[1]

Protocol A: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde (1.0 mmol, 201 mg) in DMF (3.0 mL).

  • Base Addition: Add K₂CO₃ (2.0 mmol, 276 mg). Stir at room temperature for 2 minutes to ensure deprotonation initiation.

  • Alkylation: Add ethyl bromoacetate (1.2 mmol, 133 µL) dropwise to the reaction mixture. Cap the vial with a septum.

  • Microwave Irradiation: Place the vial in the microwave reactor.

    • Mode: Dynamic (Hold Temperature)[1]

    • Temperature: 120°C

    • Hold Time: 15 minutes

    • Stirring: High

    • Pre-stir: 30 seconds

  • Workup:

    • Cool the mixture to room temperature (using reactor compressed air cooling).

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Observation Point: A precipitate should form immediately.

    • Filter the solid under vacuum.[2] Wash with cold water (3 x 5 mL).[1]

    • Alternative: If no precipitate, extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate.[1]

  • Validation: Check purity via TLC (Hexane:EtOAc 4:1) or ¹H NMR.[1][2][3][4][5] The product is typically a white/off-white solid.

Protocol B: Hydrolysis to Carboxylic Acid
  • Reaction: Dissolve the ester obtained in Protocol A (approx. 0.9 mmol) in Ethanol (5 mL).

  • Reagent: Add 10% aqueous NaOH (2.0 mL).

  • Microwave Irradiation:

    • Temperature: 80°C

    • Time: 5 minutes

  • Isolation:

    • Concentrate ethanol under reduced pressure.

    • Acidify the residue with 1N HCl to pH 2–3.

    • Collect the resulting white precipitate by filtration. Recrystallize from ethanol/water if necessary.

Optimization & Data Analysis

The following data compares the Microwave (MW) protocol against conventional thermal heating (Oil Bath).

Table 1: Method Comparison (Synthesis of Ethyl Ester)

ParameterConventional HeatingMicrowave-Assisted (Recommended)Improvement Factor
Solvent Acetone (Reflux)DMF (Closed Vessel)-
Temperature 56°C (Reflux)120°C+64°C
Reaction Time 8 – 10 Hours15 Minutes32x Faster
Yield 65 – 75%88 – 93%+20%
Purity (Crude) Moderate (requires column)High (precipitation sufficient)Process Efficiency

Key Insight: The use of DMF in a closed microwave vessel allows the reaction to exceed the boiling point of traditional solvents like acetone, significantly accelerating the rate-limiting cyclization step.

Troubleshooting & Critical Parameters

  • Moisture Control: Anhydrous K₂CO₃ is critical. Moisture can hydrolyze the ethyl bromoacetate before it reacts, lowering yields.[1]

  • Base Selection: While K₂CO₃ is standard, Cs₂CO₃ (Cesium Carbonate) can further accelerate the reaction due to the "Cesium Effect" (higher solubility and cation size), potentially reducing time to 5–8 minutes.[1]

  • Safety Warning: Ethyl bromoacetate is a potent lachrymator. Handle only in a fume hood. Microwave vials must be rated for the pressure generated by DMF at 120°C (typically < 5 bar).[1]

References

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Source: National Institutes of Health (PMC) / Tetrahedron Letters.[1] URL:[Link]

  • Microwave-assisted synthesis of benzofuran analogs of fenamates as non-steroidal anti-inflammatory agents. Source: SciSpace / Rasayan Journal of Chemistry. URL:[Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives (Conventional vs. MW Comparison). Source: Hindawi / Journal of Chemistry. URL:[Link]

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling. Source: ResearchGate / Arkivoc. URL:[Link]

Sources

Reagents for cyclization of ethyl 2-phenoxyacetates to benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents for the Cyclization of Ethyl 2-Phenoxyacetates to Benzofurans

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for antiarrhythmic agents (e.g., Amiodarone), antidepressants, and antitumor drugs. The cyclization of ethyl 2-phenoxyacetates (and their corresponding acids) is a fundamental route to benzofuran-3-ones (coumaranones), which are versatile intermediates that can be reduced or dehydrated to aromatic benzofurans .

This guide provides a technical comparison of reagents for this intramolecular Friedel-Crafts acylation. We move beyond standard textbook lists to evaluate three distinct protocols—Classic (Lewis Acid) , Modern (Eaton’s Reagent) , and Mild (TFAA) —based on scalability, atom economy, and substrate tolerance.

Mechanistic Insight & Pathway Visualization

The transformation is an Intramolecular Friedel-Crafts Acylation .[1][2] The reaction proceeds via the activation of the acyl group (ester, acid, or acid chloride) to generate a highly electrophilic acylium ion (or complex), which attacks the ortho-position of the phenoxy ring.

Critical Distinction: The immediate product of this cyclization is the benzofuran-3-one (ketone). To obtain the fully aromatic benzofuran , a subsequent reduction/elimination step is required (e.g.,


 reduction followed by acid-catalyzed dehydration).

ReactionPathway Substrate Ethyl 2-phenoxyacetate (or Acid) Activation Activation (Acid Chloride/Anhydride) Substrate->Activation Hydrolysis/SOCl2 or Direct Acid Acylium Acylium Ion (Intermediate) Activation->Acylium Lewis/Protic Acid Wheland Wheland Intermediate (Sigma Complex) Acylium->Wheland Intramolecular Attack (Ortho) Product Benzofuran-3-one (Ketone Product) Wheland->Product -H+ Aromatic Benzofuran (Aromatic Scaffold) Product->Aromatic Reduction + Dehydration

Figure 1: Mechanistic pathway from phenoxyacetate to benzofuran scaffold. Note the intermediate ketone formation.[2]

Reagent Selection Matrix

Selecting the right reagent depends heavily on the electronic nature of the phenoxy ring and the scale of the reaction.

FeatureAluminum Chloride (

)
Eaton's Reagent (

)
TFAA / TFA
Mechanism Lewis Acid (via Acid Chloride)Dehydrating AcidMixed Anhydride Activation
Substrate Scope Broad (works on deactivated rings)Broad (excellent for electron-rich)Specialized (activated rings)
Reaction Phase Heterogeneous (DCM/DCE)Homogeneous (Viscous liquid)Homogeneous (Liquid)
Temperature

to Reflux

RT to

Workup Quench with Ice/HCl (Messy)Quench with Water (Clean)Evaporation / Basic Wash
Key Risk Stoichiometric waste, HCl gasViscosity, Exotherm on quenchCost, moisture sensitivity

Detailed Protocols

Protocol A: The "Classic" Route (via Acid Chloride)

Best for: Large scale, deactivated aromatic rings, or when raw materials are cheap.

Pre-requisite: Convert Ethyl 2-phenoxyacetate to Phenoxyacetyl chloride (Hydrolysis




).
  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Solvent: Charge

    
     (1.2 equiv) and dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Cool to 
    
    
    
    .
  • Addition: Dissolve Phenoxyacetyl chloride (1.0 equiv) in minimal DCM. Add dropwise to the

    
     suspension over 30 mins.
    
    • Observation: Evolution of HCl gas (trap required). Solution typically turns dark red/brown.

  • Reaction: Allow to warm to Room Temperature (RT). If conversion is incomplete (TLC), heat to reflux for 2-4 hours.

  • Quench (Critical): Pour the reaction mixture slowly onto a mixture of ice and conc. HCl.

    • Why:

      
       forms strong complexes with the ketone product; acid hydrolysis breaks this complex.
      
  • Isolation: Separate organic layer, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The "Modern" Route (Eaton's Reagent)

Best for: High throughput, avoiding acid chlorides, "Green" chemistry requirements.

Substrate: Phenoxyacetic Acid (Hydrolyze ester first for best results).

  • Reagent Prep: Use commercial Eaton's Reagent (7.7 wt%

    
     in Methanesulfonic acid) or prepare by dissolving 
    
    
    
    in
    
    
    (exothermic!).
  • Execution: In a sealed tube or RBF, dissolve Phenoxyacetic acid (1.0 equiv) in Eaton's Reagent (approx. 3-5 mL per mmol of substrate).

  • Heating: Heat to

    
    .
    
    • Note: Do not overheat (

      
      ) as 
      
      
      
      can cause sulfonation byproducts on electron-rich rings.
  • Quench: Cool to RT. Slowly pour into ice water with vigorous stirring.

  • Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate.

Protocol C: The "Mild" Route (TFAA)

Best for: Acid-sensitive substrates, electron-rich rings, small scale.

  • Setup: Dry glassware,

    
     atmosphere.
    
  • Reaction: Dissolve Phenoxyacetic acid (1.0 equiv) in Trifluoroacetic Acid (TFA) (solvent volume).

  • Activation: Add Trifluoroacetic Anhydride (TFAA) (1.2 - 2.0 equiv).

  • Conditions: Stir at RT for 2-12 hours. If sluggish, heat to

    
    .
    
    • Mechanism:[2][3][4][5][6][7] Forms a mixed anhydride (

      
      ) which is a potent acylating agent.
      
  • Workup: Remove volatiles (TFA/TFAA) under reduced pressure. Redissolve residue in DCM, wash with sat.

    
     to remove trace acid.
    

Troubleshooting & Critical Process Parameters

Decision Tree for Optimization:

Optimization Start Reaction Stalled / Low Yield? CheckSubstrate Check Phenoxy Ring Substituents Start->CheckSubstrate ElectronPoor Electron Withdrawing Groups (NO2, CF3, Cl) CheckSubstrate->ElectronPoor Deactivated ElectronRich Electron Donating Groups (OMe, Me) CheckSubstrate->ElectronRich Activated Action1 Switch to Protocol A (AlCl3) Increase Temp to Reflux ElectronPoor->Action1 Action2 Switch to Protocol B (Eaton's) Control Temp < 50C to avoid polymerization ElectronRich->Action2

Figure 2: Troubleshooting logic based on electronic effects.

  • Viscosity Issues (PPA/Eaton's): If the reaction is too viscous to stir, dilute with Sulfolane or minimal Methanesulfonic acid. Do not dilute with non-polar solvents as the reagent is polar.

  • Regioselectivity: Meta-substituted phenols can cyclize at the 2- or 6-position.

    • Sterics: Usually favor the less hindered 6-position (para to the substituent).

    • Reagent Effect:

      
       (bulky complex) enhances steric selectivity compared to PPA.
      

References

  • Friedel-Crafts Cyclization Overview

    • Palmer, D. C., & Strauss, M. J. (1977). Benzofurans.[3][8][9][10] In Heterocyclic Compounds. Wiley-Interscience.

    • Mechanism & Scope:

  • Aluminum Chloride Protocol (

    
    ): 
    
    • Nordlander, J. E., et al. (1984). Friedel-Crafts acylation with little or no catalyst. Journal of Organic Chemistry, 49(22), 4107–4111.

  • E

    
    ): 
    
    • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. Journal of Organic Chemistry, 38(23), 4071–4073.

  • TFAA / TFA Method

    • Smyth, T. P., & Corby, B. W. (1998). Trifluoroacetic Anhydride-Mediated Acylation of Activated Aromatic Rings. Journal of Organic Chemistry, 63(24), 8946–8951.

  • Benzofuran-3-one to Benzofuran Conversion

    • Zaidlewicz, M., & Krzeminski, M. P. (2006). Synthesis of Benzofurans. Letters in Organic Chemistry, 3(2).

Sources

Application Notes & Protocols: Strategic Functionalization of the 5-Bromo Position in Benzofuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Benzofuran-2-Carboxylic Acid Scaffold - A Privileged Motif

The benzofuran core is a heterocyclic motif of significant interest, found in numerous biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and potential for diverse substitution patterns have made it a popular and privileged scaffold in drug design.[1] Benzofuran-2-carboxylic acid, in particular, serves as a versatile starting material for creating complex molecules with applications ranging from anticancer and antimicrobial agents to treatments for central nervous system disorders.[2][3]

The strategic functionalization of this scaffold is paramount for modulating pharmacological activity. The 5-position of the benzofuran ring is a key site for modification. Introducing a bromine atom at this position creates a highly valuable synthetic handle, 5-bromo-benzofuran-2-carboxylic acid, which unlocks a vast chemical space through modern cross-coupling methodologies. This guide provides an in-depth exploration of the key strategies for transforming this bromo-intermediate into a diverse library of novel chemical entities.

Core Strategic Consideration: The Carboxylic Acid Group

A primary consideration in the functionalization of 5-bromo-benzofuran-2-carboxylic acid is the reactivity of the carboxylic acid moiety. Its acidic proton can interfere with the catalytic cycles of many palladium-catalyzed reactions by reacting with the bases required for catalysis. Therefore, a common and often necessary strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling step. The ester can then be hydrolyzed back to the free acid post-functionalization, if desired.

G Start 5-Bromo-benzofuran-2-carboxylic Acid Esterification Esterification (e.g., MeOH, H₂SO₄) Start->Esterification Ester Methyl 5-Bromo-benzofuran-2-carboxylate Esterification->Ester Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, etc.) Functionalized_Ester 5-Substituted-benzofuran-2-carboxylate Coupling->Functionalized_Ester Ester->Coupling Hydrolysis Hydrolysis (e.g., LiOH, THF/H₂O) Functionalized_Ester->Hydrolysis Final_Product 5-Substituted-benzofuran-2-carboxylic Acid Hydrolysis->Final_Product

Caption: General workflow for functionalizing 5-bromo-benzofuran-2-carboxylic acid.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for creating biaryl and heteroaryl-aryl structures.[4][5] It involves the palladium-catalyzed cross-coupling of an organoboron species (like a boronic acid or ester) with an organic halide.[4] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of a vast array of boronic acids.[4]

Causality & Mechanism

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the benzofuran substrate.

  • Transmetalation: The organic group is transferred from the boronic acid to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(Br) Pd0->PdII Oxidative Addition (Ar-Br) Transmetalation_Complex Ar-Pd(II)L₂(Ar') PdII->Transmetalation_Complex Transmetalation (Ar'-B(OH)₂) Transmetalation_Complex->Pd0 Reductive Elimination (Ar-Ar') Boronate_Complex [R-B(OH)₂(Base)]⁻

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of Methyl 5-Arylbenzofuran-2-carboxylates

This protocol is adapted from methodologies demonstrating high yields for the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate.[6][7] Microwave-assisted synthesis has been shown to dramatically reduce reaction times while maintaining excellent yields.[4][6]

Materials:

  • Methyl 5-bromobenzofuran-2-carboxylate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Palladium(II) catalyst (e.g., 2-quinolinealdoxime-Pd(II)-complex, 0.1 mol%)[6]

  • Anhydrous Toluene (3 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add methyl 5-bromobenzofuran-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst (0.1 mol%).

  • Add anhydrous toluene (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20-30 minutes with stirring.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 5-arylbenzofuran-2-carboxylate.[7]

Data Presentation: Suzuki Coupling of Methyl 5-bromobenzofuran-2-carboxylate
EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (min)Yield (%)Reference
1Phenylboronic acidPd(II)-complex (0.1)Cs₂CO₃Toluene2397[4][6]
24-Chlorophenylboronic acidPd(II)-complex (0.1)Cs₂CO₃Toluene2596[4][6]
34-Methylphenylboronic acidPd(II)-complex (0.1)Cs₂CO₃Toluene2098[4][6]
44-Methoxyphenylboronic acidPd(II)-complex (0.1)Cs₂CO₃Toluene2595[6]
5Thiophen-2-ylboronic acidPd(II)-complex (0.1)Cs₂CO₃Toluene2894[6]
Reactions were performed under microwave irradiation at 150 °C.[4][6]

Mizoroki-Heck Coupling: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction is a cornerstone of organic synthesis, enabling the formation of C-C bonds by coupling aryl halides with alkenes.[8] This transformation is invaluable for synthesizing substituted alkenes, such as cinnamates and stilbenes, which are important precursors for various pharmaceuticals and materials.[9]

Causality & Mechanism

The Heck reaction's catalytic cycle shares similarities with other palladium-catalyzed couplings but has a distinct product-forming step.

  • Oxidative Addition: Pd(0) inserts into the aryl-bromide bond.

  • Migratory Insertion (Syn-addition): The alkene coordinates to the Pd(II) complex and subsequently inserts into the palladium-aryl bond.

  • Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final alkene product and a palladium-hydride species.

  • Base-promoted Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride complex.

G cluster_1 Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂(Br) Pd0->PdII_Ar Oxidative Addition (Ar-Br) Alkene_Complex Ar-Pd(II)L(Alkene) PdII_Ar->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)L₂ Alkene_Complex->Insertion_Product Migratory Insertion PdH_Complex H-Pd(II)L₂(Br) Insertion_Product->PdH_Complex β-Hydride Elimination PdH_Complex->Pd0 Regeneration (Base)

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Protocol: Synthesis of 5-Vinyl Benzofuran Derivatives

This protocol is based on the successful Heck coupling of various bromobenzofuran derivatives with acrylates and styrenes, often enhanced by microwave irradiation.[9][10][11]

Materials:

  • 5-Bromobenzofuran-2-carboxylate derivative (e.g., ethyl ester) (1.0 mmol)

  • Alkene (e.g., ethyl acrylate, styrene) (1.5 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.6 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (3 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine the 5-bromobenzofuran-2-carboxylate derivative (1.0 mmol), the alkene (1.5 mmol), TBAB (0.6 mmol), and Pd(OAc)₂ (1 mol%).

  • Add anhydrous DMF (3 mL) followed by triethylamine (3.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 5-20 minutes.[9][11]

  • Monitor the reaction by TLC.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and salts.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue via silica gel column chromatography to obtain the pure Heck product.

Data Presentation: Heck Coupling of 2-Acetyl-5-bromobenzofuran
EntryOlefinProductTime (min, µw)Yield (%)Reference
1Styrene2-Acetyl-5-styrylbenzofuran1592[9]
2Ethyl acrylateEthyl 3-(2-acetylbenzofuran-5-yl)acrylate2081[11]
3Butyl acrylateButyl 3-(2-acetylbenzofuran-5-yl)acrylate2091[11]
4t-Butyl acrylatet-Butyl 3-(2-acetylbenzofuran-5-yl)acrylate2095[11]
Reactions were performed under microwave irradiation at 160 °C in DMF with Et₃N as the base.[9][11]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[12] This reaction uniquely employs a dual-catalyst system, typically palladium and a copper(I) salt.[13][14] The resulting aryl alkynes are exceptionally versatile intermediates, enabling further transformations like "click" chemistry or serving as key structural elements in materials and pharmaceuticals.[13]

Causality & Mechanism

The Sonogashira reaction involves two interconnected catalytic cycles.

  • Palladium Cycle: Similar to other cross-couplings, it starts with the oxidative addition of the aryl halide to Pd(0).

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then participates in the transmetalation step with the Pd(II) complex. The final reductive elimination step from the palladium center yields the aryl-alkyne product and regenerates the Pd(0) catalyst.[13]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(Br) Pd0->PdII Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->CuX Alkyne R-C≡C-H Alkyne->Cu_Acetylide Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol: Synthesis of 5-Alkynylbenzofuran Derivatives

This protocol is a generalized procedure based on established methods for the Sonogashira coupling of aryl bromides.[13][14]

Materials:

  • 5-Bromobenzofuran derivative (1.0 mmol)

  • Terminal Alkyne (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI) (1-2 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or Toluene)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 5-bromobenzofuran derivative (1.0 mmol), the palladium catalyst, and CuI.

  • Add the anhydrous solvent, followed by the amine base.

  • Add the terminal alkyne (1.2-1.5 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to 50-70 °C and stir for 4-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove catalyst residues, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the 5-alkynylbenzofuran derivative.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling aryl halides with a wide array of primary and secondary amines.[15] It has largely replaced harsher, classical methods for synthesizing aryl amines due to its superior functional group tolerance and broader substrate scope.[15][16] This reaction is critical for synthesizing compounds prevalent in pharmaceuticals.

Causality & Mechanism

The catalytic cycle is analogous to other cross-coupling reactions but involves a nitrogen nucleophile.

  • Oxidative Addition: Pd(0) adds to the aryl bromide.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the key bond-forming step, where the aryl group and the amino group couple and are eliminated from the palladium center, yielding the final aryl amine product and regenerating the Pd(0) catalyst.[17]

The choice of ligand is critical in this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, BINAP) are often required to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[18]

G cluster_2 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂(Br) Pd0->PdII_Ar Oxidative Addition (Ar-Br) Amine_Complex [Ar-Pd(II)L₂(HNR₂')]⁺ PdII_Ar->Amine_Complex Amine Coordination (HNR₂') Amido_Complex Ar-Pd(II)L₂(NR₂') Amido_Complex->Pd0 Reductive Elimination (Ar-NR₂') Amine_Complex->Amido_Complex Deprotonation (Base)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: General Procedure for Amination of 5-Bromobenzofuran Derivatives

This is a general protocol that should be optimized for specific substrates, particularly regarding the choice of ligand, base, and solvent.[18][19]

Materials:

  • 5-Bromobenzofuran derivative (1.0 equiv.)

  • Amine (1.2-1.5 equiv.)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine Ligand (e.g., BINAP, XPhos, SPhos) (1.2-2.0 equiv. relative to Pd)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.5-2.0 equiv.)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

  • Add the 5-bromobenzofuran derivative and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the mixture with stirring (typically 80-110 °C) for 2-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

5-Bromo-benzofuran-2-carboxylic acid and its esters are exceptionally powerful intermediates for drug discovery and materials science. Mastery of modern palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig reactions—provides researchers with a robust toolkit to strategically and efficiently introduce a vast array of functional groups at the 5-position. The protocols and data presented herein serve as a comprehensive guide for designing and executing these transformations, enabling the rapid generation of diverse and novel benzofuran derivatives for further investigation.

References

  • Larsson, J., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(23), 7167. Available at: [Link]

  • Arote, R. B., & Török, B. (2011). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Organic Preparations and Procedures International, 43(6), 575-579. Available at: [Link]

  • Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters, 11(6), 1248-1255. Available at: [Link]

  • Kawai, S., et al. (2020). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 68(1), 51-61. Available at: [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. Available at: [Link]

  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Arkivoc, 2018(5), 348-358. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. Arkivoc, 2013(3), 210-226. Available at: [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6). Available at: [Link]

  • Dawood, K. M., & Farag, A. M. (2015). Synthesis of benzo[b]furan derivatives via Sonogashira cross coupling reaction. Arkivoc, 2015(6), 1-13. Available at: [Link]

  • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5). Available at: [Link]

  • ResearchGate. (2013). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. Available at: [Link]

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link]

  • Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Publications. Available at: [Link]

  • Organic Synthesis. Heck Coupling. Organic-synthesis.org. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • International Journal of Scientific Development and Research. (2022). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]

  • Reddy, K. S., et al. (2018). Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives. RSC Advances, 8(23), 12535-12546. Available at: [Link]

  • Dawood, K. M., et al. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. Available at: [Link]

  • Prohm, C. (2018). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. University of South Florida Scholar Commons. Available at: [Link]

  • Kwiecień, H., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4795-4806. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]

  • Isonoval. Buchwald-Hartwig Amination. Isonoval.com. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

  • ResearchGate. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ResearchGate. Available at: [Link]

  • Chemical Review and Letters. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemrevlett.com. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2009). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2559. Available at: [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7352. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic-chemistry.org. Available at: [Link]

Sources

Application Note: 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic Acid as a Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the pharmacophoric utility, chemical synthesis, and biological evaluation of 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid , a privileged scaffold for targeting Protein Tyrosine Phosphatase 1B (PTP1B) and microbial DNA gyrase.

Executive Summary

The benzofuran-2-carboxylic acid moiety is a validated pharmacophore in medicinal chemistry, particularly for designing inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) —a key negative regulator of insulin signaling—and as an antimicrobial agent. The specific derivative This compound combines three critical structural features:

  • 5-Bromo substituent: Provides a halogen-bonding capability and hydrophobic bulk to target specific pockets (e.g., the "second aryl phosphate binding site" in PTP1B).

  • 3-Ethyl group: Offers steric bulk superior to a methyl group, enhancing hydrophobic van der Waals interactions and restricting conformational flexibility.

  • 2-Carboxylic acid: Serves as a bioisostere for the phosphate group of phosphotyrosine (pTyr), forming essential salt bridges with arginine residues in the catalytic active site.

This guide provides a comprehensive protocol for the synthesis, derivatization, and biological validation of this compound.

Pharmacophore Analysis & Mechanism of Action

Structural Logic (SAR)

The efficacy of this molecule stems from its ability to mimic the tyrosine phosphorylation state while accessing allosteric or hydrophobic pockets adjacent to the catalytic site.

FeatureFunctionInteraction Target (e.g., PTP1B)
2-COOH Ionic Anchor Forms bidentate salt bridges with Arg221 (P-loop) and H-bonds with Asp181 (WPD loop). Mimics the phosphate of pTyr.
5-Bromo Halogen Bond / Hydrophobic Targets the hydrophobic pocket near Tyr46 or Phe182 . The bromine atom can participate in halogen bonding (σ-hole interaction) with backbone carbonyls.
3-Ethyl Steric Fill Fills the hydrophobic cleft more effectively than a methyl group. It forces the phenyl ring into a specific orientation relative to the furan core, reducing entropic penalty upon binding.
Benzofuran Core Scaffold Planar, aromatic system that facilitates

-

stacking interactions with aromatic residues like Tyr46 .
Signaling Pathway Visualization

The following diagram illustrates the role of PTP1B in insulin signaling and how the inhibitor restores sensitivity.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Phosphorylated) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K / Akt Pathway IRS1->PI3K Signaling Cascade Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Promotes PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Terminates Signal) Inhibitor 5-Bromo-3-ethyl-benzofuran Inhibitor Inhibitor->PTP1B Inhibits (Restores Signaling)

Caption: PTP1B acts as a brake on insulin signaling by dephosphorylating the Insulin Receptor.[1][2] The benzofuran inhibitor blocks PTP1B, restoring the PI3K/Akt pathway and glucose uptake.

Chemical Synthesis Protocol

Objective: Synthesize This compound starting from 5-bromosalicylaldehyde. Method: Rap-Stoermer type condensation followed by hydrolysis.

Materials Required[3][4][5]
  • Precursor A: 5-Bromosalicylaldehyde (CAS: 1761-61-1)

  • Precursor B: Ethyl 2-chloro-3-oxopentanoate (Ethyl 2-chloropropionylacetate) Note: If unavailable, Ethyl 2-bromo-3-oxopentanoate can be generated in situ.

  • Base: Potassium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    )
  • Solvent: DMF (N,N-Dimethylformamide) or Ethanol

  • Reagents: Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)

Step-by-Step Synthesis Workflow
Step 1: Cyclization to Ethyl Ester
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Dissolution: Dissolve 5-bromosalicylaldehyde (2.01 g, 10 mmol) in dry DMF (20 mL).

  • Base Addition: Add anhydrous

    
     (2.76 g, 20 mmol). Stir at room temperature for 15 minutes until the solution turns yellow (phenoxide formation).
    
  • Alkylation/Cyclization: Dropwise add ethyl 2-chloro-3-oxopentanoate (1.2 equiv, 12 mmol).

    • Mechanism:[3][4] The phenoxide attacks the

      
      -carbon of the ester (displacement of Cl), followed by an intramolecular aldol-type condensation with the aldehyde and subsequent dehydration to form the furan ring.
      
  • Reflux: Heat the mixture to 80–90°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Work-up:

    • Cool to room temperature.[5]

    • Pour into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.[5]
      
    • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography.

    • Product: Ethyl 5-bromo-3-ethyl-1-benzofuran-2-carboxylate.

Step 2: Hydrolysis to Free Acid
  • Reaction: Dissolve the ethyl ester (from Step 1) in Ethanol (20 mL).

  • Hydrolysis: Add 10% aqueous NaOH (10 mL). Reflux for 2 hours.

  • Acidification: Evaporate ethanol. Dilute residue with water.[6][7] Acidify with 1N HCl to pH 2.

  • Isolation: The white precipitate is the target acid. Filter, wash with cold water, and dry.

  • Characterization: Verify via

    
    H-NMR (DMSO-
    
    
    
    ) and Mass Spectrometry.

Synthesis_Flow Start 5-Bromosalicylaldehyde Intermediate O-Alkylation & Cyclization (80°C, 8h) Start->Intermediate + Reagent Reagent Ethyl 2-chloro-3-oxopentanoate + K2CO3 / DMF Reagent->Intermediate Ester Ethyl 5-bromo-3-ethyl- benzofuran-2-carboxylate Intermediate->Ester Hydrolysis NaOH / EtOH Reflux 2h Ester->Hydrolysis Final 5-Bromo-3-ethyl-1-benzofuran- 2-carboxylic acid Hydrolysis->Final HCl Workup

Caption: Synthetic route utilizing a modified Rap-Stoermer condensation to construct the 3-ethyl-benzofuran core.

Biological Assay Protocol: PTP1B Inhibition[1][9][10][11]

Objective: Determine the


 of the synthesized compound against recombinant human PTP1B.
Assay Principle

PTP1B hydrolyzes the colorless substrate p-Nitrophenyl Phosphate (pNPP) to p-Nitrophenol , which is yellow and absorbs at 405 nm. Inhibitors reduce the rate of this colorimetric change.

Reagents
  • Enzyme: Recombinant human PTP1B (catalytic domain, residues 1–321).

  • Substrate: pNPP (p-Nitrophenyl Phosphate).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Positive Control: Ursolic Acid or Sodium Orthovanadate.[8]

Protocol Steps
  • Preparation: Prepare serial dilutions of the test compound in DMSO (Final DMSO concentration < 1%).

  • Incubation:

    • Add 10

      
      L of test compound to 96-well plate.
      
    • Add 50

      
      L of PTP1B enzyme solution (0.1 
      
      
      
      g/mL in buffer).
    • Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction Start: Add 40

    
    L of pNPP substrate (2 mM final concentration).
    
  • Measurement: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 50

    
    L of 1N NaOH (optional, if endpoint reading).
    
  • Detection: Measure Absorbance at 405 nm using a microplate reader.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (Sigmoidal dose-response).

References

  • PTP1B as a Target: Zhang, Z. Y., & Zhang, L. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today.

  • Benzofuran Synthesis: Kwiecień, H., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.

  • PTP1B Inhibition by Benzofurans: Jiang, B., et al. (2021). Discovery of benzofuran derivatives as novel potent protein tyrosine phosphatase 1B inhibitors. Bioorganic Chemistry.

  • Antimicrobial Activity: Rida, S. M., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules.

  • Pharmacophore Modeling: Khan, S., et al. (2020). Insight into the PTP1B Inhibitory Activity of Arylbenzofurans: An In Vitro and In Silico Study. Biomolecules.[1][2][9][3][7][10][11]

Sources

Suzuki-Miyaura coupling protocols for 5-bromobenzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromobenzofurans

Executive Summary

The 5-arylbenzofuran moiety is a privileged pharmacophore, serving as the structural core for anti-arrhythmic agents (e.g., Amiodarone analogues), antimicrobial phytoalexins, and high-performance organic semiconductors. While the Suzuki-Miyaura coupling is the industry standard for its synthesis, the 5-bromobenzofuran substrate presents specific electronic nuances that distinguish it from simple aryl bromides. This guide moves beyond generic "recipes" to provide a mechanistic rationale for catalyst selection, ensuring reproducible scale-up and high yields.

Part 1: Substrate Analysis & Mechanistic Considerations

To design an effective protocol, one must understand the electronic environment of the C5 position.

  • Electronic Deactivation: Unlike the C2 position, which is activated by the adjacent oxygen atom (making it susceptible to direct C-H activation or rapid oxidative addition if halogenated), the C5 position resides on the fused benzene ring. The oxygen atom at position 1 exerts an electron-donating resonance effect, making the ring system electron-rich.

  • The Oxidative Addition Challenge: Palladium(0) oxidative addition is generally faster with electron-deficient aryl halides. Because the benzofuran system is electron-rich, the C5-Br bond is relatively strong. Consequently, oxidative addition is often the rate-determining step .

  • Catalyst Implication: Ligands that are electron-rich (increasing electron density on Pd to facilitate oxidative addition) and bulky (to promote reductive elimination) are preferred for difficult couplings.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle with specific emphasis on the benzofuran electronic influence.

SuzukiCycle cluster_substrate Substrate Factors Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting for 5-Br-BF) Pd0->OxAdd + 5-Bromobenzofuran Complex1 Pd(II)-Ar-Br Intermediate OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet BaseStep Base Activation (Boronate -> Boronate-ate) BaseStep->TransMet Activated Boronic Acid Complex2 Diaryl-Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination Product Release Complex2->RedElim RedElim->Pd0 Regeneration Factor1 Electron-Rich Ring: Slower Ox. Addition Factor2 C2-H Acidity: Avoid strong bases (n-BuLi) to prevent C2 lithiation

Caption: Catalytic cycle highlighting the rate-limiting oxidative addition due to the electron-rich nature of the benzofuran scaffold.

Part 2: Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Screening)

Best for: Simple aryl boronic acids, initial screening, and cost-sensitive scale-up.

This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst that resists dechelation better than Pd(PPh₃)₄. The bidentate ligand prevents the formation of palladium black at elevated temperatures.

Reagents:

  • 5-Bromobenzofuran (1.0 equiv)

  • Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1 v/v/v) or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a stir bar) with 5-bromobenzofuran (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition: Remove the cap briefly under positive gas flow, add Pd(dppf)Cl₂ (0.03 mmol), and reseal.

  • Solvent: Add the degassed solvent mixture (5 mL) via syringe.

  • Reaction: Heat the block/bath to 90°C for 4–12 hours.

    • Note: If using microwave irradiation, heat to 120°C for 30 minutes.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Why this works: The mixed solvent system ensures solubility of both the organic lipophilic benzofuran and the inorganic base. Dppf has a large bite angle, promoting the reductive elimination step.

Protocol B: High-Performance Method (Sterically Demanding)

Best for: Hindered boronic acids (ortho-substituted), heteroaryl boronates, or when low catalyst loading is required.

This protocol employs Buchwald Precatalysts (e.g., XPhos Pd G2) . The bulky, electron-rich biaryl phosphine facilitates the coupling of the deactivated 5-bromo position with difficult partners.

Reagents:

  • 5-Bromobenzofuran (1.0 equiv)

  • Boronic acid/ester (1.2 equiv)[1][2][3]

  • Catalyst: XPhos Pd G2 (1–2 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF or Toluene

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Schlenk conditions, combine the halide, boronic acid, and XPhos Pd G2 in a vial.

  • Solvent/Base: Add degassed THF followed by the aqueous K₃PO₄ solution.

  • Reaction: Stir vigorously at 60°C (milder temperature prevents protodeboronation of sensitive boronic acids).

  • Monitoring: Reaction is typically complete within 1–2 hours.

  • Workup: Standard aqueous extraction.

Expert Insight: The "G2" precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, crucial for avoiding side reactions like homocoupling.

Protocol C: Green Chemistry (Aqueous Micellar)

Best for: Sustainability targets and academic laboratories.

Utilizes surfactant technology to create nanoreactors, allowing the reaction to proceed in water at mild temperatures.

Reagents:

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%) or Pd(OAc)₂/TPPTS

  • Surfactant: 2 wt% TPGS-750-M in water

  • Base: Triethylamine (Et₃N) or K₂CO₃

Step-by-Step Procedure:

  • Dissolution: Dissolve the surfactant in degassed water.

  • Addition: Add 5-bromobenzofuran and boronic acid to the aqueous solution. Stir to form an emulsion.

  • Catalysis: Add the catalyst and base.

  • Reaction: Stir at 45–50°C . The hydrophobic effect accelerates the reaction by concentrating reactants within the micelle lipophilic core.

  • Workup: Extract with a minimal amount of EtOAc or MTBE (recycling the aqueous surfactant phase is possible).

Part 3: Troubleshooting & Optimization Matrix

When standard protocols fail, use this decision matrix to diagnose and solve the issue.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure (Catalyst death).Switch to electron-rich ligands (SPhos, XPhos, PCy₃). Increase Temp to 110°C.
Protodeboronation Boronic acid instability (C-B bond cleavage).Use a milder base (K₃PO₄ instead of carbonate). Switch to anhydrous conditions (CsF in Dioxane).
Homocoupling (Ar-Ar) Oxygen presence in the system.[1]Rigorous degassing (freeze-pump-thaw). Reduce catalyst loading.
Regio-scrambling If starting with 2,5-dibromobenzofuran.Note: C2 reacts first. To target C5 exclusively, C2 must be blocked or the C2-Br must be coupled first.
Black Precipitate Pd agglomeration ("Pd Black").Add excess ligand (e.g., PPh₃).[4][5] Switch to Pd(dppf)Cl₂ or palladacycles.
Decision Tree for Conditions

DecisionTree Start Start: 5-Bromobenzofuran CheckPartner Coupling Partner? Start->CheckPartner Simple Simple Aryl CheckPartner->Simple Unsubstituted Hindered Steric/Heteroaryl CheckPartner->Hindered Ortho-subs Sensitive Acid/Base Sensitive CheckPartner->Sensitive Labile groups MethodA Protocol A: Pd(dppf)Cl2, K2CO3 Toluene/H2O, 90°C Simple->MethodA MethodB Protocol B: XPhos Pd G2, K3PO4 THF, 60°C Hindered->MethodB MethodC Anhydrous Protocol: Pd(PPh3)4, CsF DME, 80°C Sensitive->MethodC

Caption: Selection logic for optimizing reaction conditions based on the boronic acid partner.

References

  • Langer, P., et al. Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex.[2] ResearchGate. Available at: [Link][2]

  • Chen, Q., et al. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.[6] PMC. Available at: [Link]

Sources

Solvent selection for recrystallization of benzofuran carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solvent Selection and Recrystallization Protocols for Benzofuran Carboxylic Acids

Introduction and Chemical Context

Benzofuran carboxylic acids—most notably benzofuran-2-carboxylic acid (coumarilic acid) and benzofuran-3-carboxylic acid—are privileged pharmacophores in modern drug discovery. They serve as critical structural intermediates in the synthesis of cannabinoid receptor 1 (CB1) allosteric modulators[1] and highly potent inhibitors of Mycobacterium tuberculosis polyketide synthase 13 (Pks13)[2].

The upstream synthesis of these compounds frequently involves base-catalyzed ring contractions, such as the Perkin rearrangement of 3-halocoumarins[3]. This synthetic route invariably leaves behind a crude matrix contaminated with inorganic salts, unreacted phenolic precursors, and esterified byproducts. Achieving API-grade purity (>99%) requires a rational, thermodynamically driven approach to solvent selection and recrystallization to selectively purge these impurities.

Physicochemical Profiling and Solvent Rationale

The recrystallization behavior of benzofuran carboxylic acids is dictated by the dichotomy of their molecular architecture: a highly hydrophobic, planar benzofuran core coupled with a polar, hydrogen-bonding carboxylic acid moiety.

Empirical solubility data demonstrates that these compounds are highly soluble in polar protic and aprotic solvents at room temperature, but exhibit exceptionally poor solubility in non-polar hydrocarbons and cold water[4].

Table 1: Solubility Profile of Benzofuran-2-Carboxylic Acid (at 25 °C)

SolventSolubility (g/L)Polarity IndexSuitability for Recrystallization
Methanol 709.295.1Too soluble; results in poor recovery yields.
Ethanol 367.585.2Excellent primary solvent for temperature gradients.
Ethyl Acetate 144.894.4Excellent primary solvent for anti-solvent systems.
Water 1.2410.2Excellent anti-solvent for polar impurity removal.
Toluene / Hexanes < 17.00< 2.4Excellent anti-solvent for non-polar impurity removal.

Causality in Solvent Selection: Choosing the correct solvent system depends entirely on the crude impurity profile:

  • Aqueous Ethanol (Temperature-Gradient): Ideal for crude mixtures post-hydrolysis or Perkin rearrangement. The ethanol dissolves the benzofuran core, while the water acts as an anti-solvent for the target product but retains highly polar inorganic salts (e.g., NaOH, NaCl) and phenolic side-products in the mother liquor[3].

  • Ethyl Acetate / Hexanes (Anti-Solvent): Preferred for highly lipophilic derivatives (e.g., alkylated or halogenated benzofuran-3-carboxylic acids) where the primary impurities are non-polar organic byproducts like unreacted esters or alkyl halides[5].

Decision Matrix for Solvent Selection

RecrystallizationWorkflow A Crude Benzofuran Carboxylic Acid B Impurity Profiling (TLC / LC-MS) A->B C Polar Impurities (Salts, Phenols) B->C D Non-Polar Impurities (Esters, Halides) B->D E Protocol A: Aqueous EtOH C->E F Protocol B: EtOAc / Hexanes D->F G High-Purity Crystals (>99% API Grade) E->G F->G

Workflow for selecting recrystallization solvents based on crude impurity profiles.

Experimental Protocols: Self-Validating Methodologies

Protocol A: Temperature-Gradient Recrystallization (Aqueous Ethanol)

Target: Benzofuran-2-carboxylic acid (Coumarilic acid) containing polar impurities[3].

  • Dissolution: Suspend 10.0 g of crude benzofuran-2-carboxylic acid in 25 mL of absolute ethanol in a round-bottom flask. Heat to 70 °C under gentle reflux until complete dissolution is achieved.

  • Clarification: Perform a hot gravity filtration through a fluted filter paper to remove any insoluble particulate matter or polymerized resins.

  • Anti-Solvent Titration: While maintaining the filtrate at 70 °C, add deionized water dropwise (approx. 15–20 mL) until the solution reaches the cloud point (the onset of the metastable zone).

  • Annealing (Self-Correction Step): Add exactly 1–2 mL of hot ethanol to clear the turbidity.

    • Mechanistic Causality: This ensures the solution is perfectly saturated but not over-supersaturated. If this step is skipped, the benzofuran derivative is highly prone to "oiling out" (crashing out as an amorphous liquid phase instead of a crystalline solid), which traps impurities.

  • Crystallization: Remove from heat and allow the flask to cool ambiently to 25 °C over 2 hours. Do not agitate the flask. Once at room temperature, transfer to an ice bath (4 °C) for 1 hour to drive the thermodynamic equilibrium toward maximum crystal yield.

  • Isolation: Isolate the fine, needle-like crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold 10% aqueous ethanol. Dry under high vacuum at 45 °C to a constant weight.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Hexanes)

Target: Lipophilic derivatives (e.g., 5-chloro-benzofuran-3-carboxylic acid) containing non-polar impurities[6].

  • Dissolution: Dissolve 10.0 g of the crude acid in 35 mL of ethyl acetate at 50 °C.

  • Anti-Solvent Addition: Slowly add hexanes (approx. 40–50 mL) via an addition funnel while stirring at 200 rpm. Stop the addition the moment a persistent opalescence is observed.

  • Nucleation Hold: Maintain the temperature at 50 °C and stir for 15 minutes.

    • Mechanistic Causality: This holding period allows the initial nucleation seeds to form highly ordered crystal lattices. Rapid cooling at this stage causes kinetic precipitation, which entraps solvent molecules (forming solvates) within the crystal defects.

  • Cooling: Ramp the temperature down to 20 °C at a strictly controlled rate of 0.5 °C/min.

  • Isolation: Filter the resulting crystalline solid under vacuum, wash with 15 mL of cold hexanes, and dry under vacuum.

Analytical Validation

To ensure the integrity of the recrystallization, the isolated crystals must be validated as a self-contained system:

  • Melting Point Analysis: Pure benzofuran-2-carboxylic acid should exhibit a sharp melting point of 193–195 °C[7]. A depressed or broad melting range (>2 °C variance) is a direct indicator of trapped solvent or residual impurities, necessitating a second recrystallization pass.

  • HPLC-UV: Assess purity at 254 nm. The target peak should account for >99% of the total area under the curve (AUC).

References

  • Scent.vn. "Benzofuran-2-carboxylic acid CAS# 496-41-3: Odor profile, Molecular properties, Suppliers & Regulation."4

  • Grokipedia. "Perkin rearrangement." 3

  • Mountain Scholar. "THE TOTAL SYNTHESIS OF (±)-ASPIROCHLORINE." 5

  • Google Patents. "WO2004041201A2 - Benzofuran compounds, compositions and methods for treatment and prophylaxis of hepatitis c viral infections and associated diseases." 6

  • European Patent Office. "Method for preparing carboxylic acids - Patent 2930164." 7

  • National Institutes of Health (PMC). "Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1)." 1

  • National Institutes of Health (PMC). "Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13." 2

Sources

Application Note: Esterification Strategies for 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Substrate Analysis

The benzofuran-2-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for potent therapeutics including anti-arrhythmic agents (e.g., amiodarone), uricosurics (e.g., benzbromarone), and emerging ClC-K chloride channel inhibitors[1]. Within this chemical space, 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid (CAS: 86793-66-0) presents a unique synthetic challenge.

The presence of the electron-withdrawing bromine atom at the C5 position slightly deactivates the ring, while the ethyl group at the C3 position introduces significant steric hindrance adjacent to the carboxylic acid moiety [2]. Consequently, traditional equilibrium-driven Fischer esterification (using an alcohol solvent and catalytic


) is often sluggish, low-yielding, and prone to requiring harsh reflux conditions that can degrade sensitive functional groups.

To overcome these thermodynamic and kinetic barriers, this application note details two highly efficient, field-proven esterification protocols: Base-Promoted Alkylation (S_N2) and Carbodiimide-Mediated (Steglich) Esterification . These methods are designed as self-validating workflows to ensure high-purity product isolation suitable for downstream biological screening.

Mechanistic Rationale for Experimental Choices

Method A: Base-Promoted Alkylation ( Displacement)

For the synthesis of simple alkyl esters (e.g., methyl, ethyl, isopropyl), the direct alkylation of the carboxylate anion is the most robust approach [3].

  • Causality of Solvent: Anhydrous N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It strongly solvates the potassium cation (

    
    ) but leaves the carboxylate anion relatively "naked" and highly nucleophilic.
    
  • Causality of Base: Potassium carbonate (

    
    ) is selected over stronger bases (like NaH or NaOH) because it is perfectly tuned to quantitatively deprotonate the carboxylic acid (pKa ~ 3.5) without risking nucleophilic attack on the benzofuran ring or promoting unwanted aldol-type side reactions.
    
Method B: Steglich Esterification

When coupling the benzofuran-2-carboxylic acid with complex, sterically hindered, or sensitive alcohols, the Steglich esterification is the method of choice.

  • Causality of Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is favored over traditional DCC. EDC generates a water-soluble urea byproduct that is easily washed away during aqueous extraction, whereas DCC produces dicyclohexylurea (DCU), which notoriously precipitates and complicates purification.

  • Causality of Catalyst: 4-Dimethylaminopyridine (DMAP) is critical. It acts as an acyl transfer catalyst by attacking the transient O-acylisourea intermediate to form a highly reactive acylpyridinium species. This prevents the intermediate from undergoing a deleterious [1,3]-sigmatropic rearrangement into an unreactive N-acylurea.

Quantitative Method Comparison

The following table summarizes the operational metrics of the primary esterification strategies applied to benzofuran-2-carboxylic acid derivatives.

MethodReagents / ConditionsTypical YieldReaction TimeScalabilityOptimal Substrate Scope
Base Alkylation

, R-X, DMF, 60°C
85 - 95%4 - 6 hoursExcellent (Multi-gram)Primary and secondary alkyl halides [3].
Steglich Coupling EDC·HCl, DMAP, DCM, RT75 - 90%12 - 16 hoursModerateBulky, sensitive, or complex alcohols.
Acid Chloride

, Pyridine, DCM, 0°C
80 - 85%2 - 4 hoursGoodRobust alcohols; phenols.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of Alkyl Esters via Base-Promoted Alkylation

This protocol describes the synthesis of Ethyl 5-bromo-3-ethyl-1-benzofuran-2-carboxylate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv, e.g., 5.0 mmol) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely powdered, anhydrous

    
     (2.0 equiv). Rationale: Excess base ensures complete formation of the carboxylate nucleophile and neutralizes the hydrohalic acid generated during the reaction. Stir at room temperature for 15 minutes.
    
  • Alkylation: Add ethyl iodide (1.5 equiv) dropwise via syringe.

  • Reaction Execution: Heat the mixture to 60°C using an oil bath. Monitor the reaction via TLC (Hexanes:EtOAc 4:1, UV 254 nm). The starting material spot (

    
     ~ 0.1, broad) will disappear, replaced by a distinct, non-polar ester spot (
    
    
    
    ~ 0.6).
  • Self-Validating Workup: Quench the reaction by pouring it into ice water (5x the volume of DMF). Extract with Ethyl Acetate (3 x 20 mL).

    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl or copious amounts of brine (3 x 30 mL). Causality: This selectively partitions the DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. The product typically crystallizes upon standing and requires no further column chromatography.
    
Protocol B: Synthesis of Complex Esters via Steglich Coupling

This protocol is optimized for coupling with sterically demanding alcohols.

Step-by-Step Methodology:

  • Activation: Dissolve the benzofuran-2-carboxylic acid (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous Dichloromethane (DCM) at 0°C under nitrogen.

  • Catalysis: Add DMAP (0.1 equiv). Rationale: Sub-stoichiometric DMAP is sufficient for the catalytic acyl transfer cycle.

  • Coupling: Add EDC·HCl (1.5 equiv) in three portions over 15 minutes to control the exothermic activation.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Dilute the mixture with additional DCM. Wash sequentially with:

    • 1N HCl (removes DMAP and the EDC-urea byproduct).

    • Saturated aqueous

      
       (removes any unreacted starting carboxylic acid).
      
    • Brine (removes residual water).

  • Validation: Concentrate the organic layer. Confirm product identity via

    
     NMR. For an ethyl ester derivative, validation is confirmed by the appearance of a distinct quartet (~4.3 ppm, 2H) and triplet (~1.3 ppm, 3H) corresponding to the newly formed ester linkage.
    

Workflow and Pathway Visualizations

Workflow Start 5-Bromo-3-ethyl-1-benzofuran- 2-carboxylic acid Cond1 Base-Promoted Alkylation (K2CO3, R-X, DMF) Start->Cond1 Primary/Secondary Alkyl Halides Cond2 Steglich Esterification (EDC, DMAP, R-OH, DCM) Start->Cond2 Sensitive/Bulky Alcohols Prod1 Simple Alkyl Ester (High Yield, Scalable) Cond1->Prod1 Prod2 Complex/Bulky Ester (Mild, Room Temp) Cond2->Prod2

Fig 1: Decision matrix for the esterification of benzofuran-2-carboxylic acid derivatives.

Pathway Drug Benzofuran-2-carboxylate Derivatives Target1 ClC-K Chloride Channels (Renal Tubule) Drug->Target1 Channel pore binding Target2 URAT1 Transporter (Uric Acid Reabsorption) Drug->Target2 Competitive inhibition Effect1 Inhibition of Cl- Reabsorption (Diuretic Effect) Target1->Effect1 Effect2 Inhibition of Uric Acid Uptake (Uricosuric Effect) Target2->Effect2 Outcome Therapeutic Management of Hypertension & Gout Effect1->Outcome Effect2->Outcome

Fig 2: Pharmacological signaling and inhibition pathways of benzofuran-2-carboxylate drugs.

References

  • Piemontese, L., et al. (2010). "Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels." Heterocycles, 81(12), 2865-2872.[1] Available at:[Link]

  • Anxionnat, B., et al. (2013). "A synthesis of 2-carboxybenzofurans from 2-gem-dibromovinylphenols." Organic Letters, 15(15), 3876-3879.[2] Available at:[Link]

  • Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 183717.[3] Available at:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 3-ethyl benzofuran cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 3-Ethyl Benzofuran Cyclization Yields

Welcome to the Process Chemistry Support Hub. Synthesizing 3-substituted benzofurans (such as 3-ethyl benzofuran) is notoriously challenging due to competing 5-endo-dig versus 5-exo-dig cyclization pathways, catalyst poisoning, and reversible intermediate formations. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you push your cyclization yields from the 40–50% plateau to >90%.

Diagnostic Workflow for Yield Optimization

Before diving into specific chemical adjustments, use the following logical workflow to isolate the root cause of your low cyclization yields.

Workflow Start Low Yield in 3-Ethyl Benzofuran Cyclization CheckCat Is a transition metal catalyst used? Start->CheckCat MetalFree Metal-Free (o-HPPA route) CheckCat->MetalFree No MetalCat Metal-Catalyzed (Au/Pd) CheckCat->MetalCat Yes BaseCheck Remove external base (e.g., K2CO3) to prevent reversible desulfonylation MetalFree->BaseCheck ProtectCheck Protect free phenol as O-THP acetal to prevent catalyst poisoning MetalCat->ProtectCheck Opt1 Yield > 90% BaseCheck->Opt1 Opt2 Yield > 90% ProtectCheck->Opt2

Troubleshooting logical workflow for optimizing benzofuran cyclization yields.

Frequently Asked Questions (Troubleshooting)

Q1: I am using the metal-free conjugate addition/oxy-cyclization of o-hydroxyphenyl propargyl alcohols (o-HPPAs). Why is my yield stuck at 50%? Expert Insight: The issue likely stems from the use of an external base (e.g., K₂CO₃). While bases are traditionally used to drive oxy-cyclization, in the o-HPPA pathway, high basicity causes the in situ formed intermediate to undergo a reversible desulfonylation or dealkylation before cyclization can occur. This reverts it back to the ortho-quinone methide (o-QM) intermediate, which then slowly decomposes[1]. Actionable Fix: Remove the external base entirely. The byproduct of the initial nucleophilic addition (e.g., NaOH or trace water) acts as a sufficient localized base for the final oxy-cyclization event. Omitting the base has been shown to increase yields from 50% to 93% in dichloroethane (DCE)[1].

Q2: In my Au(I)-catalyzed cyclization of 2-alkynyl phenols, I observe unreacted starting material and poor yields. How can I drive the reaction to completion? Expert Insight: Free phenols are notoriously poor substrates for certain gold(I) carbene complexes (such as Au(IPr)OH). The free hydroxyl group can off-target coordinate with the gold center, effectively poisoning the catalyst and stalling the 5-endo-dig cyclization[2]. Actionable Fix: Mask the phenol as an O-tetrahydropyran (O-THP) acetal prior to the reaction. O-THP derivatives undergo highly efficient cyclization when catalyzed by Nolan's gold dimer hydroxide catalyst. The THP group is concomitantly removed during the cyclization, directly yielding the free benzofuran heterocycle in up to 95% yield without requiring a separate deprotection step[2].

Q3: How do I prevent the formation of 2-substituted isomers when targeting a 3-ethyl substitution pattern via Pd-catalyzed cross-coupling? Expert Insight: Direct cyclization of internal alkynes inherently favors 2-substituted benzofurans because the 5-endo-dig transition state is kinetically favored over the 5-exo-dig pathway required for 3-substitution. Actionable Fix: Switch to a domino carbopalladation/CH-activation/isomerization strategy. By utilizing Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF under microwave irradiation (100 °C), the initial ring closure is followed by an in situ isomerization that exclusively yields the 3-substituted benzofuran architecture[3].

Mechanistic Pathway: Metal-Free o-QM Oxy-Cyclization

Understanding the intermediate states is critical for rational reaction design. The diagram below illustrates why the timing of the base-mediated step is so crucial in the metal-free route.

Mechanism N1 o-Hydroxyphenyl Propargyl Alcohol (o-HPPA) N2 Dehydration (In situ generation) N1->N2 N3 ortho-Quinone Methide (o-QM Intermediate) N2->N3 Catalyst-Free N4 Conjugate Addition (Nucleophile Attack) N3->N4 + Nucleophile N5 Oxy-Cyclization (Autocatalytic Base) N4->N5 Intramolecular N6 3-Substituted Benzofuran (Target Scaffold) N5->N6 -H2O

Catalyst-free conjugate addition and oxy-cyclization pathway via ortho-quinone methide.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and final isolated yields for 3-substituted benzofurans. Use this as a benchmark for your own optimization matrices.

EntryPrecursor / SubstrateCatalyst SystemSolventBase / AdditiveTemp (°C)Yield (%)Ref
1 o-HPPA + NucleophileNoneDCEK₂CO₃7050[1]
2 o-HPPA + NucleophileNoneDCENone7093 [1]
3 2-Alkynyl phenol (Free)Au(IPr)OHTolueneNone80<10[2]
4 2-Alkynyl phenol (O-THP)Au(I) dimer hydroxideTolueneNone8095 [2]
5 Helical alkene precursorPd(OAc)₂, PPh₃DMFK₂CO₃100 (MW)67[3]

Validated Experimental Protocols

Protocol A: Metal-Free Synthesis of 3-Substituted Benzofurans via o-HPPA

This protocol utilizes the self-validating autocatalytic base mechanism to prevent reversible desulfonylation/decomposition[1].

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add o-hydroxyphenyl propargyl alcohol (o-HPPA) (0.5 mmol) and the desired nucleophile (e.g., sodium sulfinate salt or ethyl-based synthon) (0.75 mmol).

  • Solvent Addition: Add 3 mL of anhydrous 1,2-dichloroethane (DCE). CRITICAL: Do not add any external inorganic or organic base (e.g., K₂CO₃, Et₃N).

  • Reaction: Seal the vial and stir the mixture at 70 °C for 12–16 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc).

  • Workup: Once complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with dichloromethane (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the 3-substituted benzofuran (Expected yield: ~85–93%).

Protocol B: Au(I)-Catalyzed Cyclization of O-THP Protected 2-Alkynyl Phenols

This protocol circumvents catalyst poisoning by masking the free phenol, allowing for a concomitant deprotection/cyclization cascade[2].

  • Protection (Pre-step): Treat the starting 2-(1-ethylpropargyl)phenol with 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of p-toluenesulfonic acid (pTSA) in DCM to form the O-THP acetal. Isolate via standard aqueous workup.

  • Catalyst Loading: In a glovebox or under strict Schlenk conditions, weigh out Nolan's gold(I) dimer hydroxide catalyst (2–5 mol%).

  • Cyclization: Dissolve the O-THP protected substrate (1.0 mmol) in anhydrous toluene (5 mL) and add the Au(I) catalyst.

  • Heating & Monitoring: Stir the reaction at 80 °C. To ensure self-validation and prevent over-reaction, monitor the conversion quantitatively using a qHNMR assay (aliquot 50 µL, dry, dissolve in CDCl₃ with an internal standard).

  • Isolation: Upon complete conversion (typically 4–8 hours), the THP group will have been cleaved in situ. Pass the crude mixture through a short pad of Celite/silica to remove the gold catalyst, wash with EtOAc, and concentrate to yield the pure 3-ethyl benzofuran heterocycle (Expected yield: ~90–95%).

References

  • Manda Rajesh, Maneesh Kumar Reddy Singam, Ranjith Kumar Gadi, Maddi Sridhar Reddy. "3-Heterosubstituted Benzofurans from Hydroxyphenyl Propargyl Alcohols via ortho-Quinone Methide through a Metal-/Catalyst-Free Conjugate Addition/Oxy-Cyclization." ACS Omega, 2018. URL: [Link]

  • Jeremy Pisor, Hubert Muchalski, Isabella Garcia. "Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals." American Chemical Society (Poster Board #425), 2023. URL: [Link]

  • Ackermann et al. "A facile synthesis of 3-substituted benzofurans and indoles through a palladium-catalyzed domino carbopalladation/CH-activation/isomerization process." Zenodo, 2006. URL: [Link]

Sources

Technical Support Center: Decarboxylation of Benzofuran-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of decarboxylating benzofuran-2-carboxylic acids. It moves beyond generic textbook descriptions to focus on failure modes, yield optimization, and method selection based on substrate stability.

Status: Active Lead Scientist: Senior Application Specialist Subject: Troubleshooting Protocols for Protodecarboxylation

Phase 1: Diagnostic & Method Selection

Before attempting a reaction, select the protocol that matches your substrate's profile. Decarboxylation is not "one size fits all."[1]

Figure 1: Method Selection Decision Tree Caption: Decision logic for selecting the optimal decarboxylation protocol based on substrate scale and functional group tolerance.

MethodSelection Start Start: Substrate Analysis Scale Scale > 10 grams? Start->Scale Thermal Method A: Thermal/Quinoline (Classical 'Shepard' Method) Scale->Thermal Yes (Cost effective) Sens Contains Labile Groups? (Nitro, Aldehyde, Halogen) Scale->Sens No (Discovery scale) Micro Method C: Microwave-Assisted (Rapid, High Pressure) Sens->Micro No (Stable) Silver Method B: Ag-Catalyzed (Mild Temp, High Cost) Sens->Silver Yes (Temp < 120°C) Copper Method D: Cu/Phenanthroline (Intermediate) Micro->Copper If Microwave unavailable

Phase 2: Troubleshooting Modules (Q&A Format)

Module A: Thermal Decarboxylation (The "Shepard" Method)

Context: Heating the acid in quinoline with Cu powder/salts to 200°C+.

Q1: The reaction mixture turned into a black, intractable tar. What happened? Diagnosis: Polymerization.[2] Benzofurans are acid-sensitive and prone to polymerization at high temperatures, especially if the reaction stalls and is heated too long. Corrective Action:

  • Oxygen Exclusion: Ensure the system is strictly degassed (Argon sparge). Oxidative polymerization is rapid at 200°C.

  • Temperature Control: Do not simply reflux. Use an internal thermometer. Maintain the temperature just above the decarboxylation threshold (usually 180-200°C).

  • Add Radical Scavenger: If tarring persists, add a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone (1-5 mol%).

Q2: My starting material is subliming into the condenser and clogging the line. Diagnosis: The sublimation point of the carboxylic acid is lower than its decarboxylation temperature. Corrective Action:

  • Solvent Choice: Switch to a solvent with better solubility at lower temperatures (e.g., NMP or Sulfolane) rather than Quinoline.

  • Reflux Modification: Use a "high-efficiency" condenser with a wider bore to prevent clogging, and periodically wash the sublimate back down with a small amount of solvent.

  • One-Pot Conversion: Convert the acid to a soluble salt (e.g., potassium salt) in situ before heating, although this may require higher temps to decarboxylate.

Q3: How do I efficiently remove Quinoline during workup? It ruins my column. Diagnosis: Quinoline (b.p. 237°C) is difficult to distill and streaks on silica. Protocol:

  • Acid Wash: Dilute the cooled reaction mixture with Ethyl Acetate (EtOAc). Wash 3x with 2N HCl. The quinoline converts to the water-soluble hydrochloride salt.

  • Back-Extraction: Ensure you extract the aqueous acidic layer once with EtOAc to recover any trapped product.

  • Alternative: If your product is acid-sensitive (e.g., contains an acetal), do not use HCl. Instead, distill the quinoline off using a Kugelrohr apparatus under high vacuum (0.1 mmHg) before chromatography.

Module B: Metal-Catalyzed Methods (Ag & Cu)

Context: Using Ag₂CO₃ or Cu/Phenanthroline to lower activation energy.

Q4: Why is the Silver (Ag) method preferred over Copper (Cu) for complex substrates? Insight: The "Larrosa Method" (Ag₂CO₃/AcOH in DMSO) operates at significantly lower temperatures (80-120°C) compared to Cu methods (160-200°C). Mechanism: Silver forms a heteroaryl-silver intermediate that undergoes protodemetallation more readily than the copper analogue, reducing thermal stress on sensitive functional groups like nitro or halogens.

Q5: My silver-catalyzed reaction yield is low (approx. 50%). Diagnosis: Likely proton deficiency. The decarboxylation releases CO₂, generating a basic intermediate. Corrective Action:

  • Add Acetic Acid: Ensure you are adding 5-10 mol% acetic acid (AcOH) as a proton source. This accelerates the protodemetallation step, regenerating the catalyst.

  • Check DMSO Quality: Use dry DMSO. While water can act as a proton source, excess water inhibits the initial coordination of the carboxylate to the silver.

Module C: Microwave-Assisted Protocols

Context: Rapid heating in sealed vessels.

Q6: The microwave vessel over-pressurized and vented. How do I prevent this? Diagnosis: Rapid CO₂ evolution exceeded the vessel's headspace capacity. Corrective Action:

  • Concentration Limit: Do not exceed 0.2 M concentration.

  • Active Cooling: Use a "PowerMax" or equivalent setting where compressed air cools the vessel during heating. This allows high microwave power (maintaining the reaction rate) without runaway temperature/pressure spikes.

  • Step-Wise Heating: Ramp the temperature: 100°C (2 min) → 150°C (2 min) → Target Temp. This allows controlled CO₂ release.[1]

Phase 3: Experimental Protocols

Protocol A: Mild Silver-Catalyzed Decarboxylation (Recommended for Discovery)

Best for: Substrates with halides, nitro groups, or aldehydes.

  • Setup: Charge a vial with Benzofuran-2-carboxylic acid (1.0 equiv), Ag₂CO₃ (10 mol%), and DMSO (0.2 M).

  • Additive: Add AcOH (10 mol%).

  • Reaction: Heat to 120°C for 4–16 hours. Monitor by LCMS.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Wash with water (remove DMSO) and sat. NaHCO₃ (remove AcOH).

    • Dry over Na₂SO₄ and concentrate.

    • Note: Silver residues can be removed by passing through a short pad of Celite/Silica.

Protocol B: Microwave Cu-Catalyzed Method (High Throughput)

Best for: Stable substrates, rapid library generation.

  • Setup: In a 10 mL microwave vial, add Substrate (1.0 mmol), Cu₂O (10 mol%), and 1,10-Phenanthroline (20 mol%).

  • Solvent: Add NMP/Quinoline (3:1 ratio, 3 mL total).

  • Irradiation: Seal and heat at 190°C for 15 minutes (High Absorption setting).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove Quinoline/Phenanthroline), then brine.

Phase 4: Mechanistic Visualization & Data

Figure 2: Comparative Reaction Pathways (Ag vs. Cu) Caption: Mechanistic divergence between Silver (Low Temp) and Copper (High Temp) cycles.

Mechanism cluster_Ag Silver Cycle (Mild) cluster_Cu Copper Cycle (Harsh) Substrate Benzofuran-COOH Ag_Salt Ag-Carboxylate Substrate->Ag_Salt + Ag2CO3 Cu_Salt Cu-Carboxylate Substrate->Cu_Salt + Cu2O Ag_Int Aryl-Ag Intermediate Ag_Salt->Ag_Int - CO2 (Easy) Ag_Prod Product + Ag salt Ag_Int->Ag_Prod + AcOH (Proton Source) Cu_Int Aryl-Cu Intermediate Cu_Salt->Cu_Int - CO2 (Hard/High T) Cu_Prod Product + Cu salt Cu_Int->Cu_Prod + Solvent H+

Table 1: Method Comparison Matrix

FeatureThermal (Quinoline)Cu-Catalyzed (Microwave)Ag-Catalyzed (Larrosa)
Temperature 200–240°C170–190°C80–120°C
Time 2–6 Hours10–20 Mins4–16 Hours
Yield (Avg) 60–75%85–95%90–99%
Functional Group Tol. Low (No halides/nitro)ModerateHigh (Tolerates halides)
Scalability High (Kg scale)Low (mg to g)Medium (High cost of Ag)
Key Risk Polymerization/TarVessel PressureCost

References

  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009).[3] Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(6), 2620–2623. Link

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[4] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. Link

  • Cornella, J., & Larrosa, I. (2012). Decarboxylative C–C Bond Forming Reactions of (Hetero)aromatic Carboxylic Acids. Synthesis, 44(05), 653-676. Link

  • Shepard, A. F., Winslow, N. R., & Johnson, J. R. (1930). The Simple Halogen Derivatives of Furan. Journal of the American Chemical Society, 52(5), 2083–2090. Link

Sources

Technical Support Center: Purification of 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic Acid

[1]

Technical Profile & Physicochemical Constraints

Before initiating purification, you must understand the molecule's behavior in solution. This compound presents a "push-pull" challenge: a hydrophilic acidic head group competing with a highly lipophilic, halogenated aromatic core.

PropertyValue (Est.)Implications for HPLC
Structure Benzofuran core, 5-Br, 3-Ethyl, 2-COOHHigh UV absorption (~280 nm); Halogen provides mass defect for MS.
pKa (Acid) 3.5 – 4.0Critical: At neutral pH (7.0), it is ionized (COO⁻) and elutes early. At acidic pH (<2.5), it is neutral (COOH) and retains well.
LogP ~3.8 – 4.2Highly hydrophobic. Requires high organic content for elution.
Solubility Low in water; High in ACN, MeOH, DMSORisk: Precipitation in the needle/column if the starting gradient is too aqueous.

Master Protocol: The "Golden Method"

This protocol is designed for Reverse Phase (RP-HPLC) .[1] It prioritizes peak sharpness and resolution from synthetic byproducts (e.g., decarboxylated 5-bromo-3-ethylbenzofuran).

System Configuration
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: "End-capped" prevents the acidic analyte from dragging on free silanols, which causes tailing.

  • Detector: UV-Vis at 280 nm (primary) and 254 nm (secondary).[2]

  • Temperature: 30°C (Controlled).

Mobile Phase
  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7)[2]

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid[2][3]

    • Why Formic Acid? It buffers the mobile phase to pH ~2.7, keeping the carboxylic acid protonated (neutral). This increases interaction with the C18 chain, improving retention and peak symmetry.

Gradient Program
Time (min)% Solvent B (ACN)Flow Rate (mL/min)Phase Description
0.0401.0Loading: High initial organic prevents precipitation.
10.0951.0Elution: Ramps up to elute the hydrophobic product.[2]
12.0951.0Wash: Clears highly lipophilic impurities.
12.1401.0Reset: Return to initial conditions.[2]
15.0401.0Re-equilibration: Critical for reproducibility.

Troubleshooting Center (Q&A)

Issue 1: Peak Tailing & Asymmetry

User Question: "My main peak has a long tail (Asymmetry factor > 1.5). I'm using a standard C18 column with water/methanol. What's wrong?"

Scientist Diagnosis: This is a classic Silanol Interaction issue.

  • Cause: At neutral pH (water/methanol), the carboxylic acid is partially ionized. The negative charge interacts with residual positive metals or protons on the silica surface.

  • Cause: Methanol has higher viscosity and pressure than ACN, often leading to broader peaks for aromatics.

The Fix:

  • Step 1: Switch to the Acidic Mobile Phase (0.1% Formic Acid or 0.1% TFA).[2] This suppresses the ionization of the analyte (keeping it neutral) and the silanols.

  • Step 2: Change the modifier to Acetonitrile .[2] Its lower viscosity improves mass transfer.

  • Step 3: If the problem persists, use a "High Purity" silica column (e.g., Phenomenex Luna or Waters Symmetry) designed specifically for acids.

Issue 2: Injector Clogging / Poor Recovery

User Question: "After 3 injections, my backpressure spiked, and I see no peak. The sample is dissolved in pure DMSO."

Scientist Diagnosis: This is a Solvent Mismatch (The "Solubility Shock"). Your sample is in DMSO (highly soluble). When it hits the mobile phase (starting at 60% Water), the hydrophobic molecule crashes out of solution instantly, clogging the frit or guard column.

The Fix:

  • Protocol Adjustment: Dissolve your sample in 50:50 ACN:Water .[2] If it won't dissolve, use 100% ACN, but inject a smaller volume (e.g., 5 µL instead of 20 µL).

  • Gradient Adjustment: Increase the starting organic % in the gradient to 50% or 60% B to ensure solubility upon injection.

Issue 3: Ghost Peaks at High Organic

User Question: "I see a small, broad peak eluting at 11 minutes (95% B) even in blank runs."

Scientist Diagnosis: This is likely Carryover or a Late-Eluting Impurity from a previous run.[2] Benzofurans are "sticky." The lipophilic bromine and ethyl groups bind strongly to the stainless steel or the column head.

The Fix:

  • Needle Wash: Ensure your autosampler needle wash is 100% ACN or Isopropanol (stronger solvent), not the mobile phase.[2]

  • Sawtooth Wash: Run a rapid "sawtooth" gradient (5% -> 100% -> 5% -> 100%) twice between sample batches to strip the column.

Visual Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationLogicStartCrude Reaction Mixture(Benzofuran Synthesis)SolubilityCheckSolubility Check:Dissolve in 50:50 ACN:WaterStart->SolubilityCheckPrecipitatesPrecipitates?YESSolubilityCheck->PrecipitatesCloudyClearClear Solution?NOSolubilityCheck->ClearClearAction_DiluentChange Diluent to100% ACN or MeOHPrecipitates->Action_DiluentAction_InjectInject onto HPLC(Gradient 40-95% B)Clear->Action_InjectAction_Diluent->Action_InjectDecision_PeakCheck Peak ShapeAction_Inject->Decision_PeakTailingTailing > 1.5Decision_Peak->TailingGoodShapeSymmetric PeakDecision_Peak->GoodShapeFix_pHAdd 0.1% TFA/Formic Acidto Mobile PhaseTailing->Fix_pHCollectCollect Fractions(Evaporate Solvent)GoodShape->CollectFix_pH->Action_InjectRe-run

Caption: Operational logic for handling solubility and peak shape issues during benzofuran purification.

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) instead of Formic Acid? A: Yes, and it often provides sharper peaks than Formic Acid because it is a stronger ion-pairing agent. However, Warning: If you are using Mass Spectrometry (LC-MS) downstream, TFA causes significant signal suppression. Use Formic Acid for LC-MS; use TFA for UV-only prep work.

Q: How do I separate the decarboxylated byproduct (5-bromo-3-ethylbenzofuran)? A: The decarboxylated byproduct lacks the hydrophilic COOH group, making it significantly more hydrophobic. It will elute later than your target acid.

  • Target Acid: Elutes ~6-8 mins.

  • Decarboxylated Impurity: Elutes ~10-12 mins (in the high organic wash).

  • Action: Ensure your gradient holds at 95% B long enough to flush this impurity out, or it will appear as a ghost peak in the next run.

Q: Is this method scalable to Prep-HPLC? A: Yes. For Prep-HPLC (e.g., 20mm ID columns):

  • Keep the same Mobile Phase (Water/ACN + 0.1% FA).

  • Scale flow rate by cross-sectional area (approx 15-20 mL/min).

  • Critical: Fraction collection should be triggered by "Slope" rather than "Level" to separate the main peak from closely eluting regioisomers.

References

  • PubChem. (2025). 5-bromo-3-ethyl-1-benzofuran-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? [Link]

Technical Support Center: Overcoming Steric Hindrance in 3-Ethyl Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket Topic: Synthetic Strategies for Sterically Hindered 3-Ethylbenzofurans

Executive Summary

Synthesizing 3-ethylbenzofurans presents a classic "regiochemical versus steric" conflict. The benzofuran C2 position is kinetically favored for electrophilic aromatic substitution (


), making direct C3-functionalization difficult without blocking groups. Furthermore, if the C2 position is already substituted (common in medicinal chemistry), the C3 position becomes sterically crowded, inhibiting standard cross-coupling or alkylation protocols.

This guide provides three validated workflows to overcome these barriers, prioritizing De Novo construction over late-stage functionalization, and offering specific "rescue" protocols for stalled reactions.

Module 1: Strategic Decision Matrix

Before starting, diagnose your specific constraint using the decision tree below. This logic prevents wasted time on low-probability routes like direct Friedel-Crafts alkylation with ethyl halides.

SynthesisStrategy Start START: Target Structure Analysis Q1 Is the Benzofuran Ring Already Formed? Start->Q1 Q2 Is C2 Position Substituted? Q1->Q2 Yes RouteA Route A: De Novo Synthesis (Salicylaldehyde + Ethyl Diazoacetate) Q1->RouteA No (Preferred) RouteB Route B: C2-Blocking Strategy (Silylation -> C3-Acylation -> Reduction) Q2->RouteB No (C2 is H) RouteC Route C: Sterically Demanding Coupling (Suzuki with Vinylboronic Acid) Q2->RouteC Yes (C2 is R)

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and substitution pattern.

Module 2: Validated Protocols & Troubleshooting

Scenario A: The "De Novo" Approach (Highest Success Rate)

User Question: I need a 3-ethylbenzofuran with a sensitive substituent on the benzene ring. Direct alkylation is giving me a mess. How do I build this cleanly?

Technical Solution: Avoid installing the ethyl group onto the ring. Instead, build the ring containing the ethyl equivalent (as an ester) using the Salicylaldehyde + Ethyl Diazoacetate (EDA) method. This circumvents steric hindrance during ring closure.

Protocol:

  • Reagents: Substituted Salicylaldehyde, Ethyl Diazoacetate (EDA),

    
     (cat).
    
  • Step 1 (Cyclization): React salicylaldehyde with EDA in

    
     to form 3-ethoxycarbonylbenzofuran. The 
    
    
    
    acts as a Brønsted acid catalyst.
  • Step 2 (Conversion): Reduce the ester to an ethyl group.

    • Note: Direct reduction to ethyl requires exhaustive reduction. A milder alternative is reduction to alcohol, conversion to bromide, and hydrogenolysis, OR conversion to aldehyde/ketone followed by Wolff-Kishner.

Why this works: The reaction proceeds via an oxonium ylide intermediate, avoiding the steric clash typical of


 reactions.
Scenario B: The "Blocked C2" Strategy

User Question: I have a benzofuran core. I tried Friedel-Crafts with ethyl bromide, but I got the 2-ethyl product. How do I force it to C3?

Technical Solution: You cannot force direct C3 alkylation with ethyl bromide due to the high kinetic preference for C2. You must use a Block-Functionalize-Reduce strategy.

Step-by-Step Workflow:

  • Block C2: Lithiate C2 (

    
    -BuLi, -78°C) and quench with TMSCl.
    
    • Result: 2-TMS-benzofuran.[1]

  • C3 Acylation: Perform Friedel-Crafts acylation with Acetyl Chloride (not ethyl bromide) and

    
     or 
    
    
    
    .
    • Result: 2-TMS-3-acetylbenzofuran.

  • Deprotection: Remove TMS with TBAF.

  • Ionic Hydrogenation (Critical Step): Reduce the 3-acetyl group to 3-ethyl.

    • Warning: Do not use

      
       if you want to preserve the furan double bond; it often reduces the furan ring to dihydrobenzofuran.
      

Table 1: Comparison of Reduction Methods for 3-Acylbenzofurans

MethodReagentsOutcomeSuitability
Catalytic Hydrogenation

(1 atm), Pd/C
Dihydrobenzofuran (Ring saturation)❌ Unsuitable for aromatic targets
Wolff-Kishner

, KOH, heat
3-Ethylbenzofuran⚠️ Harsh (High T), incompatible with base-sensitive groups
Clemmensen Zn(Hg), HCl3-Ethylbenzofuran⚠️ Harsh (Acidic), inconsistent yields
Ionic Hydrogenation

, TFA
3-Ethylbenzofuran (Selective)Recommended. Mild, preserves aromaticity.
Scenario C: Overcoming Steric Clash in Cross-Coupling

User Question: I have a 3-bromobenzofuran. I'm trying to Suzuki couple it with ethylboronic acid, but the conversion is <10%. C2 has a methyl group.[1]

Technical Solution: This failure is due to two factors:

  • Steric Hindrance: The C2-Methyl group blocks the Pd center during transmetallation.

  • 
    -Hydride Elimination:  Alkylboronic acids (sp3) are prone to isomerization and slow transmetallation compared to aryl/vinyl boronates.
    

The Fix: The "Vinyl Switch" Protocol Instead of coupling an ethyl group directly, couple a vinyl group and reduce it.

Optimized Protocol:

  • Coupling Partner: Switch from Ethylboronic acid to Vinylboronic acid MIDA ester or Potassium Vinyltrifluoroborate .

    • Reason:

      
       coupling is much faster and less sensitive to steric bulk than 
      
      
      
      .
  • Catalyst System: Use a sterically demanding ligand system.[2]

    • Catalyst:

      
       (2 mol%)
      
    • Ligand: SPhos or XPhos (Buchwald Ligands). These bulky, electron-rich phosphines facilitate oxidative addition into the hindered C3-Br bond.

    • Base:

      
       (anhydrous) in Toluene/Water (10:1) at 100°C.
      
  • Post-Coupling Reduction: Reduce the 3-vinyl group to 3-ethyl using mild hydrogenation (

    
    , Pd/C) or Ionic Hydrogenation if the furan ring is sensitive.
    

IonicHydrogenation Substrate 3-Acetylbenzofuran Activation Protonation by TFA (Oxocarbenium Ion) Substrate->Activation + H+ Hydride Hydride Transfer from Et3SiH Activation->Hydride Rate Limiting Product 3-Ethylbenzofuran Hydride->Product - Et3SiOSiEt3

Figure 2: Mechanism of Ionic Hydrogenation. This method selectively reduces the exocyclic carbonyl to a methylene group without saturating the benzofuran ring.

Frequently Asked Questions (FAQ)

Q: Can I use direct Friedel-Crafts alkylation with ethyl bromide if I use a specific catalyst? A: Generally, no . The C2 position is electronically favored. Even if you block C2, direct alkylation with primary alkyl halides is sluggish and prone to rearrangement or poly-alkylation. Acylation followed by reduction (Route B) is thermodynamically controlled and far cleaner.

Q: Why do you recommend Ionic Hydrogenation over standard catalytic hydrogenation? A: Benzofurans are pseudo-aromatic. Standard catalytic hydrogenation (


) often treats the furan ring like an alkene, reducing the C2-C3 double bond to yield 2,3-dihydrobenzofuran . Ionic hydrogenation (

) operates via a carbocation mechanism that is highly specific for the exocyclic carbonyl/alkene and leaves the aromatic furan ring intact [1].

Q: My Suzuki coupling works but I get de-halogenation (reduction of C3-Br to C3-H). Why? A: This is a common side reaction when transmetallation is slow due to steric hindrance (e.g., a substituent at C2). The Pd(II) intermediate undergoes


-hydride elimination from the ligand or solvent instead of coupling.
  • Fix: Increase the concentration of the boronic acid (1.5 - 2.0 equiv).

  • Fix: Switch to Pd-PEPPSI-IPr catalyst, which is extremely robust for sterically hindered couplings [2].

References

  • Ionic Hydrogenation Selectivity: Gribble, G. W. (1998). Ionic Hydrogenation. In: Encyclopedia of Reagents for Organic Synthesis. Wiley.

  • Sterically Demanding Suzuki Couplings: Tang, W., et al. (2014).[2] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.

  • De Novo Synthesis (Salicylaldehyde Route): Dudley, M. E., et al. (2006). A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans. Synthesis, 2006(10), 1711-1714.

  • Regioselectivity Reviews: BenchChem Technical Support. Improving Regioselectivity in Benzofuran Functionalization.

Sources

Advanced Synthesis Support Center: Resolving Regioselectivity in 5-Bromo-Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers struggling with the regioselective synthesis of 5-bromo-benzofurans. The benzofuran core is a privileged scaffold in medicinal chemistry, but its non-uniform electron distribution makes late-stage electrophilic functionalization at the C-5 position notoriously difficult.

This guide deconstructs the thermodynamic and kinetic barriers of benzofuran bromination and provides field-validated protocols to ensure high-fidelity regiocontrol in your workflows.

Diagnostic Decision Matrix

Before troubleshooting a failed reaction, it is critical to align your synthetic strategy with the inherent electronic properties of the benzofuran ring. Use the decision tree below to select the optimal pathway for your target.

DecisionTree Start Target: 5-Bromo-benzofuran Q1 Starting Material? Start->Q1 Path1 Unsubstituted Benzofuran Q1->Path1 Direct Functionalization Path2 Functionalized Phenol Q1->Path2 Bottom-up Synthesis Sol1 Electro-bromination (NH4Br, AcOH/H2O) Path1->Sol1 Regioselective C-5 Sol2 Avoid Direct Br2 (Yields C-2/C-3 addition) Path1->Sol2 Standard Br2/AcOH Sol3 5-Bromosalicylaldehyde + Ethyl Bromoacetate Path2->Sol3 Rap-Stoermer Cyclization

Figure 1: Decision matrix for selecting the optimal 5-bromo-benzofuran synthetic pathway.

Troubleshooting & FAQs

Q1: Why does direct bromination of benzofuran fail to yield the 5-bromo isomer? A1: The causality lies in the electron density of the heteroaromatic system. The oxygen atom donates electron density into the furan ring, making the C-2 and C-3 positions significantly more nucleophilic than the fused benzene ring. When standard Br₂ in acetic acid is used, the reaction undergoes electrophilic addition across the C2-C3 double bond, yielding 2,3-dibromo-2,3-dihydrobenzofuran, rather than substituting at C-5[1].

Q2: How can I achieve direct C-5 bromination if standard electrophilic conditions fail? A2: You must alter the nature of the brominating species and the reaction microenvironment. Regioselective electro-bromination is the proven workaround. By electrolyzing benzofuran in an AcOH/H₂O (100/1) solvent system containing NH₄Br, the electrochemically generated active bromine species shifts the pathway from C2-C3 addition to exclusive C-5 substitution[1].

Q3: I prefer a bottom-up approach. What is the most reliable method to synthesize a 5-bromo-benzofuran derivative? A3: The2 is the industry standard for guaranteed regiocontrol. By starting with 5-bromosalicylaldehyde and reacting it with an alpha-halo ester (like ethyl bromoacetate), the bromine atom is pre-installed at the desired position. The reaction proceeds via O-alkylation followed by an intramolecular cyclization[2].

Q4: My Rap-Stoermer cyclization is stalling at the O-alkylated intermediate. How do I force the cyclization? A4: The intramolecular cyclization requires sufficient enolization of the alpha-carbon. If the reaction stalls, your base is likely too weak or the solvent isn't polar enough to stabilize the transition state. Switching to a stronger base like Cs₂CO₃ in DMF at 120 °C provides the necessary thermodynamic push to complete the dehydration and aromatization[3].

Mechanistic Divergence

Understanding the mechanistic pathways is crucial for troubleshooting off-target products. The diagram below illustrates why bottom-up synthesis is favored over direct bromination for C-5 functionalization.

Mechanism cluster_0 Direct Bromination (Standard) cluster_1 Bottom-Up Rap-Stoermer BZF Benzofuran Br2 Br2 / AcOH BZF->Br2 C2C3 2,3-dibromo-2,3-dihydrobenzofuran (Addition Product) Br2->C2C3 Phenol 5-Bromosalicylaldehyde Alk Ethyl Bromoacetate + Cs2CO3 Phenol->Alk Int O-Alkylated Intermediate Alk->Int Prod Ethyl 5-bromobenzofuran-2-carboxylate Int->Prod

Figure 2: Mechanistic divergence between direct bromination and Rap-Stoermer cyclization.

Quantitative Data: Regioselectivity Outcomes

The table below summarizes the empirical outcomes of various synthetic strategies, allowing you to compare thermodynamic sinks and yield efficiencies.

Starting MaterialReaction ConditionsMajor ProductMechanistic PathwayYield / Regioselectivity
BenzofuranBr₂ (3.4 eq), AcOH, RT, 1 h2,3-dibromo-2,3-dihydrobenzofuranElectrophilic Addition42% Yield (C-2/C-3 addition)[1]
BenzofuranNH₄Br, AcOH/H₂O (100/1), Electrolysis (4 F/mol)5-bromobenzofuranElectrophilic SubstitutionExclusive C-5 Substitution[1]
BenzofuranNaBr, CH₂Cl₂/H₂O (1/1), Electrolysis2,3-dibromo-2,3-dihydrobenzofuranElectrophilic AdditionExclusive C-2/C-3 Addition[1]
5-BromosalicylaldehydeEthyl bromoacetate (2.0 eq), Cs₂CO₃, DMF, 120 °CEthyl 5-bromobenzofuran-2-carboxylateRap-Stoermer Cyclization59.7% Yield (>99% C-5 fidelity)[3]

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies include built-in validation checks (visual, chromatographic, and spectrometric) so you can confirm reaction trajectory in real-time.

Protocol A: Bottom-Up Synthesis via Rap-Stoermer Cyclization

Target: Ethyl 5-bromobenzofuran-2-carboxylate

  • Reagent Preparation: Dissolve 5-bromosalicylaldehyde (5 g, 25 mmol, 1.0 eq.) and Cs₂CO₃ (8.2 g, 25 mmol, 1.0 eq.) in 80 mL of anhydrous DMF[3].

    • Validation Check: The solution will immediately turn deep yellow, confirming phenoxide ion formation.

  • Alkylation: Slowly add ethyl bromoacetate (8.3 g, 50 mmol, 2.0 eq.) dropwise to the reaction system. Stir at room temperature for 30 minutes[3].

    • Validation Check: TLC (Hexane:EtOAc 4:1) should show the disappearance of the starting phenol and the appearance of a higher

      
       intermediate (the O-alkylated product).
      
  • Cyclization: Increase the reaction temperature to 120 °C and stir for 2 hours[3].

    • Validation Check: The intermediate spot on TLC will convert to a bright, intensely UV-active spot representing the fully aromatized benzofuran core.

  • Workup & Isolation: Cool the mixture to room temperature, pour into vigorously stirred ice water, and stir for 30 minutes.

    • Validation Check: A yellow/white powdery solid will precipitate. Filter, wash the filter cake with water, and dry to yield the product (approx. 59.7% yield)[3].

Protocol B: Regioselective Electro-Bromination

Target: 5-Bromobenzofuran

  • Electrolyte Setup: Prepare a solvent system of AcOH/H₂O (100:1 v/v). Dissolve NH₄Br (acting as both the supporting electrolyte and the bromine source) and the unsubstituted benzofuran substrate[1].

  • Cell Configuration: Utilize an undivided electrochemical cell equipped with platinum electrodes.

  • Electrolysis: Apply a constant current until exactly 4 F/mol of electricity has passed through the system[1].

    • Validation Check: Monitor the reaction via GC-MS. The C-5 substituted product mass (

      
       196/198) should dominate the chromatogram. If 
      
      
      
      276/278 appears, water concentration is too high, leading to C-2/C-3 addition.
  • Isolation: Neutralize the acetic acid carefully with sodium bicarbonate, extract with dichloromethane, and purify via silica gel chromatography to isolate the 5-bromobenzofuran[1].

References

  • Schiff Bases of 5-bromo-1-Benzofuran-2-Carbohydrazide Source: Zenodo URL:[Link][4]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL:[Link][2]

  • SUBSTITUTION vs ADDITION. REGIOSELECTIVE ELECTRO- BROMINATION OF BENZOFURAN Source: CLOCKSS (Journal of Physical and Chemical Sciences) URL:[Link][1]

Sources

Optimizing alkaline hydrolysis of ethyl benzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzofuran Chemistry. As drug development professionals, you understand that the alkaline hydrolysis (saponification) of ethyl benzofuran-2-carboxylates is a critical juncture in synthesizing bioactive libraries. While seemingly straightforward, the unique electronic environment of the benzofuran core—coupled with diverse functional group substitutions—often leads to stalled reactions, poor yields, or undesired side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure quantitative conversion.

Part 1: Optimization Logic & Workflow

Before altering reaction parameters, it is essential to diagnose the root cause of the failure. The workflow below outlines the decision-making process for optimizing saponification based on substrate properties.

OptimizationWorkflow Start Start: Ethyl Benzofuran-2-Carboxylate Substituents Analyze Substituents (EDG vs EWG) Start->Substituents Solvent Select Solvent System (EtOH/H2O or THF/H2O) Substituents->Solvent Solubility Check Base Select Base & Temp (NaOH/KOH vs LiOH) Solvent->Base Reactivity Match Workup Acidic Workup (pH 2-3) & Isolation Base->Workup Complete Conversion

Fig 1: Strategic workflow for optimizing the alkaline hydrolysis of benzofuran-2-carboxylates.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is my reaction stalling at 70% conversion even after 12 hours? A: This is typically a biphasic solubility issue or an electronic deactivation issue. The alkaline hydrolysis of esters proceeds via the1[1]. If your ethyl benzofuran-2-carboxylate has highly lipophilic substituents (e.g., long alkyl chains or multiple halogens), it may precipitate out of a highly aqueous mixture before hydrolysis is complete. Causality & Solution: Switch from a standard EtOH/H₂O system to a THF/H₂O (1:1 or 2:1) co-solvent system. THF significantly enhances the solubility of lipophilic benzofuran esters, ensuring a homogeneous reaction environment. Literature demonstrates that using a2[2].

Q2: My substrate contains base-sensitive functional groups (e.g., halogens, amides). How do I prevent degradation during saponification? A: Harsh bases like refluxing KOH can cause undesired side reactions, such as nucleophilic aromatic substitution on halogenated rings or the undesired cleavage of secondary amides. Causality & Solution: Employ Lithium Hydroxide (LiOH·H₂O) in a THF/MeOH/H₂O (3:1:1) solvent system at room temperature. The lithium cation tightly coordinates with the carbonyl oxygen, enhancing its electrophilicity. This allows the hydroxide to attack at much lower temperatures, preserving sensitive moieties. If you must use NaOH, 3[3].

Q3: How do electron-donating (EDG) and electron-withdrawing groups (EWG) on the benzofuran ring impact my optimization strategy? A: The BAc2 mechanism relies on the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

  • EWGs (e.g., -NO₂, -CF₃, -Cl): Increase the partial positive charge on the carbonyl carbon, accelerating the reaction. You can often complete these reactions at room temperature within 1-2 hours.

  • EDGs (e.g., -OMe, -OH, -CH₃): Donate electron density into the ring, deactivating the carbonyl carbon. These substrates require forcing conditions, such as4[4].

Q4: I acidified my reaction mixture, but the benzofuran-2-carboxylic acid didn't precipitate. Where is my product? A: While many benzofuran-2-carboxylic acids precipitate cleanly upon acidification to pH 2-3, those with highly polar substituents (e.g., hydroxyl or amine groups) may remain solvated in the aqueous phase. Causality & Solution: Do not rely solely on precipitation. Extract the acidified aqueous layer thoroughly with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The free acid is highly soluble in these organic solvents.

Part 3: Mechanistic Pathway (BAc2)

Understanding the intermediate states of your reaction allows for better predictive troubleshooting. The diagram below illustrates the irreversible nature of the final deprotonation step, which drives the reaction to completion.

BAc2Mechanism Ester Ethyl Benzofuran- 2-Carboxylate Attack Nucleophilic Attack (OH-) Ester->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Ethoxide Elimination Tetrahedral->Elimination Salt Carboxylate Salt (Water Soluble) Elimination->Salt Acid Free Carboxylic Acid (Precipitate) Salt->Acid HCl (pH 2)

Fig 2: BAc2 mechanism for the base-catalyzed saponification of ethyl benzofuran-2-carboxylates.

Part 4: Quantitative Data & Condition Matrix

Use the following empirically validated matrix to select your starting conditions based on substrate characteristics.

Substrate TypeRecommended BaseSolvent SystemTemp (°C)Time (h)Expected Yield (%)
Unsubstituted / Standard KOH (2-3 eq)EtOH / H₂O (2:1)Reflux (70-80)2 - 480 - 85%[4]
Lipophilic / Bulky NaOH (2N)THF / H₂O (1:1)RT to 504 - 877 - 94%[2]
Base-Sensitive / Amides LiOH·H₂O (3 eq)THF / MeOH / H₂ORT (20-25)12 - 1670 - 88%[3]

Part 5: Self-Validating Experimental Protocol

Objective: High-yield conversion of the ester to the free carboxylic acid with minimal side reactions.

Step 1: Reaction Setup

  • Action: Dissolve 1.0 mmol of the ethyl benzofuran-2-carboxylate in 5.0 mL of the chosen organic solvent (THF for lipophilic/sensitive substrates, EtOH for standard substrates).

  • Causality: Ensuring complete dissolution before adding the aqueous base prevents the substrate from crashing out and forming an unreactive biphasic suspension.

Step 2: Base Addition

  • Action: Prepare a solution of the base (e.g., 2.0 mmol NaOH or KOH) in 2.5 mL of distilled water. Add the aqueous base dropwise to the stirring organic solution at room temperature.

  • Causality: Dropwise addition prevents localized heating and minimizes the risk of ester cleavage side-reactions or ring degradation.

Step 3: Reaction Monitoring (Self-Validation)

  • Action: Stir the mixture at the optimized temperature (RT to reflux, depending on substituents).

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the high-Rf ester spot completely disappears, and a baseline spot (the highly polar carboxylate salt) remains.

Step 4: Solvent Removal & Washing

  • Action: Concentrate the reaction mixture under reduced pressure to remove the volatile organic solvent (THF or EtOH). Dilute the remaining aqueous layer with 10 mL of water and wash with 5 mL of Diethyl Ether.

  • Causality: The ether wash removes any unreacted ester or non-polar organic impurities. The desired product remains safely in the aqueous layer as the water-soluble sodium/potassium carboxylate salt.

Step 5: Acidification & Isolation (Self-Validation)

  • Action: Cool the aqueous layer in an ice bath to 0-5 °C. Slowly add 1M HCl dropwise while stirring until the pH reaches 2-3.

  • Validation Check: A thick white/cream precipitate of the free benzofuran-2-carboxylic acid should form immediately upon hitting pH 3.

  • Action: Filter the precipitate under vacuum, wash with ice-cold water, and dry under a high vacuum. (Note: If no precipitate forms due to high polarity, extract with 3 x 10 mL EtOAc, dry over Na₂SO₄, and concentrate).

References

1.1. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. clockss.org. 2 1.2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. mdpi.com.3 1.4. Design and synthesis of new benzofuran-1,2,3-triazole hybrid preservatives and the evaluation of their antifungal potential against white and brown-rot fungi. ncsu.edu.4 1.11. Ester hydrolysis. grokipedia.com. 1

Sources

Technical Support Guide: Controlling Bromination Pathways in 3-Ethylbenzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Bromination of 3-ethylbenzofuran presents a classic chemoselectivity challenge due to the competition between two distinct reactive centers: the electron-rich C2 aromatic position and the reactive benzylic (α-ethyl) position .

As a researcher, your choice of reagents and conditions dictates the reaction pathway. The 3-ethyl group introduces a secondary benzylic carbon, which forms a radical significantly more stable than its methyl analog, increasing the risk of "radical leakage" during intended ionic reactions.

Reaction Pathway Logic

The following diagram illustrates the bifurcation of reaction pathways based on conditions. Use this to verify your experimental design before starting.

BrominationPathways Start 3-Ethylbenzofuran Cond_Ionic Ionic Conditions (Br2/CHCl3 or NBS/Polar) Start->Cond_Ionic Electrophilic Attack Cond_Radical Radical Conditions (NBS/CCl4/AIBN/Reflux) Start->Cond_Radical H-Abstraction Inter_Ionic σ-Complex / Bromonium Ion Cond_Ionic->Inter_Ionic Prod_C2 Product A: 2-Bromo-3-ethylbenzofuran (EAS Product) Inter_Ionic->Prod_C2 -HBr Side_Poly Side Reaction: Polybromination / Ring Addition Inter_Ionic->Side_Poly XS Reagent/High T Inter_Radical Benzylic Radical (Resonance Stabilized) Cond_Radical->Inter_Radical Prod_Benzylic Product B: 3-(1-Bromoethyl)benzofuran (Wohl-Ziegler Product) Inter_Radical->Prod_Benzylic +Br• Inter_Radical->Side_Poly Over-reaction

Figure 1: Mechanistic bifurcation in 3-ethylbenzofuran bromination. Path selection is controlled strictly by solvent polarity and initiation source.

Critical Troubleshooting & FAQs

This section addresses specific failure modes reported by users synthesizing 3-ethylbenzofuran derivatives.

Q1: I am targeting the C2-bromo product, but I see significant benzylic bromination. How do I stop this?

Root Cause: "Radical leakage." Even without added initiators, trace peroxides in ether solvents or ambient light can initiate the radical chain reaction on the susceptible ethyl group. Corrective Action:

  • Switch Solvent: Use a polar aprotic solvent like DMF or Acetonitrile. These solvents stabilize the ionic intermediate (bromonium ion) and suppress radical pathways.

  • Scavenge Radicals: Add a radical inhibitor such as BHT (2,6-di-tert-butyl-4-methylphenol) (0.1–1 mol%) to the reaction mixture.

  • Exclude Light: Wrap the reaction vessel in aluminum foil.

  • Reagent Choice: Switch from NBS to elemental Bromine (

    
    ) in 
    
    
    
    at low temperature (
    
    
    to
    
    
    ).
Q2: My benzylic bromination (Wohl-Ziegler) yield is low, and I see ring-brominated byproducts.

Root Cause: High concentration of


 or presence of moisture. If 

is too high, electrophilic aromatic substitution (EAS) competes with radical substitution. Corrective Action:
  • Slow Addition: Ensure NBS is added portion-wise or use a refluxing solvent where NBS is only slightly soluble (

    
     or PhCF
    
    
    
    ), maintaining a low steady-state concentration of
    
    
    .
  • Dry Conditions: Moisture hydrolyzes the benzylic bromide to an alcohol/ketone or facilitates ionic attack. Use anhydrous solvents.

  • Initiator Quality: Ensure your AIBN is not degraded (recrystallize from methanol if necessary).

Q3: I observe a "styrene-like" byproduct during benzylic bromination.

Root Cause: Elimination of HBr.[1] The product, 3-(1-bromoethyl)benzofuran, is a secondary benzylic bromide and is prone to E2 elimination, especially if the reaction mixture is basic or heated excessively for long periods. Corrective Action:

  • Reduce Reaction Time: Monitor by TLC/HPLC and stop immediately upon consumption of starting material.

  • Acid Scavenger: Use solid

    
     or weak buffer if acid-catalyzed decomposition is suspected, though this is rare in standard Wohl-Ziegler conditions.
    

Experimental Protocols

Protocol A: Selective Synthesis of 2-Bromo-3-ethylbenzofuran (Ionic Pathway)

Targeting the aromatic ring (C2) while preserving the ethyl chain.

Reagents:

  • 3-Ethylbenzofuran (1.0 eq)

  • Bromine (

    
    ) (1.05 eq) or NBS (1.1 eq)
    
  • Solvent:

    
     (for 
    
    
    
    ) or DMF (for NBS)
  • Temperature:

    
     to Room Temperature
    

Step-by-Step:

  • Dissolution: Dissolve 3-ethylbenzofuran in

    
     (approx. 0.2 M concentration).
    
  • Cooling: Cool the solution to

    
     in an ice bath.
    
  • Addition: Add

    
     (diluted in 
    
    
    
    ) dropwise over 30 minutes. Note: The solution will turn reddish-brown and then fade as
    
    
    is consumed.
  • Monitoring: Stir at

    
     for 1 hour. Check TLC. If starting material remains, warm to RT.
    
  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to destroy excess bromine.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    

Data Validation:

  • 1H NMR: Look for the disappearance of the C2-H singlet (typically

    
     7.2–7.5 ppm). The ethyl group signals (quartet/triplet) should remain intact.
    
Protocol B: Selective Synthesis of 3-(1-Bromoethyl)benzofuran (Radical Pathway)

Targeting the ethyl side-chain while preserving the aromatic ring.

Reagents:

  • 3-Ethylbenzofuran (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Must be freshly recrystallized.

  • AIBN (0.05 eq) or Benzoyl Peroxide

  • Solvent:

    
     (classic) or 
    
    
    
    -Trifluorotoluene (PhCF
    
    
    , green alternative)
  • Conditions: Reflux, Inert Atmosphere (

    
    /Ar)
    

Step-by-Step:

  • Preparation: Suspend NBS and AIBN in the solvent containing 3-ethylbenzofuran.

  • Initiation: Heat the mixture to reflux. Critical: The reaction is often initiated by a visible color change or exotherm.

  • Propagation: Reflux for 1–4 hours. The dense NBS solid will float to the top as it converts to succinimide (which floats in

    
    ).
    
  • Filtration: Cool to RT and filter off the succinimide byproduct.

  • Concentration: Evaporate solvent under reduced pressure. Caution: Benzylic bromides are lachrymators and thermally unstable.

Data Validation:

  • 1H NMR: The ethyl quartet (

    
    2H) converts to a methine quartet (
    
    
    
    1H, desheilded to
    
    
    5.0–5.5 ppm) and the triplet converts to a doublet.

Summary of Side Reactions & Prevention

Side ReactionProduct TypeTrigger ConditionPrevention Strategy
Ring Bromination C2-Bromo / C5-BromoHigh polarity, no light, excess

Use non-polar solvent, slow NBS addition, radical initiator.
Benzylic Bromination 1-BromoethylPeroxides, light, heatUse radical inhibitor (BHT), exclude light, low temp.
Dibromination 2-Bromo-3-(1-bromoethyl)...Excess reagent, long reaction timeStoichiometric control (1.0 eq), monitor kinetics closely.
Hydrolysis 3-AcetylbenzofuranMoisture during reaction or workupUse anhydrous solvents; store product in desiccator.

References

  • Mechanistic Competition in Benzofurans

    • Side-chain halogenation of 2,3-dimethylbenzofuran.[2] Competition between ionic and free-radical reactions. Journal of the Chemical Society, Perkin Transactions 2.

  • Regioselective Bromination Protocols

    • Benzofuran Systems.[3] Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. ResearchGate.

  • NBS Reactivity & Side Reactions

    • N-Bromosuccinimide (NBS) - Reagent Profile.[1][4][5] Organic Chemistry Portal.

  • Benzylic Bromination Theory

    • Benzylic Bromination of Aromatic Compounds.[6][7] Chemistry LibreTexts.

  • Theoretical Studies

    • Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromin

Sources

Technical Support Center: Formulating Lipophilic Benzofuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Center. Lipophilic benzofuran carboxylic acids are highly privileged scaffolds in drug discovery, frequently investigated for their antiproliferative, anti-arrhythmic, and metabolic receptor-binding properties. However, their rigid, planar aromatic cores and pH-sensitive moieties classify them as notoriously difficult Biopharmaceutics Classification System (BCS) Class II or IV molecules.

This guide provides causality-driven troubleshooting, self-validating protocols, and physicochemical insights to help you overcome precipitation and poor bioavailability in your assays.

Part 1: Fundamental Physicochemical Profiling

To solve a solubility issue, we must first understand the molecular architecture driving the insolubility. The benzofuran core is highly lipophilic and drives strong pi-pi stacking in the solid state, leading to high crystal lattice energies.

Table 1: Consensus Physicochemical Data for Benzofuran Carboxylic Acids
PropertyTypical RangeCausality & Formulation Impact
pKa (COOH) 3.1 – 4.0Highly pH-dependent solubility. The molecule remains unionized and insoluble in acidic gastric media (pH 1.2) but ionizes in intestinal fluid (pH 6.8)[1].
LogP (Octanol/Water) 2.4 – 7.0+High lipophilicity drives partitioning into lipid phases. Requires surfactants or lipid-based carriers for in vivo absorption[2].
Melting Point 150°C – 210°CHigh crystal lattice energy resists aqueous solvation. Favors the use of Amorphous Solid Dispersions (ASD) to bypass the energy barrier.
Aqueous Sol. (pH 7) < 1.5 g/LInsufficient for high-dose intravenous (IV) formulations without complexation agents like cyclodextrins.
Aqueous Sol. (pH 2) < 0.05 g/LSevere risk of precipitation in the stomach, leading to erratic oral bioavailability.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does my benzofuran candidate instantly crash out when diluted from a DMSO stock into my cell culture media? A: This is driven by the "solvent shift effect." While benzofuran-2-carboxylic acid derivatives exhibit high solubility (>50 mg/mL) in polar aprotic solvents like DMSO[1], cell media is predominantly water at pH 7.4. When the DMSO diffuses into the bulk aqueous phase, the lipophilic benzofuran core is suddenly exposed to water. Because the hydrophobic interactions between the benzofuran rings are thermodynamically stronger than hydrogen bonding with water, the molecules rapidly aggregate and precipitate. Solution: Pre-complex the drug with a cyclodextrin or use a co-solvent system (e.g., 1% DMSO + 0.5% Tween-80) before introduction to the media.

Q: Can I just synthesize the sodium salt of my benzofuran carboxylic acid to fix my in vivo oral dosing issues? A: Proceed with extreme caution. While a sodium or potassium salt will dissolve beautifully in the vial, it will undergo salt disproportionation in the stomach. At a gastric pH of 1.2, the environment is well below the drug's pKa (~3.5). The dissolved salt will rapidly protonate back into the free acid. Because it is already in solution, it will precipitate out as a fine, highly crystalline mass that is nearly impossible to redissolve as it transits into the intestines. Solution: Protect the drug using an Amorphous Solid Dispersion (ASD) or a Self-Microemulsifying Drug Delivery System (SMEDDS).

Part 3: Troubleshooting Guide & Self-Validating Protocols

Issue 1: Poor Dissolution in In Vitro Cell Assays

The Fix: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation Cyclodextrins feature a hydrophobic cavity that encapsulates the lipophilic benzofuran ring, while their hydrophilic exterior maintains aqueous solubility. This prevents precipitation without permanently altering the drug's chemical structure.

Step-by-Step Protocol:

  • Preparation: Dissolve 20% (w/v) HP-β-CD in a standard phosphate-buffered saline (PBS) at pH 7.4.

  • Saturation: Add an excess amount of your benzofuran carboxylic acid powder to the solution.

  • Equilibration: Protect from light and stir continuously at 300 rpm for 24 hours at 25°C to allow thermodynamic equilibrium of the inclusion complex.

  • Filtration: Pass the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, solid drug.

  • Self-Validation Checkpoint: Dilute the filtrate 1:100 in your HPLC mobile phase and analyze via HPLC-UV at 254 nm. A clear filtrate with a linear increase in API peak area (compared to a non-cyclodextrin control) confirms true host-guest complexation rather than transient supersaturation.

Issue 2: Erratic Oral Bioavailability in Preclinical Models

The Fix: Melt Granulation for Amorphous Solid Dispersions To overcome the high crystal lattice energy and prevent gastric precipitation, melt granulation using hydrophilic polymers and surfactants is highly effective. This technique has been successfully validated for similar BCS Class II carboxylic acid drugs (e.g., febuxostat analogs)[3].

Step-by-Step Protocol:

  • Melting: Heat Polyethylene Glycol (PEG) 6000 in a glass beaker to 65°C until fully molten. PEG acts as the hydrophilic carrier.

  • Dispersion: Slowly add your benzofuran carboxylic acid and Poloxamer 407 (a non-ionic surfactant) into the melt at a 1:1:0.5 ratio (Drug:PEG:Poloxamer).

  • Homogenization: Stir vigorously for 15 minutes to ensure the drug is molecularly dispersed within the polymer matrix.

  • Cooling & Milling: Rapidly cool the mixture in an ice bath to freeze the drug in its amorphous state. Once solidified, mill the matrix into fine granules.

  • Self-Validation Checkpoint: Perform Powder X-Ray Diffraction (PXRD) on the final granules. The complete disappearance of the sharp crystalline diffraction peaks characteristic of the pure benzofuran API confirms a successful amorphous solid dispersion.

Part 4: Formulation Decision Matrix

Use the following logic tree to determine the optimal solubility enhancement strategy based on your specific experimental constraints.

SolubilityEnhancement Start Lipophilic Benzofuran Carboxylic Acid (High logP, pKa ~3.5) InVitro In Vitro Applications (Aqueous Buffers) Start->InVitro InVivo In Vivo Applications (Oral / Systemic Dosing) Start->InVivo Cosolvent Co-Solvent / Surfactant (DMSO + Tween-80) InVitro->Cosolvent High Throughput Screen Cyclo Cyclodextrin Complexation (HP-β-CD) InVitro->Cyclo Cell-Based Assays Gastric Gastric Environment (pH 1.2 - Unionized) InVivo->Gastric Intestinal Intestinal Environment (pH 6.8 - Ionized) InVivo->Intestinal ASD Amorphous Solid Dispersion (Prevents Crystallization) Gastric->ASD Prevent Acid Precipitation Melt Melt Granulation (PEG 6000 / Poloxamer) Gastric->Melt Enhance Dissolution Rate Salt Salt Formation (Na+ / K+ Salts) Intestinal->Salt Leverage High pH

Decision matrix for selecting solubility enhancement strategies for benzofuran carboxylic acids.

References

  • Benzofuran-2-carboxylic acid CAS# 496-41-3. Scent.vn. Available at: [Link]

  • Febuxostat: A Novel Non-Purine Selective Inhibitor of Xanthine Oxidase for the Treatment of Hyperuricemia in Gout. ResearchGate. Available at: [Link]

Sources

Minimizing impurities in Rap-Stoermer synthesis of benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Rap-Stoermer Synthesis of Benzofurans Ticket System: Open | User Level: R&D/Process Chemistry

Introduction: The High-Purity Directive

Welcome to the Technical Support Center. You are likely here because your Rap-Stoermer reaction—the base-catalyzed condensation of salicylaldehydes with


-haloketones—has resulted in low yields, intractable tars, or persistent intermediates.

While the Rap-Stoermer is a robust one-pot synthesis for 2-aroylbenzofurans, it is kinetically sensitive. The competition between the desired intramolecular aldol condensation and the parasitic intermolecular polymerizations (tars) dictates your purity profile. This guide moves beyond "recipe following" to impurity mitigation via mechanistic control.

Module 1: Mechanism & Impurity Profiling

To minimize impurities, you must visualize where they form. The reaction involves two distinct steps:

  • O-Alkylation (

    
    ):  Formation of the ether intermediate.
    
  • Cyclization (Aldol/Dehydration): Ring closure to the benzofuran.

Critical Failure Point: If the base is too strong, the aldehyde undergoes Cannizzaro disproportionation. If the temperature is too high before alkylation is complete, the


-haloketone degrades.
Visualizing the Reaction Network

The following diagram maps the "Happy Path" (Blue) against the "Failure Modes" (Red).

RapStoermer_Mechanism Start Salicylaldehyde + alpha-Haloketone Inter O-Alkylated Intermediate Start->Inter Base/SN2 (Fast) Imp_Hydrolysis alpha-Hydroxy Ketone Start->Imp_Hydrolysis Wet Solvent (Hydrolysis) Imp_Cannizzaro Salicylic Acid / Salicyl Alcohol Start->Imp_Cannizzaro Base too strong (e.g., conc. KOH) Imp_Aldol Self-Condensation Dimers (Tars) Start->Imp_Aldol Excess Heat High Conc. Product Benzofuran (Target) Inter->Product Intramol. Aldol -H2O (Slow) Imp_Open Uncyclized Ether Inter->Imp_Open Base too weak Incomplete Cyclization

Figure 1: Reaction network showing the primary pathway (Blue/Yellow/Green) and competitive impurity pathways (Red).

Impurity Identification Table
Impurity TypeAppearanceOrigin (Causality)Mitigation Strategy
Dark Tars/Polymers Brown/Black sticky oilBase too strong (KOH/NaOH) or overheating causing intermolecular aldol condensation.Switch to milder bases (TEA,

). Reduce concentration.

-Hydroxy Ketone
Oily residue, low

Moisture. Hydrolysis of the C-Halogen bond before alkylation.Dry solvents (MeCN/DMF) over molecular sieves.
Uncyclized Intermediate Solid/Oil, distinct NMR signalsIncomplete Dehydration. The ether formed, but the ring didn't close.Increase temperature after initial alkylation. Add a dehydrating agent or stronger base only in step 2.
Salicylic Acid White precipitate upon acidificationCannizzaro Reaction. Disproportionation of the aldehyde.Avoid hydroxide bases. Use non-nucleophilic bases (DBU, TEA).

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "I have a persistent intermediate that won't cyclize."

User Ticket: My TLC shows the starting materials are gone, but a new spot persists. The final benzofuran spot is faint. Prolonged reflux isn't helping.

Diagnosis: You have successfully formed the 2-formylphenoxy ether intermediate, but the intramolecular aldol condensation (ring closure) is stalled. This is common when using weak bases like


 in protic solvents.

Resolution:

  • Isolate: Do not continue refluxing; you will generate tars. Isolate the intermediate.

  • Force Cyclization: Resuspend the intermediate in ethanol and add a catalytic amount of stronger base (e.g., NaOEt or KOH) or reflux in acetic acid with NaOAc.

  • Prevention: Next time, use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide). It enhances the basicity of the anion in the organic phase, driving the cyclization to completion [1].

Issue 2: "The reaction turns into a black tar immediately."

User Ticket: Upon adding KOH to the mixture of salicylaldehyde and phenacyl bromide, the solution turned black instantly. Yield is <20%.

Diagnosis: You are witnessing the rapid polymerization of the aldehyde and the haloketone. Strong hydroxide bases at high concentrations act as nucleophiles and polymerization initiators.

Resolution:

  • Switch Base: Abandon KOH/NaOH. Switch to Triethylamine (TEA) or DABCO . These organic bases are sufficient for the proton transfer but less prone to initiating anionic polymerization [2].

  • Solvent-Free Approach: Paradoxically, removing the solvent can reduce tars. Mixing the reagents with TEA without solvent (or minimal solvent) often gives cleaner conversion because the high concentration favors the intramolecular reaction over intermolecular side reactions [2].

Issue 3: "My product is contaminated with starting haloketone."

User Ticket: I used 1:1 equivalents, but I can't separate the unreacted phenacyl bromide from my product.

Diagnosis: The haloketone is susceptible to hydrolysis or degradation, effectively lowering its stoichiometry during the run.

Resolution:

  • Stoichiometry Adjustment: Use a slight excess of the Salicylaldehyde (1.1 - 1.2 eq) , not the haloketone.

  • Why? Unreacted salicylaldehyde is easily removed during workup by washing the organic layer with dilute NaOH (it forms a water-soluble phenolate). Unreacted haloketones are neutral and lipophilic, making them difficult to separate from the benzofuran product without chromatography.

Module 3: Optimized Protocols

Do not use a generic procedure. Choose the protocol based on your equipment.

Protocol A: The "Green" High-Purity Method (TEA-Catalyzed)

Best for: Avoiding tars, high yield, simple workup. Reference: Koca et al. [2]

  • Reagents: Mix Salicylaldehyde (1.0 mmol),

    
    -Haloketone (1.0 mmol), and Triethylamine (TEA) (2.0 mmol).
    
  • Solvent: None (Neat) or minimal Acetonitrile (MeCN) if solids are stubborn.

  • Condition: Heat to 100–130 °C in a sealed tube or screw-cap vial.

  • Time: Monitor by TLC (typically 30–60 mins).

  • Workup:

    • Cool to room temperature.[1]

    • Add water (10 mL). The TEA salts will dissolve.

    • The product usually precipitates as a solid. Filter and wash with water.[2]

    • Purification: Recrystallize from Ethanol. (Avoids column chromatography).

Protocol B: Microwave-Assisted Synthesis

Best for: Speed (minutes) and difficult substrates. Reference: Sharifi et al. [3], General MW principles [4]

  • Matrix: Mix Salicylaldehyde (1 eq),

    
    -Haloketone (1 eq), and Potassium Carbonate (
    
    
    
    , 2 eq).
  • Additive: Add a few drops of water or PEG-400 to couple with the microwave energy.

  • Irradiation: Irradiate at 300-400W for 2–5 minutes .

    • Caution: Use a dedicated microwave reactor, not a domestic oven, to control pressure.

  • Workup: Pour mixture into crushed ice. Filter the precipitate.[3]

  • Advantage: The rapid volumetric heating prevents the "thermal lag" responsible for degrading the sensitive haloketone.

Module 4: References

  • Sharifi, A., et al. (2008). "An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans under Solvent-Free Conditions Using KF/Al2O3." Journal of the Iranian Chemical Society.[1]

  • Koca, I., et al. (2022).[4] "Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect.

  • Mahboobi, S., et al. (2003). "Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions." Green Chemistry.

  • Reddy, V.P., et al. (2024). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of the 3-Ethyl Group in Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzofuran scaffolds are privileged structures in medicinal chemistry and materials science, appearing in numerous natural products and pharmaceuticals.[1][2][3] The precise characterization of substituted benzofurans is paramount for drug development and quality control. While various analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure elucidation in solution.

A common challenge arises when determining the regiochemistry of substitution on the furan ring. Specifically, distinguishing between a 2- and a 3-substituted benzofuran can be non-trivial. This guide provides an in-depth analysis of the ¹H NMR signals corresponding to a 3-ethyl group, contrasting them with the isomeric 2-ethyl group, and offers a logical workflow for definitive structural assignment using one- and two-dimensional NMR techniques.

The Fundamental ¹H NMR Signature of an Ethyl Group

Before delving into the specifics of the benzofuran system, it is crucial to recognize the archetypal pattern of an isolated ethyl group (-CH₂CH₃) in ¹H NMR spectroscopy.[4]

  • Methylene Protons (-CH₂-): These two protons are adjacent to a methyl group containing three equivalent protons. Following the n+1 rule, their signal is split into a quartet (3+1 = 4 lines).[5]

  • Methyl Protons (-CH₃): These three protons are adjacent to a methylene group with two equivalent protons. Their signal is consequently split into a triplet (2+1 = 3 lines).[5]

  • Integration: The relative integral area of the quartet to the triplet is 2:3, corresponding to the number of protons in each group.[4][6]

  • Coupling Constant (³JHH): The distance between the peaks in both the quartet and the triplet, known as the coupling constant (J), will be identical. For freely rotating alkyl chains, this value is typically in the range of 6-8 Hz.[7][8]

Interpreting the 3-Ethyl Group on the Benzofuran Core

When attached to the C3 position of a benzofuran ring, the electronic environment significantly influences the chemical shifts of the ethyl protons.

Expected Chemical Shifts (δ)

The benzofuran ring system imparts distinct electronic effects. The benzene portion is a standard aromatic ring, while the furan portion contains an electronegative oxygen atom and π-electron density that creates anisotropic effects.

  • Methylene Protons (-CH₂-): The C3 position is adjacent to the electron-donating oxygen atom (through resonance) and is part of the aromatic system. This environment deshields the attached methylene protons. Their chemical shift is typically expected in the range of δ 2.7 - 2.9 ppm .

  • Methyl Protons (-CH₃): Being one carbon further removed, the methyl protons are less affected by the ring system. Their chemical shift is expected in a more standard alkyl region, typically around δ 1.2 - 1.4 ppm .

A crucial diagnostic signal for 3-substitution is the proton at the C2 position . In a 3-substituted benzofuran, this proton (H2) appears as a singlet in a downfield region, often around δ 7.5 - 7.7 ppm , due to its proximity to the electronegative oxygen. The spectrum of the parent, unsubstituted benzofuran shows the H2 proton at δ ~7.5-7.6 ppm and the H3 proton at δ ~6.7 ppm.[9] The absence of a signal around δ 6.7 ppm and the presence of a singlet at ~7.6 ppm strongly suggests C3-substitution.

The Comparative Case: 2-Ethylbenzofuran

To confidently assign the 3-ethyl structure, one must rule out the 2-ethyl isomer. The change in the point of attachment has predictable and measurable consequences on the ¹H NMR spectrum.

  • Methylene Protons (-CH₂-): In the 2-ethyl isomer, the methylene group is directly attached to the carbon adjacent to the heteroatom (C2). This position experiences a stronger deshielding effect from the inductive pull of the oxygen atom. Therefore, the methylene quartet is expected to appear further downfield than in the 3-ethyl isomer, typically in the range of δ 2.9 - 3.1 ppm .

  • Diagnostic Furan Proton: In a 2-substituted benzofuran, the proton at the C3 position (H3) is now the lone proton on the furan ring. It appears as a singlet , but its chemical shift is significantly more upfield than the H2 proton of the 3-isomer, typically appearing around δ 6.6 - 6.8 ppm .

Data Summary: A Head-to-Head Comparison
Signal3-Ethylbenzofuran (Expected)2-Ethylbenzofuran (Expected)Rationale for Difference
-CH₂- (quartet) δ 2.7 - 2.9 ppmδ 2.9 - 3.1 ppmProximity to electronegative oxygen is greater at C2, causing stronger deshielding.
-CH₃ (triplet) δ 1.2 - 1.4 ppmδ 1.2 - 1.4 ppmMinimal difference; protons are distant from the ring's main electronic effects.
³JHH (Hz) ~7 Hz~7 HzVicinal coupling in a freely rotating ethyl group is consistent.
Integration 2H : 3H2H : 3HConfirms the ethyl group in both isomers.
Diagnostic Singlet H2 proton at δ 7.5 - 7.7 ppmH3 proton at δ 6.6 - 6.8 ppmThis is the key distinguishing feature. The H2 proton is inherently more deshielded.

Logical Workflow for Structural Elucidation

A systematic approach is key to avoiding misinterpretation. The following workflow, illustrated in the diagram below, ensures a confident assignment.

G cluster_1d 1D ¹H NMR Analysis cluster_decision Regiochemistry Hypothesis cluster_2d 2D NMR Confirmation A Identify Ethyl Signature: Quartet (2H) & Triplet (3H) ³JHH ≈ 7 Hz B Locate Diagnostic Singlet on Furan Ring A->B D Singlet at δ ~7.6 ppm? B->D C Analyze Aromatic Region (δ 7.0-8.0 ppm) E Hypothesis: 3-Ethylbenzofuran D->E  Yes F Hypothesis: 2-Ethylbenzofuran D->F  No (Singlet at δ ~6.7 ppm?) G Acquire HMBC & NOESY Spectra E->G F->G H Confirm Connectivity & Spatial Proximity G->H I Definitive Structure Assignment H->I

Caption: Logical workflow for the structural elucidation of ethyl-substituted benzofurans.

Definitive Confirmation with 2D NMR Spectroscopy

While ¹H NMR provides strong evidence, 2D NMR experiments offer irrefutable proof of connectivity and regiochemistry. These should be considered standard procedure for novel compounds.

HMBC (Heteronuclear Multiple Bond Correlation)

This experiment is the most powerful tool for this specific problem as it maps long-range (2- and 3-bond) correlations between protons and carbons. For a 3-ethylbenzofuran, the key correlations are:

  • From the methylene (-CH₂-) protons: A cross-peak will be observed to the C2 carbon of the benzofuran ring (a ³J correlation). A second crucial cross-peak will be seen to the C3a bridgehead carbon (a ³J correlation).

  • From the H2 proton: A cross-peak will be observed to the C3 carbon where the ethyl group is attached (a ²J correlation) and to the C3a and C7a bridgehead carbons.

The presence of the ³J correlation from the ethyl methylene protons to C2 is unambiguous proof of attachment at C3.

Caption: Key ³J HMBC correlations from the methylene protons confirming the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOE arises from through-space interactions between protons that are physically close (<5 Å), regardless of their bonding connectivity.[10][11] A NOESY or 1D NOE difference experiment can provide powerful conformational and geometric proof.

For a 3-ethylbenzofuran, one would expect to observe a NOE correlation between:

  • The methylene (-CH₂-) protons of the ethyl group and the H4 proton on the benzene ring.

This spatial proximity is unique to the 3-substituted isomer and provides compelling secondary evidence for the assignment.

Experimental Protocols

Protocol 1: High-Resolution ¹H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the benzofuran derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is free from interfering residual peaks.[12][13]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Spectrometer Setup: Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion).

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-4 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. Integrate all signals.

Protocol 2: HMBC Spectrum Acquisition
  • Sample Preparation: Use the same sample as prepared for the ¹H NMR. A slightly more concentrated sample may be beneficial.

  • Spectrometer Setup: Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Parameter Optimization: Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to cover all expected signals.

  • Long-Range Coupling Delay: The key parameter is the delay for the evolution of long-range coupling (d4 on Bruker). Set this value to optimize for an average long-range J-coupling of 8-10 Hz (e.g., a delay of 62.5 ms for 8 Hz).

  • Acquisition: Acquire the 2D data set. This is a longer experiment than ¹H NMR and may require 1-2 hours depending on the sample concentration.

  • Processing: Apply 2D Fourier transformation, phase correction, and baseline correction in both dimensions. Analyze the cross-peaks to identify C-H correlations.

Conclusion

The interpretation of the 3-ethyl group in benzofuran derivatives is a quintessential exercise in structure elucidation. While the characteristic quartet-triplet pattern of the ethyl group is readily identified, its chemical shift, in conjunction with the diagnostic singlet of the remaining furan proton, provides the primary evidence for its regiochemical placement. For absolute certainty, particularly in the context of drug development and patent filing, this assignment must be corroborated by 2D NMR experiments. The HMBC experiment, by revealing the C-H connectivity over two and three bonds, stands as the ultimate arbiter, providing irrefutable evidence of the ethyl group's attachment to the C3 position.

References

  • RSC. (2020). Supplementary Information for [Journal Article Title Redacted]. Royal Society of Chemistry. Available at: [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]

  • IRIS. (2024). Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity. Institutional Research Information System. Available at: [Link]

  • Organic Communications. (2016). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Available at: [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Available at: [Link]

  • MDPI. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Organic Chemistry Study Site. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Available at: [Link]

  • ACD/Labs. (2023). 1H–1H Coupling in Proton NMR. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • University of Sheffield. (n.d.). Heteronuclear coupling. Available at: [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]

  • University of Calgary. (n.d.). Chapter 13: Coupling. Available at: [Link]

  • University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table. Available at: [Link]

  • MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Available at: [Link]

  • Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • ResearchGate. (n.d.). Bioactivities, syntheses of 3-substituted benzofurans and SEDs for radical reactions. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22: Nuclear Overhauser Effect (NOE). Available at: [Link]

  • PubMed. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

FTIR Spectral Analysis of Carboxylic Acid Group in Benzofurans: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzofuran Scaffold in Drug Discovery

The benzofuran moiety is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in anti-arrhythmic drugs (e.g., Amiodarone), anticancer agents, and antimicrobial compounds. The introduction of a carboxylic acid group at the C-2 or C-3 position significantly alters the physicochemical profile, affecting solubility, pKa, and ligand-binding kinetics.

While NMR (


H, 

C) provides definitive structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy remains the most rapid, cost-effective, and non-destructive method for monitoring the oxidation state and functional group integrity during synthesis. This guide provides an in-depth analysis of the vibrational signatures of benzofuran-carboxylic acids, distinguishing them from structural analogs and defining a robust analytical protocol.

Spectral Characteristics: The Vibrational Fingerprint[1]

The FTIR spectrum of a benzofuran-carboxylic acid is a superposition of the heterocyclic aromatic ring vibrations and the highly polarizable carboxylic acid dimer modes.[1]

The Carbonyl ( ) Stretching Frequency

Unlike saturated aliphatic acids (


), the carbonyl group in benzofuran-2-carboxylic acid is conjugated with the aromatic furan ring. This conjugation allows delocalization of 

-electrons, reducing the double-bond character of the carbonyl and lowering its force constant.
  • Observed Frequency:

    
      (Strong, Sharp)
    
  • Mechanism: Resonance effect dominates over the inductive effect.[1] The oxygen atom in the furan ring donates electron density into the ring system, which conjugates with the carbonyl, shifting the absorption to a lower wavenumber (red shift) compared to non-conjugated acids.

The Hydroxyl ( ) Stretching Region

In the solid state (KBr pellet or ATR crystal), benzofuran carboxylic acids exist predominantly as stable, centrosymmetric dimers bonded by strong double hydrogen bonds.

  • Observed Frequency:

    
      (Very Broad, Intense)
    
  • Diagnostic Feature: The "Fermi Resonance" bands—often seen as weak shoulders or sub-maxima around

    
    —are characteristic of the O-H stretch in carboxylic acid dimers. This broad envelope often obscures the aromatic C-H stretches at 
    
    
    
    .[1]
Benzofuran Ring vs. Phenyl Ring Differentiation

Distinguishing a benzofuran-COOH from a simple benzoic acid requires identifying the ether linkage within the furan ring.[1]

  • C-O-C (Furan) Stretch:

    
     .[1] This asymmetric ether stretch is absent in benzoic acid.[1]
    
  • Ring Breathing:

    
     .[1] While overlapping with benzene, benzofurans often show a specific doublet near 
    
    
    
    (out-of-plane C-H bending) characteristic of the 1,2-disubstituted benzene fusion.
Comparative Spectral Data Table
Functional GroupVibration ModeBenzofuran-2-COOH (

)
Benzoic Acid (

)
Aliphatic Acid (e.g., Propionic) (

)
Mechanistic Insight
Carbonyl

1670 – 1690 1680 – 17001710 – 1730Conjugation lowers frequency vs. aliphatic.[2]
Hydroxyl

2500 – 3300 (Broad)2500 – 3300 (Broad)2500 – 3300 (Broad)Dimerization causes extreme broadening.[1]
C-O Bond

1280 – 1310 1280 – 13101210 – 1320Coupled with O-H in-plane bending.[1]
Ether Linkage

1150 – 1260 Absent AbsentCritical differentiator for benzofuran core.[1]
O-H Bend

920 – 950 930 – 950920 – 950Characteristic "dimer wag" band.[1]

Experimental Methodologies: ATR vs. Transmission (KBr)

Choosing the right sampling technique is critical for data integrity.[1]

Comparison of Techniques
FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet) Recommendation
Preparation None (Direct solid contact).Grinding with KBr, pressing.ATR for routine screening.
Path Length Short (microns).Variable (pellet thickness).KBr for trace impurity detection.
H-Bonding Preserves surface crystal structure.[1]Pressure can disrupt crystal lattice/dimers.[1]ATR for native state analysis.[1]
Resolution Good, but intensity decreases at high

.
Excellent, linear intensity.[1]KBr for publication-quality spectra.[1]
Water Artifacts Minimal.High (KBr is hygroscopic).[1]ATR preferred for hygroscopic acids.[1]
Validated Protocol for Benzofuran-COOH Analysis

Objective: Obtain a spectrum free from moisture interference to validate the O-H dimer band.

  • Sample Preparation (Drying): Dry the benzofuran derivative in a vacuum oven at

    
     for 2 hours. Carboxylic acids are prone to forming hydrates which confuse the O-H region.[1]
    
  • Background Collection: Collect an air background (32 scans,

    
     resolution).
    
  • Sample Loading (ATR):

    • Place

      
       of solid on the Diamond/ZnSe crystal.[1]
      
    • Apply high pressure using the anvil clamp to ensure intimate contact (critical for the hard crystalline lattice of benzofurans).[1]

  • Acquisition:

    • Scan Range:

      
      .[1]
      
    • Scans: 64 (to improve Signal-to-Noise ratio).

    • Resolution:

      
       (to resolve sharp aromatic overtones).
      
  • Post-Processing: Apply "ATR Correction" algorithm if comparing directly to literature KBr data, as ATR shifts peaks slightly to lower wavenumbers in the low-frequency region.

Structural Validation Logic

The following diagram illustrates the decision logic for confirming the synthesis of a benzofuran-2-carboxylic acid derivative.

BenzofuranAnalysis Start Unknown Solid Sample Step1 1. Check Carbonyl Region (1670-1750 cm⁻¹) Start->Step1 Decision1 Peak Present? Step1->Decision1 Step2 2. Analyze Peak Position Decision1->Step2 Yes (Strong) ResultD Likely Ester/Aldehyde (No Acid OH) Decision1->ResultD No (or weak) Step3 3. Check Hydroxyl Region (2500-3300 cm⁻¹) Step2->Step3 1670-1690 cm⁻¹ ResultC Likely Aliphatic Acid (No Conjugation) Step2->ResultC > 1710 cm⁻¹ Decision2 Frequency? Step4 4. Check Fingerprint (1150-1260 cm⁻¹) Step3->Step4 Broad/Strong Step3->ResultD Sharp/Weak Decision3 Broad Dimer Band? ResultA CONFIRMED: Benzofuran-COOH Step4->ResultA Present ResultB Likely Benzoic Acid (No Furan Ring) Step4->ResultB Absent Decision4 C-O-C Stretch?

Figure 1: Logical workflow for the spectroscopic validation of benzofuran-carboxylic acids.

Mechanistic Insight: The Resonance Effect

To understand why the carbonyl peak shifts, we must look at the electronic environment. The furan oxygen is a hard base that participates in resonance.[1]

Resonance Structure1 Resonance Form A (Neutral) Structure2 Resonance Form B (Charge Separated) Structure1->Structure2 e- donation from Furan Oxygen Effect Result: Reduced C=O Bond Order Lower Wavenumber Structure2->Effect Conjugation

Figure 2: Resonance contribution reducing the double-bond character of the carbonyl group.

The lone pair on the furan oxygen (


) donates into the ring, and this electron density can be delocalized onto the carbonyl oxygen. This increases the single-bond character of the 

bond.[1] Since the vibrational frequency (

) is proportional to the square root of the force constant (

), a weaker bond results in a lower wavenumber (

) compared to a pure double bond (

).

References

  • NIST Chemistry WebBook. Benzofuran-2-carboxylic acid Infrared Spectrum.[1] National Institute of Standards and Technology.[1] Link

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for C=O and O-H dimer shifts).

  • BenchChem. A Comparative Spectroscopic Analysis of Benzofuran and its Heterocyclic Analogues.Link

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[1] (Detailed analysis of dimer broadening and Fermi resonance). Link

  • Khan, S. A., et al. Synthesis and Characterization of Benzofuran Derivatives. Oriental Journal of Chemistry, 2016.[1] (Experimental data on amide/acid shifts in benzofurans). Link

Sources

Mechanistic Grounding: The Fragmentation Pattern of C11H9BrO3

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Profiling of C11H9BrO3 (4-Bromomethyl-7-methoxycoumarin): A Comparison Guide to Q-TOF vs. Orbitrap Platforms

In the realm of targeted metabolomics and pharmacokinetic profiling, the structural elucidation of low-molecular-weight analytes often requires chemical derivatization to enhance ionization efficiency and chromatographic retention. C11H9BrO3 , universally known as 4-bromomethyl-7-methoxycoumarin (Br-Mmc) , stands as a premier pre-column derivatization reagent. It reacts rapidly with carboxylic acids, amines, and pyrimidines (such as 5-fluorouracil and uracil) to form highly stable, fluorescent, and MS-active conjugates [1].

This guide provides an authoritative, objective comparison of High-Resolution Mass Spectrometry (HRMS) platforms—specifically Quadrupole Time-of-Flight (Q-TOF) versus Orbitrap architectures—for the analysis of Br-Mmc fragmentation patterns and its derivatized targets.

Understanding the gas-phase dissociation of C11H9BrO3 is critical for designing targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) assays. When subjected to Electrospray Ionization (ESI+) and subsequent Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), Br-Mmc and its derivatives exhibit a highly predictable, self-validating fragmentation pattern [3, 4].

  • Isotopic Signature: The unreacted precursor ion strictly presents a 1:1 isotopic doublet at m/z 268.9813 (

    
    Br) and 270.9793 (
    
    
    
    Br), validating the presence of the intact bromomethyl group.
  • Primary Cleavage (Reporter Ion 1): The primary fragmentation pathway involves the heterolytic cleavage of the C-Br bond (in the unreacted reagent) or the C-Analyte bond (in derivatized conjugates). This yields a highly stable 4-methyl-7-methoxycoumarin carbocation at m/z 189.0552 (

    
    ).
    
  • Secondary Cleavage (Reporter Ion 2): A secondary diagnostic fragment occurs via the neutral loss of carbon monoxide (CO, 28.00 Da) from the lactone ring of the coumarin moiety, generating a product ion at m/z 161.0603 (

    
    ).
    

These signature ions act as universal reporter ions, allowing mass spectrometers to perform precursor-ion scans to blindly discover any Br-Mmc derivatized metabolite in a complex matrix [4].

Fragmentation Precursor Underivatized Br-Mmc [M+H]+ m/z 268.98 (79Br) C11H10BrO3+ Frag1 Reporter Ion 1 m/z 189.05 C11H9O3+ Precursor->Frag1 - HBr (79.92 Da) CID/HCD Derivatized Derivatized Analyte [M_analyte + 189]+ (e.g., Uracil-MMC) Derivatized->Frag1 - Neutral Analyte CID/HCD Frag2 Reporter Ion 2 m/z 161.06 C10H9O2+ Frag1->Frag2 - CO (28.00 Da) Lactone Cleavage

Mass spectrometry fragmentation pathway of C11H9BrO3 yielding signature reporter ions.

Platform Comparison: Q-TOF vs. Orbitrap for Br-Mmc Workflows

When selecting an HRMS platform to analyze Br-Mmc derivatized compounds, the choice between Q-TOF and Orbitrap depends heavily on the matrix complexity and the chromatographic strategy.

Table 1: Objective Performance Comparison for C11H9BrO3 Analysis

Analytical FeatureQ-TOF (e.g., Agilent 6546 / Waters Xevo)Orbitrap (e.g., Thermo Q Exactive / Exploris)Strategic Advantage for Br-Mmc Workflows
Mass Resolving Power ~60,000 FWHM (at m/z 200)Up to 500,000 FWHM (at m/z 200)Orbitrap excels in resolving the m/z 189.0552 coumarin fragment from isobaric biological lipid interferences in plasma matrices.
Acquisition Speed Up to 50 Hz (Spectra/sec)12 - 40 Hz (Resolution-dependent)Q-TOF provides superior data density across ultra-narrow UHPLC peaks (<3 seconds wide), ensuring accurate quantitation.
Isotopic Fidelity ExcellentGoodQ-TOF better preserves the exact 1:1

Br/

Br ratio, critical for confirming unreacted C11H9BrO3 precursor identity.
Low-Mass Cutoff ~ m/z 50 (No inherent trap limit)~ 1/3 of precursor m/z (Trap physics)Q-TOF reliably captures low-mass immonium ions if Br-Mmc is used to derivatize small amino acids or short peptides.
Dynamic Range ~5 orders of magnitude4-5 orders of magnitudeComparable; both platforms are highly suitable for quantifying trace derivatized therapeutic targets like 5-fluorouracil.

Quantitative Data Presentation

To ensure experimental reproducibility, calibration of the mass spectrometer must be verified against the theoretical exact masses of the C11H9BrO3 fragmentation cascade.

Table 2: High-Resolution Mass Spectrometry Fragmentation Data

Ion TypeChemical FormulaTheoretical m/zTypical Observed m/zMass ErrorDiagnostic Significance
Precursor (

Br)

268.9813268.9816+1.1 ppmConfirms presence of unreacted reagent.
Precursor (

Br)

270.9793270.9795+0.7 ppmConfirms the isotopic signature of Bromine.
Reporter Ion 1

189.0552189.0554+1.0 ppmPrimary coumarin carbocation; confirms derivatization.
Reporter Ion 2

161.0603161.0605+1.2 ppmSecondary lactone cleavage; validates Reporter 1.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following protocol details the optimal pre-column derivatization of target analytes (e.g., carboxylic acids or pyrimidines) using Br-Mmc. This methodology is designed as a self-validating system, ensuring maximum yield while preventing MS source contamination.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Br-Mmc (C11H9BrO3) in anhydrous acetonitrile to yield a 10 mM working solution.

  • Phase-Transfer Catalysis: Add

    
     (solid) and 18-crown-6 ether to the reaction mixture.
    
    • Causality: The crown ether heavily coordinates the

      
       ion, leaving the carbonate as a "naked," highly reactive base. This effectively deprotonates the target analyte in the organic solvent, driving the 
      
      
      
      nucleophilic attack on the bromomethyl group of Br-Mmc.
  • Derivatization Reaction: Incubate the mixture at 60°C for 30 minutes under strict dark conditions.

    • Causality: Coumarin derivatives are inherently photolabile (often utilized as photocleavable "caged" compounds) [3]. Ambient light exposure will cause premature degradation of the reagent.

  • Reaction Quenching: Terminate the reaction by adding an equal volume of 1% Formic Acid in water.

    • Causality: Formic acid neutralizes the basic catalyst and halts the reaction. Crucially, formic acid is entirely MS-compatible, whereas traditional HPLC quenchers like phosphoric acid will cause severe ion suppression and foul the ESI source [2].

  • LC-MS/MS Analysis: Inject 2 µL of the quenched mixture onto a C18 UHPLC column coupled to the chosen HRMS platform, monitoring for the m/z 189.0552 and 161.0603 transitions.

Workflow Step1 1. Reagent Prep 10 mM Br-Mmc in Acetonitrile Step2 2. Catalysis Add K2CO3 & 18-Crown-6 Step1->Step2 Step3 3. Derivatization 60°C, 30 min (Dark Conditions) Step2->Step3 Step4 4. Quenching 1% Formic Acid (MS Compatible) Step3->Step4 Step5 5. LC-MS/MS ESI+ HRMS Analysis Step4->Step5

Self-validating protocol for pre-column derivatization using C11H9BrO3.

References

  • Wang, K., et al. "Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry." Journal of the American Society for Mass Spectrometry, 1998.[Link]

  • SIELC Technologies. "Separation of 4-Bromomethyl-7-methoxycoumarin on Newcrom R1 HPLC column." SIELC Application Notes, 2018.[Link]

  • Meyer, B., et al. "Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation." PLOS One, 2013.[Link]

  • Løvbakke, T., et al. "Uracil in Human DNA from Subjects with Normal and Impaired Folate Status As Determined by High-Performance Liquid Chromatography-Tandem Mass Spectrometry." Analytical Chemistry, 2002.[Link]

Crystal Structure & Performance Analysis: 5-Bromo-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure analysis of 5-bromo-benzofuran-2-carboxylic acid Content Type: Publish Comparison Guide

A Comparative Technical Guide for Medicinal Chemists and Crystallographers

Executive Summary: The Halogen Advantage

In the landscape of heterocyclic drug design, 5-bromo-benzofuran-2-carboxylic acid (5-BB2CA) represents a critical scaffold evolution from its parent compound, benzofuran-2-carboxylic acid. While the parent molecule relies primarily on conventional hydrogen bonding for lattice stability and biological interaction, the introduction of a bromine atom at the C5 position introduces a "sigma-hole," enabling halogen bonding capabilities that significantly alter physicochemical performance.

This guide objectively compares the structural dynamics, thermal stability, and biological utility of 5-BB2CA against its non-halogenated parent and related ester derivatives, supported by experimental data and mechanistic insights.

Structural Analysis: Lattice Dynamics & Intermolecular Forces

The Parent Baseline: Benzofuran-2-carboxylic Acid

The parent compound crystallizes in the Monoclinic P21/n space group.[1] Its lattice is dominated by a classic carboxylic acid dimer motif (


 graph set), driven by strong O-H···O hydrogen bonds.[2] The planar benzofuran rings stack via 

-

interactions (centroid-centroid distance ~3.7 Å), creating a stable but conventionally packed structure.
The 5-Bromo Evolution: Enhanced Lattice Energy

The substitution of hydrogen with bromine at C5 drastically shifts the crystal engineering landscape.

  • Halogen Bonding (XB): The bromine atom acts as a Lewis acid (electron-deficient

    
    -hole) capable of interacting with Lewis bases (oxygen lone pairs or 
    
    
    
    -systems). This adds a directional vector of stability orthogonal to the hydrogen bonding network.
  • Thermal Stability Spike: The most telling "performance" metric is the melting point. 5-BB2CA exhibits a melting point of 253–260 °C , a massive increase over the parent's 192–197 °C . This

    
     indicates a significantly higher lattice energy, attributed to the increased dispersity of the Br atom and the cooperative effect of Hydrogen and Halogen bonding.
    
Comparative Structural Metrics[3]
FeatureBenzofuran-2-carboxylic Acid (Parent)5-Bromo-benzofuran-2-carboxylic Acid (Target)Performance Implication
Formula


Increased molecular weight & lipophilicity.[3]
Melting Point 192 – 197 °C253 – 260 °C 5-BB2CA shows superior thermal stability and crystal density.
Primary Interaction O-H···O Dimer (Strong)O-H···O Dimer + C-Br···O / C-Br[1][4][5]···

Dual interaction modes stabilize the lattice and drug-target complexes.
Lipophilicity (LogP) ~2.0~2.95-BB2CA has better membrane permeability potential but lower aqueous solubility.
Biological Target General ScaffoldPIM-1 Kinase Inhibitor (

)
Br substituent fills hydrophobic pockets, enhancing specificity.

Mechanistic Visualization: Synthesis & Interaction Pathways

The following diagram illustrates the synthetic pathway to access the high-stability 5-BB2CA crystal form and maps its critical intermolecular interactions.

G Substrate 5-Bromosalicylaldehyde Intermediate Intermediate (Ethyl Ester) Substrate->Intermediate Cyclization (Reflux/Microwave) Reagent Diethyl Bromomalonate + K2CO3 Reagent->Intermediate Product 5-Bromo-benzofuran- 2-carboxylic Acid Intermediate->Product Hydrolysis (NaOH/EtOH) HBond H-Bond Dimer (COOH···COOH) Product->HBond Primary Lattice Force XBond Halogen Bond (C-Br···O/pi) Product->XBond Secondary Lattice Force Stability High Thermal Stability (MP > 250°C) HBond->Stability XBond->Stability

Figure 1: Synthetic route and structural interaction network contributing to the high lattice energy of 5-BB2CA.

Experimental Protocols

To ensure reproducibility and high crystallinity suitable for XRD analysis, the following protocols are recommended. These methods prioritize purity and crystal size.

Synthesis: Microwave-Assisted Perkin Rearrangement

Context: Traditional reflux methods can take hours. Microwave irradiation reduces this to minutes, minimizing degradation.

  • Reagents: Dissolve 3-bromo-coumarin derivative (1.0 eq) in ethanol. Add NaOH (2.0 eq).

  • Reaction: Irradiate at 300W, 80 °C for 5-10 minutes . Monitor via TLC (3:1

    
    :EtOAc).
    
  • Work-up: Acidify the solution with conc. HCl to pH 1. The 5-BB2CA will precipitate as an off-white solid.

  • Purification: Filter and wash with cold water.

Crystallization Protocol (Slow Evaporation)

Context: Rapid precipitation yields powder. Slow evaporation is required for single crystals suitable for structure determination.

  • Solvent Selection: Prepare a saturated solution of 5-BB2CA in Ethanol/Ethyl Acetate (1:1) . The high melting point requires a polar solvent to disrupt the lattice initially.

  • Seeding: Filter the solution through a 0.45

    
     PTFE filter into a clean vial.
    
  • Growth: Cover the vial with Parafilm and poke 3-4 small holes. Store at 20 °C in a vibration-free environment.

  • Harvest: Colorless block-like crystals should appear within 48-72 hours.

  • Analysis: Mount crystal on a glass fiber for Single Crystal XRD (Mo K

    
     radiation, 100 K).
    

Biological Performance Application

The structural rigidity and halogen bonding capability of 5-BB2CA make it a superior scaffold for kinase inhibition compared to the parent acid.

  • Case Study: PIM-1 Kinase Inhibition

    • Mechanism: The carboxylate group forms hydrogen bonds with the kinase hinge region (Glu121/Cys123).

    • The Bromine Effect: The 5-Br substituent occupies a hydrophobic pocket, displacing water and increasing entropic gain. Furthermore, the Br atom can engage in halogen bonding with backbone carbonyls, a feature absent in the parent molecule.

    • Data: 5-BB2CA derivatives show

      
       values in the low micromolar range (
      
      
      
      ), serving as effective starting points for "fragment-based" drug design.

References

  • Synthesis & Microwave Protocol: Title: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Source: PMC / NIH.[6] URL:[Link]

  • Parent Crystal Structure (Benzofuran-2-carboxylic acid): Title: Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Source: ResearchGate.[7] URL:[Link]

  • Biological Application (PIM-1 Inhibitor): Title: Crystal Structure-Guided Design of Bisubstrate Inhibitors and Photoluminescent Probes for Protein Kinases of the PIM Family. Source: PMC / NIH.[6] URL:[Link]

Sources

HPLC Retention Time Comparison for Benzofuran Acid Derivatives: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Benzofuran acid derivatives, particularly benzofuran-2-carboxylic acid and its substituted analogs, are highly valued scaffolds in drug development due to their potent antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Accurately profiling these compounds requires robust High-Performance Liquid Chromatography (HPLC) methodologies. This guide provides an in-depth, objective comparison of HPLC retention times for various benzofuran acids, detailing the mechanistic causality behind their chromatographic behavior and providing a self-validating experimental protocol.

Causality in Chromatographic Behavior

In reversed-phase HPLC (RP-HPLC), the retention time (


) of a benzofuran carboxylic acid is not arbitrary; it is governed by a strict physicochemical interplay between the hydrophobic benzofuran core, the ionizable carboxylic acid moiety, and the stationary phase.
  • The pH-Retention Causality: The carboxylic acid group on the benzofuran ring typically possesses a pKa between 3.5 and 4.5[3]. If the mobile phase pH exceeds the pKa (e.g., pH > 5.0), the acid deprotonates into a highly polar carboxylate ion. This ionization drastically reduces its affinity for the hydrophobic C18 stationary phase, leading to rapid, often unresolved elution. Conversely, utilizing an acidic mobile phase (pH 2.5–3.0) ensures the molecule remains fully protonated (neutral), maximizing hydrophobic interactions and extending retention time for proper resolution[4].

  • Substituent Effects on Lipophilicity: The addition of functional groups directly alters the partition coefficient (LogP). Bulky, electron-donating hydrophobic groups (e.g., benzyloxy or isopropoxy) increase the overall lipophilicity of the molecule, significantly prolonging retention on a C18 column[5]. In contrast, introducing polar or ionizable groups (e.g., morpholinoethoxy) introduces secondary ionization sites, which can cause peak tailing and complex retention shifts depending on the buffer system[5].

Comparative Retention Time Data

The following table synthesizes the retention times of various benzofuran acid derivatives under standard RP-HPLC conditions, demonstrating how structural modifications impact column affinity.

Table 1: HPLC Retention Time Comparison of Benzofuran Acid Derivatives

CompoundSubstituted GroupsMobile Phase ConditionsRetention Time (

)
Reference
Benzofuran-2-carboxylic acid NoneGradient (Acetonitrile/H2O)3.70 min[4]
3-Methylbenzofuran-2-carboxylic acid 3-MethylIsocratic (Acetonitrile/Buffer pH 3.4)~4.50 min*[3]
3-(Benzyloxy)-5-methoxybenzofuran-2-carboxylic acid 3-Benzyloxy, 5-MethoxyIsocratic 50% Acetonitrile / 0.01% TFA4.47 min[5]
3-Isopropoxy-5-methoxybenzofuran-2-carboxylic acid 3-Isopropoxy, 5-MethoxyGradient 10-90% Acetonitrile / NH4OAc (pH 4)7.33 min[5]
3-(2-Morpholinoethoxy)-5-methoxybenzofuran-2-carboxylic acid 3-Morpholinoethoxy, 5-MethoxyGradient 30-90% Acetonitrile / 0.1% TFA8.87 min[5]

*Note: Value adjusted for comparative baseline based on standard C18 column dimensions (250 x 4.6 mm).

Experimental Protocol: Self-Validating HPLC Workflow

To ensure scientific integrity and absolute trustworthiness, the following methodology is designed as a self-validating system . It incorporates an automated System Suitability Test (SST) that verifies the physicochemical state of the column before data is accepted.

Materials & Reagents
  • Stationary Phase: Agilent ZORBAX SB-C18 (250 × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.5).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Detection: UV at 254 nm and 282 nm.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10 mg of the benzofuran acid derivative. Dissolve in 10 mL of Methanol/Water (50:50, v/v). Sonicate for 10 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

  • Column Equilibration: Flush the C18 column with Mobile Phase A and B (90:10) at a flow rate of 1.0 mL/min for 30 minutes. Causality: The highly acidic environment saturates the stationary phase, suppressing the ionization of the carboxylic acid and preventing peak splitting[3].

  • Gradient Elution Program:

    • 0–2 min: 10% B (Isocratic hold to elute highly polar impurities).

    • 2–12 min: 10% to 90% B (Linear gradient to predictably elute the hydrophobic benzofuran cores).

    • 12–15 min: 90% B (Column wash to remove highly retained lipophilic compounds).

    • 15–20 min: 10% B (Re-equilibration).

  • Self-Validating System Suitability Test (SST):

    • Inject a standard mixture of Benzofuran-2-carboxylic acid and Toluene (void volume marker).

    • Validation Gate: The system automatically calculates the tailing factor (

      
      ). The run is only validated if 
      
      
      
      . If
      
      
      , it physically proves the presence of secondary silanol interactions (often due to buffer depletion or column degradation), triggering an automatic halt to the sequence.
  • Data Acquisition: Record the chromatogram at 254 nm. Calculate the retention factor (

    
    ) to ensure the analyte is sufficiently retained (
    
    
    
    ) relative to the void volume.

Workflow Visualization

HPLC_Workflow N1 Sample Preparation (Benzofuran Acids) N2 Mobile Phase Optimization (Buffer pH 2.5 - 3.5) N1->N2 Prepare N3 HPLC Injection (Reversed-Phase C18) N2->N3 Equilibrate N4 UV/MS Detection (254 nm / ESI-) N3->N4 Elute N5 System Suitability Test (Self-Validating Check) N4->N5 Monitor N5->N2 Fail (Adjust pH/Organic) N6 Retention Time Analysis & Peak Integration N5->N6 Pass (Rs > 2.0, Tf ≤ 1.5)

Workflow of the self-validating HPLC method for benzofuran acid derivatives.

References

Sources

Mechanistic Causality: The Halogen Effect in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

5-Bromo vs. 5-Chloro Benzofuran-2-Carboxylic Acid: A Reactivity and Performance Guide

Introduction Benzofuran-2-carboxylic acids are privileged structural motifs in drug discovery, frequently serving as the core scaffold for 5-HT receptor agonists, H3 receptor modulators, and DNA-binding antitumor agents[1]. When designing synthetic routes to C5-functionalized benzofurans, researchers must choose between 5-bromo and 5-chloro starting materials. As an Application Scientist, I frequently observe that this choice fundamentally dictates the required catalytic systems, reaction conditions, and overall scalability of downstream cross-coupling reactions[2]. This guide objectively compares the reactivity profiles of 5-bromo- and 5-chlorobenzofuran-2-carboxylic acid, providing mechanistic insights and field-proven protocols to optimize your synthetic workflows.

In modern pharmaceutical synthesis, the C5 position of the benzofuran ring is typically elaborated via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The rate-determining step in these catalytic cycles is the oxidative addition of the active Pd(0) species into the carbon-halogen (C-X) bond.

  • 5-Bromobenzofuran-2-carboxylic acid : The C-Br bond has a relatively low bond dissociation energy (BDE ~280 kJ/mol). This allows for facile oxidative addition using standard, inexpensive palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 under mild thermal or microwave conditions[2][3]. It is the preferred substrate for rapid library generation.

  • 5-Chlorobenzofuran-2-carboxylic acid : The C-Cl bond is significantly stronger (BDE ~330 kJ/mol), making it highly resistant to oxidative addition by standard Pd(0) complexes. To activate the 5-chloro derivative, the catalytic system must employ electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to increase the electron density on the palladium center, thereby forcing the oxidative addition step. While 5-chloro starting materials are often cheaper, the cost of specialized ligands can offset this advantage.

G A Substrate Selection: Benzofuran-2-carboxylic acid B 5-Bromo Derivative A->B C 5-Chloro Derivative A->C D Standard Pd Catalysis (e.g., Pd(PPh3)4) B->D C-Br BDE ~280 kJ/mol E Advanced Pd Catalysis (e.g., XPhos, SPhos) C->E C-Cl BDE ~330 kJ/mol F High Yield Mild Conditions (60-80°C) D->F G Moderate Yield Harsh Conditions (100-120°C) E->G

Decision logic for selecting 5-Bromo vs 5-Chloro derivatives based on catalytic requirements.

Quantitative Performance Comparison

To illustrate the practical differences, the following table summarizes the comparative performance of 5-bromo vs. 5-chloro derivatives in a standard Suzuki-Miyaura cross-coupling with phenylboronic acid. (Note: Carboxylic acids are typically protected as methyl or ethyl esters prior to coupling to prevent catalyst deactivation and side reactions[4][5]).

Substrate (Methyl Ester)Catalyst SystemTemp / TimeConversion / YieldMechanistic Observation
5-Bromo 5 mol% Pd(PPh3)4, K2CO380°C / 4 h>95% (High)Rapid oxidative addition; standard ligands sufficient[2][3].
5-Chloro 5 mol% Pd(PPh3)4, K2CO3100°C / 12 h<20% (Low)C-Cl bond resists activation; catalyst degradation occurs before coupling.
5-Chloro 2 mol% Pd2(dba)3, XPhos, K3PO4100°C / 6 h85% (Good)Electron-rich XPhos ligand successfully forces oxidative addition.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize a self-validating workflow: Esterification → Cross-Coupling → Hydrolysis . Free carboxylic acids can coordinate with palladium or interfere with basic conditions, so transient protection is highly recommended[4][5].

Workflow Step1 Step 1: Esterification (Protect COOH) Step2 Step 2: Cross-Coupling (Pd cat, Base, Solvent) Step1->Step2 Step3 Step 3: Hydrolysis (LiOH/THF/H2O) Step2->Step3 Step4 Step 4: Acidification (HCl to pH 2) Step3->Step4

Standard workflow for functionalizing halogenated benzofuran-2-carboxylic acids.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromobenzofuran-2-carboxylic Acid

Causality Check: We use the 5-bromo derivative here because its lower activation energy allows the use of the robust and cost-effective Pd(PPh3)4 catalyst[3].

  • Esterification : Dissolve 5-bromobenzofuran-2-carboxylic acid (1.0 eq) in methanol. Add a catalytic amount of concentrated H2SO4 and reflux for 12 hours. Concentrate in vacuo, neutralize with saturated NaHCO3, and extract with EtOAc to yield methyl 5-bromobenzofuran-2-carboxylate.

  • Cross-Coupling Setup : In an oven-dried Schlenk flask, combine methyl 5-bromobenzofuran-2-carboxylate (1.0 eq), arylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Catalyst Addition : Add Pd(PPh3)4 (5 mol%). Evacuate and backfill the flask with N2 three times.

  • Reaction : Inject degassed Toluene/H2O (4:1 v/v). Heat the mixture to 80°C for 4-6 hours. Monitor by TLC or LC-MS until complete consumption of the bromide.

  • Hydrolysis : Cool to room temperature, add LiOH·H2O (3.0 eq) and THF. Stir at room temperature for 4 hours to cleave the methyl ester[4].

  • Isolation : Acidify the aqueous layer with 1M HCl to pH 2. The functionalized 5-arylbenzofuran-2-carboxylic acid will precipitate. Filter and wash with cold water.

Protocol 2: Buchwald-Hartwig Amination of 5-Chlorobenzofuran-2-carboxylic Acid

Causality Check: The unreactive C-Cl bond necessitates a highly active Pd complex. We utilize Pd2(dba)3 paired with XPhos, which facilitates the oxidative addition into the aryl chloride and promotes reductive elimination to form the C-N bond.

  • Esterification : Prepare methyl 5-chlorobenzofuran-2-carboxylate as described in Protocol 1.

  • Cross-Coupling Setup : In a nitrogen-filled glovebox, combine methyl 5-chlorobenzofuran-2-carboxylate (1.0 eq), the desired secondary amine (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (2 mol%), and XPhos (4 mol%) in a sealed vial.

  • Reaction : Add anhydrous, degassed 1,4-dioxane. Heat at 100°C for 12 hours. The bulky XPhos ligand prevents catalyst deactivation at this elevated temperature.

  • Hydrolysis & Isolation : Filter the reaction mixture through a Celite pad to remove palladium black. Subject the crude ester to LiOH hydrolysis (as in Protocol 1) and acidify to precipitate the 5-amino-benzofuran-2-carboxylic acid derivative.

Conclusion

For most discovery chemistry applications, 5-bromobenzofuran-2-carboxylic acid is the superior choice due to its predictable reactivity and compatibility with a broad range of standard cross-coupling conditions[2]. 5-chlorobenzofuran-2-carboxylic acid should be reserved for scenarios where the starting material cost at scale outweighs the expense of specialized Buchwald-type ligands, or when orthogonal reactivity is required in the presence of a more reactive halogen elsewhere on a complex molecule.

References

1.[1] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives, Semantic Scholar. 1 2.[2] Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans, RSC Publishing. 2 3. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications, JOCPR. 4.[3] Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling, ResearchGate. 3 5.[4] CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES, Clockss. 4 6.[5] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives, PMC. 5

Sources

Validation of 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Analytical Guide Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists[1]

Executive Summary

5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid is a critical heterocyclic scaffold, often utilized as an intermediate in the synthesis of anti-arrhythmic agents (e.g., Benzbromarone analogues) and antimicrobial compounds. Its purity validation presents specific challenges due to the potential for decarboxylation (losing the C2-COOH group) and ester carryover (incomplete hydrolysis during synthesis).

This guide compares the two dominant validation methodologies: RP-HPLC (UV) for routine relative purity and Quantitative NMR (qNMR) for absolute mass balance. It establishes a self-validating workflow to ensure "Pharma Grade" quality (>99.5%) versus "Standard Grade" (>95%).

Part 1: The Purity Challenge

The synthesis of this benzofuran derivative typically involves the Rap-Stoermer condensation or the intramolecular cyclization of phenoxy precursors, followed by ester hydrolysis.

Critical Impurity Profile
Impurity TypeSpecific CompoundOriginDetection Difficulty
Precursor Ethyl 5-bromo-3-ethylbenzofuran-2-carboxylateIncomplete hydrolysisLow (Distinct retention time)
Degradant 5-Bromo-3-ethylbenzofuranDecarboxylation (Thermal stress)Medium (Non-polar, elutes late)
Regioisomer 4-Bromo or 6-Bromo isomersImpure starting salicylaldehydeHigh (Very similar RT/NMR signals)
Inorganic Potassium/Sodium saltsBase-mediated cyclizationHigh (Invisible to UV, requires Ash testing)

Part 2: Comparative Analysis of Analytical Techniques

Method A: RP-HPLC (The Routine Workhorse)
  • Principle: Separation based on hydrophobicity using a C18 stationary phase.

  • Pros: High sensitivity for organic impurities; excellent reproducibility; standard in QC.

  • Cons: Requires reference standards for accurate quantitation (response factors vary); "blind" to inorganic salts and residual moisture.

Method B: qNMR (The Absolute Standard)[1][2]
  • Principle: Direct molar ratio measurement of the analyte against a certified internal standard (IS).

  • Pros: No reference standard of the analyte required ; detects residual solvents and water; inherently quantitative.

  • Cons: Lower sensitivity (LOD ~0.1%); requires high solubility in deuterated solvents.

Performance Data Comparison
FeatureRP-HPLC (UV at 254 nm)1H-qNMR (400 MHz)
Linearity (R²) > 0.999> 0.9999
Limit of Quantitation < 0.05%~ 0.1%
Specificity High (Separates isomers)Medium (Signal overlap possible)
Mass Balance Relative Area % (often overestimates)Absolute Weight % (True purity)

Part 3: Detailed Experimental Protocols

Protocol A: RP-HPLC for Impurity Profiling

This protocol is designed to separate the carboxylic acid from its more hydrophobic ester precursor and decarboxylated by-product.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH protonation, improving peak shape).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV 254 nm (Benzofuran core) and 280 nm.

  • Injection Vol: 5 µL.

Gradient Program:

  • 0-2 min: 20% B (Isocratic hold to elute polar salts).

  • 2-15 min: 20% → 90% B (Linear gradient).

  • 15-20 min: 90% B (Wash to elute decarboxylated species).

  • 20-25 min: 20% B (Re-equilibration).

System Suitability Criteria:

  • Tailing Factor (Target Peak): < 1.5.

  • Resolution (Target vs. Nearest Impurity): > 2.0.

Protocol B: 1H-qNMR for Absolute Purity

This protocol validates the "True Mass" of the sample, accounting for invisible salts and moisture.

Reagents:

  • Solvent: DMSO-d6 (Benzofuran acids have poor solubility in CDCl3).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Note: Maleic acid singlet at ~6.2 ppm usually does not overlap with benzofuran aromatics (7.4–8.0 ppm).

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (precision ±0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 30 seconds  (Critical: Must be > 5 × T1 to ensure full relaxation).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weighed mass,

= Purity of IS.[2][3][4][5]

Part 4: Purification Strategy (If Validation Fails)

If the analysis reveals < 98% purity, use the Acid-Base Precipitation method. This is superior to recrystallization for removing the ester and decarboxylated impurities, which are non-acidic.

  • Dissolution: Dissolve crude solid in 1M NaOH (10 mL/g). The acid forms a water-soluble sodium salt.

    • Mechanism:[6][7][8] Impurities (Ester, Decarboxylated) remain insoluble oils/solids.

  • Filtration: Filter the alkaline solution through Celite to remove insoluble organics.

  • Precipitation: Slowly add 1M HCl to the filtrate with stirring until pH < 2.

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum at 50°C.

Part 5: Validation Workflow Diagram

ValidationWorkflow Start Crude 5-Bromo-3-ethyl- 1-benzofuran-2-carboxylic acid HPLC Step 1: RP-HPLC Screening (Check for Organic Impurities) Start->HPLC DecisionHPLC HPLC Purity > 98%? HPLC->DecisionHPLC Purification Acid-Base Purification (Remove Esters/Non-acids) DecisionHPLC->Purification No (Ester/By-products present) qNMR Step 2: qNMR Analysis (Absolute Mass Purity) DecisionHPLC->qNMR Yes Purification->HPLC Retest DecisionNMR Mass Balance > 95%? qNMR->DecisionNMR Release Release as Pharma Grade Reference DecisionNMR->Release Yes Recryst Recrystallization (Ethanol/Water) DecisionNMR->Recryst No (Salts/Solvents present) Recryst->qNMR Retest

Caption: Orthogonal validation workflow combining HPLC for organic impurity profiling and qNMR for absolute mass balance confirmation.

References

  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, Vol. 2013. Retrieved from [Link]

  • Almac Group. (2024). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2388825, Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. (Analogous ester data). Retrieved from [Link]

Sources

Spectroscopic Characterization Guide: UV-Vis Absorption of 3-Alkyl Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3-alkyl substituted benzofurans, designed for researchers in organic synthesis and medicinal chemistry.

Executive Summary: The Pharmacophore Context

Benzofuran derivatives are "privileged structures" in drug discovery, serving as the core scaffold for anti-arrhythmic agents (e.g., Amiodarone), anticancer therapeutics, and antimicrobial agents. The C3-position alkylation is a critical structural modification that modulates lipophilicity and receptor binding without drastically altering the core aromaticity.

Understanding the ultraviolet-visible (UV-Vis) absorption profile of 3-alkyl benzofurans is essential for:

  • Purity Assessment: Distinguishing between 2-alkyl and 3-alkyl isomers formed during cyclization (e.g., Rap-Stoermer synthesis).

  • Photostability Studies: Determining the susceptibility of the drug candidate to UV-induced degradation.

  • Electronic Characterization: Mapping the HOMO-LUMO gap changes induced by inductive (

    
    ) and hyperconjugative effects of the alkyl group.
    
Theoretical Framework: Electronic Transitions

The UV spectrum of benzofuran is characterized by two principal bands arising from


 transitions.
  • Band I (E-band): Intense absorption near 245 nm.

  • Band II (B-band): Fine-structured absorption between 270–285 nm (often called the benzenoid band).

Impact of C3-Alkyl Substitution: Substituting the hydrogen at C3 with an alkyl group (Methyl, Ethyl, etc.) introduces an electron-donating group attached directly to the furan ring.

  • Bathochromic Shift (Red Shift): The alkyl group destabilizes the HOMO more than the LUMO via hyperconjugation, reducing the energy gap (

    
    ) and shifting 
    
    
    
    to longer wavelengths.
  • Intensity Changes: The molar absorptivity (

    
    ) typically increases slightly due to the enhanced transition probability.
    
  • Isomer Differentiation: The 2-position is conjugated with the benzene ring through the oxygen lone pair more effectively than the 3-position. Consequently, 2-alkyl benzofurans typically exhibit a larger bathochromic shift than 3-alkyl isomers.

Visualizing the Electronic Effects

The following diagram illustrates the electronic interaction of the alkyl group at the C3 position compared to the C2 position.

ElectronicEffects Benzofuran Benzofuran Core (Parent) C3_Sub 3-Alkyl Substitution (Hyperconjugation) Benzofuran->C3_Sub Modification C2_Sub 2-Alkyl Substitution (Direct Conjugation) Benzofuran->C2_Sub Modification Effect_3 Weak Bathochromic Shift (+2-4 nm) C3_Sub->Effect_3 Result Effect_2 Strong Bathochromic Shift (+5-10 nm) C2_Sub->Effect_2 Result

Figure 1: Comparative electronic effects of alkyl substitution positions on the benzofuran chromophore.

Comparative Analysis: Absorption Maxima ( )

The following table synthesizes representative data for benzofuran and its methyl derivatives. Note that exact values vary by solvent polarity (solvatochromism).

Table 1: UV-Vis Absorption Maxima Comparison (Ethanol/Methanol)

CompoundStructure

(nm)

(approx)
Spectral Features
Benzofuran (Parent)C₈H₆O244, 274, 281 4.0, 3.5, 3.6Distinct fine structure in the 270-285 nm region.
3-Methylbenzofuran 3-Me-C₈H₅O246, 276, 283 4.1, 3.6, 3.7Slight red shift (+2 nm). Fine structure is preserved.
2-Methylbenzofuran 2-Me-C₈H₅O248, 277, 286 4.2, 3.7, 3.8Larger red shift (+4-5 nm) due to better conjugation with the benzene ring.
3-Ethylbenzofuran 3-Et-C₈H₅O247, 276, 284 4.1, 3.6, 3.7Very similar to methyl; alkyl chain length has minimal electronic impact beyond C1.

Key Insight for Researchers: If you are synthesizing 3-alkyl benzofurans via cyclization and observe a


 significantly higher than expected (e.g., >290 nm for a simple alkyl derivative), suspect the formation of a 2-substituted isomer  or an impurity with extended conjugation (e.g., a chalcone intermediate).
Experimental Protocol: Reliable Spectral Acquisition

To ensure data integrity and reproducibility (E-E-A-T), follow this standardized protocol. This method minimizes solvatochromic errors and concentration-dependent aggregation.

Materials:
  • Analyte: 3-Alkyl benzofuran derivative (>98% purity by HPLC).

  • Solvent: Spectroscopic grade Cyclohexane (non-polar, preserves fine structure) or Ethanol (polar, smooths fine structure).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or PerkinElmer Lambda series).

  • Cuvettes: Matched Quartz cuvettes (1 cm path length).

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Weigh approx.[1] 1.3 mg of the 3-alkyl benzofuran.

    • Dissolve in 10 mL of spectroscopic grade Ethanol in a volumetric flask.

    • Concentration:

      
       M.
      
  • Working Solution Dilution:

    • Take 100

      
      L of the Stock Solution.
      
    • Dilute to 10 mL with the same solvent.

    • Final Concentration:

      
       M.
      
    • Note: Absorbance (A) at

      
       should be between 0.5 and 1.0 for maximum accuracy.
      
  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure solvent.

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 400 nm.

  • Measurement:

    • Replace the sample cuvette solvent with the Working Solution.

    • Scan from 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min) to resolve fine structure.

  • Data Processing:

    • Identify local maxima using the derivative method (1st derivative) if peaks are broad.

    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
Workflow Visualization

ExperimentalProtocol Start Start: Sample Preparation Weigh Weigh ~1.3 mg Sample (Precision Balance) Start->Weigh Dissolve Dissolve in 10 mL Ethanol (Stock: 1 mM) Weigh->Dissolve Dilute Dilute 100 µL to 10 mL (Working: 10 µM) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 200-400 nm (Double Beam UV-Vis) Blank->Scan Analyze Calculate Lambda max & Epsilon Scan->Analyze

Figure 2: Standardized workflow for UV-Vis characterization of benzofuran derivatives.

References
  • NIST Chemistry WebBook. Benzofuran, 3-methyl- Spectral Data. National Institute of Standards and Technology.[1][2] [Link]

  • PubChem. 3-Methylbenzofuran Compound Summary. National Center for Biotechnology Information. [Link]

  • Shimadzu Application News. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

  • Journal of Physical Chemistry A. Experimental and Computational Investigation of Benzofuran Decomposition Kinetics. (Context on benzofuran spectral behavior). [Link]

  • SpectraBase. 3-Methylbenzofuran-2-carboxylic acid UV-Vis Spectrum. (Reference for substituted derivatives). [Link]

Sources

Comparative In Silico Analysis: Benzofuran-2-Carboxylic Acid Analogs vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Application: Type 2 Diabetes Mellitus (


-Glucosidase Inhibition)
Content Type:  Technical Comparison Guide
Author:  Senior Application Scientist, Computational Chemistry Division

Executive Summary

This guide presents a comparative molecular docking study evaluating the performance of Benzofuran-2-carboxylic acid analogs against Acarbose , the clinical standard for


-glucosidase inhibition.

While Acarbose functions effectively via competitive inhibition, its high polarity often limits membrane permeability. Our comparative analysis reveals that specific benzofuran-2-carboxylic acid derivatives exhibit superior binding affinity (


 ranging from -8.5 to -9.5 kcal/mol) compared to Acarbose (-8.3 kcal/mol).[1] This performance enhancement is driven by the benzofuran scaffold's ability to exploit the hydrophobic catalytic cleft of the enzyme—a mechanism distinct from the purely hydrophilic interactions of carbohydrate-based inhibitors.

Key Finding: The "Analog-3" variant (arylbenzofuran derivative) demonstrates a 14% improvement in binding stability over the standard of care, validated by RMSD convergence < 1.5 Å.

Scientific Rationale & Target Selection

Why Benzofuran-2-Carboxylic Acid?

The benzofuran scaffold is a "privileged structure" in medicinal chemistry.[2] Unlike aliphatic inhibitors, the benzofuran core offers a rigid aromatic system capable of


-stacking interactions with aromatic residues (Trp, Phe) often found in the active sites of glycoside hydrolases and phosphatases (e.g., PTP1B). The 2-carboxylic acid moiety mimics the phosphate or carboxylate transition states of natural substrates, providing a critical "anchor point" for electrostatic interactions.
The Comparator: Acarbose

Acarbose is a complex oligosaccharide. While potent, its docking profile is dominated by hydrogen bonding. It lacks the hydrophobic complementarity required to access deep, allosteric pockets that benzofuran analogs can target.

Comparative Data Presentation

The following data summarizes the docking performance of three representative Benzofuran analogs against the Acarbose standard. Data is derived from consensus scoring using AutoDock Vina and Glide (XP mode).

Table 1: Binding Affinity & Efficiency Metrics
Compound IDStructure ClassBinding Energy (

)
Predicted

(

M)
Ligand Efficiency (LE)RMSD (vs. Crystal)
Standard (Acarbose) Oligosaccharide-8.3 kcal/mol0.820.18N/A (Ref)
Analog-1 2-Carboxylic Acid-7.9 kcal/mol1.600.351.12 Å
Analog-2 5-Bromo-2-Carboxylic-8.7 kcal/mol0.410.390.98 Å
Analog-3 Arylbenzofuran -9.5 kcal/mol 0.11 0.42 0.85 Å

Interpretation: While Acarbose binds tightly, its large molecular weight results in a low Ligand Efficiency (0.18). Analog-3 not only surpasses Acarbose in raw affinity (-9.5 kcal/mol) but is significantly more efficient per heavy atom (LE = 0.42), suggesting a better profile for lead optimization.

Mechanistic Analysis: Mode of Binding

To understand why the benzofuran analogs outperform the standard, we mapped the interaction landscape. The benzofuran core occupies the hydrophobic entrance of the active site, while the carboxylic acid group penetrates the catalytic triad.

Figure 1: Interaction Logic & SAR Pathway

The following diagram illustrates the Structure-Activity Relationship (SAR) driving the high affinity of the benzofuran analogs.

SAR_Mechanism Benzofuran Benzofuran Scaffold (Hydrophobic Core) Target_Hydro Hydrophobic Pocket (Trp376, Phe525) Benzofuran->Target_Hydro Pi-Pi Stacking Carboxyl 2-Carboxylic Acid (Anionic Anchor) Target_Polar Catalytic Residues (Asp215, Arg442) Carboxyl->Target_Polar Salt Bridge / H-Bond Substituent 5-Position Aryl/Halogen (Electronic Modulation) Target_Gate Gating Loop (Stabilization) Substituent->Target_Gate Steric Fit Binding_Affinity High Affinity Complex (-9.5 kcal/mol) Target_Hydro->Binding_Affinity Increases Residence Time Target_Polar->Binding_Affinity Specificity

Caption: Structural dissection of Benzofuran-2-carboxylic acid binding modes. The scaffold bridges hydrophobic and polar regions simultaneously.

Experimental Protocol (Self-Validating Workflow)

As a Senior Scientist, I emphasize that a docking study is only as good as its validation. The following protocol includes a mandatory "Redocking" step to ensure the software can reproduce the crystal pose of a known ligand before testing new analogs.

Workflow Visualization

Docking_Protocol Start Start: Crystal Structure Retrieval (PDB ID: 3AJ7 or 3W37) Prep_Prot Protein Preparation (Remove H2O, Add Polar H, Kollman Charges) Start->Prep_Prot Prep_Lig Ligand Preparation (MMFF94 Minimization, Tautomer Check) Start->Prep_Lig Validation VALIDATION STEP: Redock Co-crystallized Ligand Prep_Prot->Validation Prep_Lig->Validation Check RMSD < 2.0 Å? Validation->Check Check->Start No (Fail - Refine Prep) Grid Grid Generation (60x60x60 points, 0.375 Å spacing) Check->Grid Yes (Pass) Docking Production Docking (Lamarckian GA / Vina) Grid->Docking Analysis Interaction Analysis (PLIP / PyMOL) Docking->Analysis

Caption: Validated In Silico Workflow. The critical decision diamond ensures protocol integrity before production runs.

Step-by-Step Methodology
  • Protein Preparation (PDB: 3AJ7 or 3W37):

    • Retrieve the crystal structure of

      
      -glucosidase complexed with Acarbose.
      
    • Crucial Step: Remove all water molecules except those bridging the ligand and active site (if any).

    • Add polar hydrogens and compute Gasteiger charges. Merge non-polar hydrogens.

  • Ligand Preparation (The Analogs):

    • Sketch Benzofuran-2-carboxylic acid derivatives in ChemDraw/ChemSketch.

    • Convert to 3D and minimize energy using the MMFF94 force field to rectify bond angles.

    • Tautomer State: Ensure the carboxylic acid is deprotonated (

      
      ) if docking at physiological pH (7.4), or protonated if targeting an acidic lysosomal environment.
      
  • Grid Generation:

    • Center the grid box on the coordinates of the co-crystallized Acarbose.

    • Dimensions:

      
       points with 
      
      
      
      Å spacing. This ensures the search space covers the entrance tunnel.
  • Docking Parameters (AutoDock Vina/4.2):

    • Algorithm: Lamarckian Genetic Algorithm (LGA).

    • Runs: 50 independent runs per ligand to ensure convergence.

    • Exhaustiveness: Set to 32 (High precision).

  • Validation Criteria:

    • The protocol is considered valid only if the redocked Acarbose aligns with the original crystal structure with an RMSD

      
       Å.
      

Conclusion

The comparative docking study confirms that Benzofuran-2-carboxylic acid analogs are viable, high-potency alternatives to Acarbose.

  • Performance: The lead arylbenzofuran analog exhibits a binding energy of -9.5 kcal/mol , surpassing the standard by 1.2 kcal/mol.

  • Mechanism: The enhanced affinity stems from the benzofuran core's ability to engage in hydrophobic

    
    -stacking interactions that the hydrophilic Acarbose cannot access.
    
  • Recommendation: Researchers should prioritize 5-substituted benzofuran-2-carboxylic acids for synthesis, specifically targeting hydrophobic substitutions to maximize the cleft interaction identified in this study.

References

  • Spasov, A. A., et al. (2017).

    
    -glucosidase inhibitors. Chemical Biology & Drug Design. 
    
  • Olufolabo, K. O., et al. (2024). In vitro and in silico studies reveal antidiabetic properties of arylbenzofurans from the root bark of Morus mesozygia. Frontiers in Pharmacology.

  • Imran, M., et al. (2024). Molecular docking studies for discovery of plant-derived

    
    -glucosidase inhibitors. African Journal of Online. 
    
  • BenchChem. (2025).[3] Comparative Docking Analysis of 3-Benzylidene-2-benzofuran-1-one. BenchChem Guides.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid. As a specialized halogenated organic compound, its disposal requires rigorous adherence to safety protocols and environmental regulations to ensure the protection of laboratory personnel and the ecosystem. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond mere compliance to foster a culture of safety and responsibility.

Core Principles: Hazard Identification and Risk Assessment

Before any disposal procedure can begin, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicological data for this compound is not extensively published, data from structurally similar brominated benzofuran derivatives provides a strong basis for a conservative risk assessment.

The primary identifier for disposal is its classification as a halogenated organic compound due to the presence of a bromine atom.[1] This is the single most critical factor in determining its waste stream, as halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants like dioxins.[1]

Based on analogous compounds, this compound should be handled as a hazardous substance.

Table 1: Anticipated Hazard Profile
Hazard ClassGHS Hazard StatementRationale and Precautionary Measures
Skin Corrosion/Irritation H315: Causes skin irritationBased on data for similar compounds like 5-bromo-1-benzofuran-2-carboxylic acid.[2][3] Always wear nitrile gloves and a lab coat. Avoid all skin contact.
Serious Eye Damage/Irritation H319: Causes serious eye irritationA common hazard for carboxylic acids and benzofuran derivatives.[2][4] ANSI-rated safety glasses or goggles are mandatory.
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of dust or aerosols should be avoided.[4] Handle only in a certified chemical fume hood.
Acute Oral Toxicity H302: Harmful if swallowedA potential hazard for related structures.[2][5] Do not eat, drink, or smoke in the laboratory.[2]

Procedural Guide: From Generation to Collection

The foundation of safe disposal is a self-validating system of waste management that begins at the point of generation. Each step is designed to minimize risk and ensure regulatory compliance.

Step 2.1: Container Selection and Preparation

The choice of container is the first line of defense against spills and exposure.

  • Material Compatibility: Use only chemically resistant containers, such as high-density polyethylene (HDPE) or glass bottles.[6] The original product container is often a suitable choice.[6] Never use food-grade containers like milk jugs.[6]

  • Condition: The container must be in good condition, free from cracks or defects, and possess a secure, leak-proof screw-top cap.[7][8]

  • Capacity: Do not fill any waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[9][10]

Step 2.2: Critical Mandate: Waste Segregation

Proper segregation is non-negotiable and is crucial for both safety and cost-effective disposal.

  • Primary Waste Stream: This compound must be disposed of in a container designated exclusively for Halogenated Organic Waste .[1][11]

  • DO NOT MIX with:

    • Non-Halogenated Solvents: Mixing increases disposal costs significantly as the entire volume must be treated as halogenated waste.[11]

    • Acids and Bases: Keep separate from strong acids and bases to prevent unintended reactions.[6]

    • Aqueous Waste: Do not mix with aqueous solutions containing heavy metals or other inorganic salts.[11]

    • Oxidizers or Reducers: Segregate from strong oxidizing or reducing agents.[11]

Step 2.3: Compliant Labeling

A properly labeled container communicates hazards clearly and is required by law.[12]

  • Timing: The label must be affixed to the container before the first drop of waste is added.[8]

  • Required Information: The label must include:

    • The words "HAZARDOUS WASTE" clearly visible.[7][12]

    • The full, unabbreviated chemical name: "this compound" .[7] If in a solvent, list all components with their approximate percentages.[6][7]

    • Appropriate hazard warnings or pictograms (e.g., GHS pictogram for irritant).[12]

On-Site Accumulation and Final Disposal Workflow

The journey of the waste from the lab bench to its final destruction is governed by strict institutional and federal guidelines.

3.1: The Satellite Accumulation Area (SAA)

Laboratories must designate an SAA for the temporary storage of hazardous waste.[7][13] This area must be:

  • At or near the point of waste generation.[7]

  • Under the control of laboratory personnel.[7]

  • Clearly marked with "Hazardous Waste" signage.[9]

  • Organized to maintain the segregation of incompatible waste types, using secondary containment bins where necessary.[6]

Containers in the SAA must be kept closed at all times except when actively adding waste.[7][8] Leaving a funnel in the container is a common but serious violation.[7]

3.2: Disposal Workflow and Logistics

The following diagram outlines the complete, compliant disposal process.

G Disposal Workflow for this compound cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Logistics cluster_vendor External Disposal generation Point of Generation Experiment produces waste solid or solution segregation Waste Segregation Identify as HALOGENATED ORGANIC Keep separate from non-halogenated, aqueous, and reactive wastes generation->segregation Step 1 container container segregation->container Step 2 saa Satellite Accumulation Area (SAA) Store capped container in designated SAA Ensure segregation from incompatibles container->saa Step 3 request {Disposal Request | Container is near full | Submit Chemical Waste Pickup Form to EH&S} saa->request Step 4 pickup EH&S Collection Trained personnel collect waste from SAA Transport to Central Accumulation Area (CAA) request->pickup Step 5 transport Licensed Vendor Transport Waste is manifested and transported off-site pickup->transport Step 6 destruction {Final Destruction | High-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)} transport->destruction Step 7

Caption: End-to-end workflow for compliant chemical waste disposal.

3.3: Arranging for Final Disposal

Once the waste container is approximately 90% full, a formal request for pickup must be initiated.[7]

  • Initiate Pickup: Complete and submit your institution's Chemical Waste Pickup Form to the Environmental Health & Safety (EH&S) department.[7]

  • EH&S Coordination: EH&S will schedule and perform the collection of the waste from your laboratory's SAA.

  • Manifest and Transport: The waste is then tracked from its point of generation to its final disposal facility, a process mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[9][12]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical.

  • Assess the Situation: Determine the size and scope of the spill. If it is large, involves other reactive materials, or you are not comfortable with the cleanup, evacuate the area and contact EH&S or the emergency response number for your facility immediately.[7]

  • For Small, Manageable Spills:

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety goggles.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully sweep the solid material or absorbed liquid into a designated container.

    • Label the container as "Spill Debris: this compound" and manage it as halogenated hazardous waste for disposal.

    • Clean the spill area thoroughly with soap and water.

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest standards of safety, environmental stewardship, and regulatory compliance.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • Hazardous Waste Segregation Guide. Bucknell University.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

  • Hazardous Waste Disposal Guidelines. Purdue University Environmental Health and Safety.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • Regulation of Laboratory Waste. American Chemical Society.

  • Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate | C12H11BrO3. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet for 5-bromo-1-benzofuran-2-carboxylic acid. Thermo Fisher Scientific.

  • Safety Data Sheet for Benzofuran. Thermo Fisher Scientific.

  • Organic Solvents Waste Management. University of Wisconsin-Milwaukee, Department of University Safety & Assurances.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • 5-Bromo-2-benzofurancarboxylic acid | C9H5BrO3. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet for (3R)-5-BROMO-7-FLUORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE. Fluorochem.

  • Material Safety Data Sheet. Chemcia Scientific.

  • ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxylate. Sigma-Aldrich.

  • Safety Data Sheet for 5-Hydroxymethyl-2-furancarboxylic Acid. Cayman Chemical.

  • Illustrated guide for the Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC).

  • This compound | C11H9BrO3. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet for 5-Bromo-7-methyl-1-benzofuran-3-carboxylic acid. CymitQuimica.

Sources

Standard Operating Procedure: Safe Handling of 5-Bromo-3-ethyl-1-benzofuran-2-carboxylic Acid

[1]

Executive Summary & Risk Profile

5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid is a halogenated heterocyclic building block commonly used in the synthesis of antiarrhythmic agents (similar to Amiodarone scaffolds) and other bioactive small molecules.[1][2][3]

As a Senior Scientist, I must emphasize that while this specific derivative may lack a dedicated, high-profile toxicological dossier, we must apply the Precautionary Principle based on its Structure-Activity Relationship (SAR). The molecule combines a carboxylic acid moiety (proton donor, corrosive/irritant) with a lipophilic benzofuran core and a heavy halogen (bromine).

Key Risk Vectors:

  • Respiratory Irritation (H335): As a solid powder, the primary vector is inhalation of dust, which can cause severe upper respiratory tract irritation.

  • Ocular & Dermal Damage (H315, H319): The acidic nature combined with the lipophilic ethyl/benzofuran groups facilitates adherence to and potential penetration of the stratum corneum.

  • Environmental Persistence: The aryl-bromide bond is stable; this compound must be treated as Halogenated Organic Waste to prevent environmental accumulation.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling this compound in a research setting.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Primary) Handling open solids outside a hood is prohibited. The hood ensures capture of fine particulates.
N95/P100 Respirator (Secondary)Only required if weighing outside a hood (strongly discouraged) or during spill cleanup.
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders. Goggles seal the eyes against airborne acidic dust that can dissolve in lacrimal fluid to create localized acid burns.
Dermal (Hand) Nitrile Gloves (Min 0.11 mm) Nitrile provides excellent resistance to solid organic acids. Double gloving is required when the compound is dissolved in organic solvents (e.g., DCM, DMF) to prevent permeation.
Body Lab Coat (Cotton/Nomex) Must be buttoned to the neck. Synthetic fibers (polyester) should be avoided due to static generation, which disperses the powder.

Operational Protocol: From Storage to Reaction

This workflow is designed to minimize static discharge and aerosolization, the two most common failure modes when handling benzofuran derivatives.

Phase A: Pre-Handling & Engineering Controls
  • Static Mitigation: Benzofuran powders are often electrostatic. Use an ionizing bar or anti-static gun on the weighing vessel before transfer.

  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s).

Phase B: Weighing & Transfer
  • Step 1: Place the receiving vessel (flask) inside the fume hood.

  • Step 2: Tare the balance. Note: If the balance is outside the hood, transfer the solid into a tared, screw-top vial inside the hood first, cap it tightly, then weigh the sealed vial.

  • Step 3: Use a disposable anti-static spatula. Avoid metal spatulas if the compound is being used in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as trace metal contamination can affect downstream catalysis.

  • Step 4: Immediately clean the balance area with a wet tissue (solvent-dampened) to capture invisible dust.

Phase C: Solubilization
  • Caution: When adding solvent (e.g., DMSO, Methanol), the carboxylic acid may generate a mild exotherm. Add solvent slowly.

  • Venting: Do not seal the vessel immediately after dissolution; allow thermal equilibrium to prevent pressure buildup.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop Work" triggers.

GStartStart: Handling this compoundRiskAssessRisk Assessment:Is Fume Hood Available?Start->RiskAssessStopWorkSTOP WORK:Do not handle open powder on bench.RiskAssess->StopWorkNoPPE_CheckPPE Verification:Nitrile Gloves + Goggles + Lab CoatRiskAssess->PPE_CheckYesWeighingWeighing Procedure:Use Anti-static toolsPPE_Check->WeighingSolventSolubilization:Dissolve in Organic SolventWeighing->SolventWasteDisposal:Segregate to Halogenated WasteSolvent->WastePost-Experiment

Figure 1: Decision logic for safe handling. Note the critical stop-point if engineering controls (fume hood) are absent.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is large (>10g) and outside a hood.

  • Don PPE: Wear a tight-fitting respirator (N95 minimum) and double gloves.

  • Contain: Do not dry sweep. Cover the spill with wet paper towels (dampened with water) to prevent dust generation.

  • Collect: Scoop the wet slurry into a wide-mouth jar.

Waste Disposal (CRITICAL)

Because this molecule contains Bromine , it cannot be disposed of in general organic waste streams.

  • Classification: Halogenated Organic Waste .

  • Why? Halogenated compounds require higher incineration temperatures to prevent the formation of dioxins and furans. Mixing this with non-halogenated solvents (like Acetone or Ethanol) often incurs significant surcharges or regulatory violations for the disposal facility.

  • Labeling: Clearly tag the waste container as "Contains Halogenated Organics (Bromine)."

References

  • PubChem. (n.d.).[4] Benzofuran-2-carboxylic acid | C9H6O3.[4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management: Halogenated Solvents (F001, F002). Retrieved October 26, 2023, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-ethyl-1-benzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.